tri-GalNAc-COOH (acetylation)
Description
BenchChem offers high-quality tri-GalNAc-COOH (acetylation) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tri-GalNAc-COOH (acetylation) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C93H152N10O44 |
|---|---|
Poids moléculaire |
2114.2 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C93H152N10O44/c1-58(104)100-81-87(142-67(10)113)84(139-64(7)110)70(52-136-61(4)107)145-90(81)133-36-16-13-22-73(116)94-30-19-33-97-76(119)25-40-130-55-93(103-79(122)28-39-125-44-46-127-48-50-129-51-49-128-47-45-126-43-29-80(123)124,56-131-41-26-77(120)98-34-20-31-95-74(117)23-14-17-37-134-91-82(101-59(2)105)88(143-68(11)114)85(140-65(8)111)71(146-91)53-137-62(5)108)57-132-42-27-78(121)99-35-21-32-96-75(118)24-15-18-38-135-92-83(102-60(3)106)89(144-69(12)115)86(141-66(9)112)72(147-92)54-138-63(6)109/h70-72,81-92H,13-57H2,1-12H3,(H,94,116)(H,95,117)(H,96,118)(H,97,119)(H,98,120)(H,99,121)(H,100,104)(H,101,105)(H,102,106)(H,103,122)(H,123,124)/t70-,71-,72-,81-,82-,83-,84+,85+,86+,87-,88-,89-,90-,91-,92-/m1/s1 |
Clé InChI |
JMALBYZRPSUWDK-DLUYGGPPSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to tri-GalNAc-COOH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the trivalent N-acetylgalactosamine carboxylic acid (tri-GalNAc-COOH) ligand, a critical component in the targeted delivery of therapeutics to hepatocytes. We will delve into its chemical structure, physicochemical properties, and its pivotal role in engaging the asialoglycoprotein receptor (ASGPR) for enhanced drug efficacy. This document also outlines detailed experimental protocols for its characterization and evaluation.
Core Concepts: Structure and Chemical Identity
Tri-GalNAc-COOH is a synthetic molecule designed for high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. Its structure consists of three N-acetylgalactosamine (GalNAc) residues multivalently displayed on a scaffold, connected via a polyethylene glycol (PEG) linker to a terminal carboxylic acid group. This carboxylic acid serves as a versatile handle for conjugation to a variety of therapeutic modalities, including small molecules, peptides, and oligonucleotides.
Below is a table summarizing the key identifiers and properties of tri-GalNAc-COOH.
| Property | Value |
| Molecular Formula | C₇₅H₁₃₄N₁₀O₃₅ |
| Molecular Weight | 1735.91 g/mol [1][2][3] |
| CAS Number | 1953146-81-0[1][2][4][5] |
| Appearance | White to off-white solid[1] |
| Purity | Typically ≥90% to >99% (as determined by HPLC)[2][4] |
Physicochemical Properties
The chemical properties of tri-GalNAc-COOH are crucial for its handling, conjugation, and biological activity.
| Property | Description | Data |
| Solubility | tri-GalNAc-COOH exhibits good solubility in aqueous solutions and polar organic solvents. | Soluble to 50 mM in water.[4] Soluble in DMSO (up to 250 mg/mL with sonication).[6] |
| Stability & Storage | The compound is stable under recommended storage conditions. | Store at -20°C for long-term stability.[4][5] Can be shipped at ambient temperature.[5] |
| pKa | The acidity of the terminal carboxylic acid is important for its reactivity in conjugation reactions. | The pKa of a carboxylic acid on a PEG linker is typically in the range of 4-5.[4] |
| Reactivity | The primary reactive site is the terminal carboxylic acid, which can be activated for conjugation to primary amines. The GalNAc moieties themselves possess hydroxyl groups, with the anomeric hydroxyl group being a key site for glycosidic bond formation. | The anomeric hydroxyl group of N-acetylgalactosamine is a reactive site for forming O-glycosidic bonds.[1][5] |
Biological Function and Signaling Pathway
The biological activity of tri-GalNAc-COOH is centered on its high-affinity binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes. This interaction triggers receptor-mediated endocytosis, a highly efficient mechanism for internalizing the conjugated therapeutic cargo.
ASGPR-Mediated Endocytosis Pathway
The binding of a tri-GalNAc-conjugated molecule to the ASGPR initiates a clathrin-mediated endocytosis process. The key steps are outlined below:
Experimental Protocols
This section provides detailed methodologies for the characterization and functional assessment of tri-GalNAc-COOH and its conjugates.
Synthesis and Purification
While a detailed, step-by-step synthesis protocol for tri-GalNAc-COOH is often proprietary, the general approach involves the assembly of the triantennary GalNAc cluster on a scaffold, followed by the attachment of the PEG linker and the terminal carboxylic acid.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
This protocol outlines a general method for the purification of tri-GalNAc-COOH or its conjugates.
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 260 nm.
-
Fraction Collection: Collect fractions based on the elution profile and analyze for purity by analytical HPLC and mass spectrometry.
-
Post-Purification: Pool pure fractions and lyophilize to obtain the final product.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR are used to confirm the chemical structure of tri-GalNAc-COOH. Key expected signals include those from the acetamido groups of the GalNAc residues, the methylene groups of the PEG linker, and the sugar ring protons.
Mass Spectrometry (MS):
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final compound.
ASGPR Binding Assay
A competitive fluorescence polarization (FP) assay is a common method to determine the binding affinity of tri-GalNAc-COOH or its conjugates to the ASGPR.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled tri-GalNAc tracer (e.g., with Cy5 or FITC).
-
Prepare a stock solution of unlabeled tri-GalNAc-COOH in the same buffer.
-
Prepare a solution of purified ASGPR (or liver membrane preparations containing ASGPR) in a suitable binding buffer (e.g., PBS with Ca2+ and Mg2+).
-
-
Assay Setup:
-
In a low-volume, black 384-well plate, add the ASGPR solution to all wells.
-
Add the fluorescent tracer to all wells at a final concentration below its Kd.
-
Add serial dilutions of the unlabeled tri-GalNAc-COOH to the competition wells. Include control wells with no competitor (maximum polarization) and wells with a high concentration of competitor (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Cellular Uptake Assay
Confocal microscopy can be used to visualize and quantify the uptake of fluorescently labeled tri-GalNAc conjugates into hepatocyte cell lines (e.g., HepG2).
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Seed HepG2 cells onto glass-bottom confocal dishes or chamber slides at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Culture the cells in complete medium at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Treatment:
-
Prepare a solution of the fluorescently labeled tri-GalNAc conjugate in cell culture medium at the desired concentration.
-
Remove the old medium from the cells and replace it with the medium containing the labeled conjugate.
-
Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) at 37°C.
-
-
Sample Preparation for Imaging:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound conjugate.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required.
-
Stain the cell nuclei by incubating with a DAPI solution for 5 minutes.
-
Wash the cells three times with PBS and mount the coverslips with an anti-fade mounting medium.
-
-
Confocal Microscopy and Image Analysis:
-
Acquire z-stack images of the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore and DAPI.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the conjugate within the cells. Define regions of interest (ROIs) based on the cell boundaries (e.g., from a brightfield or differential interference contrast image) and measure the fluorescence intensity within these ROIs.
-
Normalize the fluorescence intensity to the cell number or area to compare uptake across different conditions and time points.
-
Conclusion
tri-GalNAc-COOH is a powerful and versatile tool for the targeted delivery of therapeutics to the liver. Its well-defined chemical structure and high affinity for the asialoglycoprotein receptor enable efficient and specific uptake by hepatocytes. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of tri-GalNAc-based conjugates, facilitating their development for a wide range of research and therapeutic applications.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 5. Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Mechanism of Tri-GalNAc Binding to the Asialoglycoprotein Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions underpinning the binding of trivalent N-acetylgalactosamine (tri-GalNAc) ligands to the asialoglycoprotein receptor (ASGPR). Understanding this high-affinity interaction is critical for the development of targeted drug delivery systems to hepatocytes, a strategy that has seen significant success in the clinic.
The Asialoglycoprotein Receptor (ASGPR)
The ASGPR is a C-type lectin receptor predominantly expressed on the sinusoidal and basolateral surfaces of hepatocytes.[1] It plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1][2][3] The receptor is a hetero-oligomeric complex composed of two homologous subunits, ASGR1 (H1) and ASGR2 (H2), which form functional trimers or higher-order oligomers on the cell surface.[2][4][5][6] Each subunit consists of a short N-terminal cytoplasmic domain, a transmembrane region, an extracellular stalk, and a C-terminal carbohydrate recognition domain (CRD).[6] The binding of ligands to the CRD is calcium-dependent.[1][6]
The "Cluster Effect": Importance of Multivalency
The high affinity of tri-GalNAc for ASGPR is a classic example of the "cluster effect," where a multivalent ligand exhibits a dramatically increased binding affinity compared to its monovalent counterpart.[7] While a single GalNAc moiety binds to the ASGPR with low affinity, the presentation of three GalNAc residues on a single scaffold allows for simultaneous engagement with multiple CRDs within the oligomeric receptor complex.[4][8] This multivalent interaction leads to a significant increase in avidity, resulting in tight and specific binding.[9] The spatial arrangement and the length of the linkers connecting the GalNAc residues to the central scaffold are critical for optimal receptor engagement.[4][8][10] Studies have shown that trivalent GalNAc ligands with a 15–20 Å spacing between each sugar exhibit the highest binding affinity.[11][12]
Quantitative Binding Data
The binding affinity of various GalNAc-based ligands to ASGPR has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Ligand Type | Dissociation Constant (Kd) | Experimental Method | Reference |
| Mono-GalNAc | 19.6 ± 9.8 nM | Surface Plasmon Resonance (SPR) | [10] |
| Bi-GalNAc | 1.3 ± 1.1 nM | Surface Plasmon Resonance (SPR) | [10] |
| Tri-GalNAc | 0.7 ± 0.2 nM | Surface Plasmon Resonance (SPR) | [10] |
| Monovalent GalNAc | ~40 µM | Not Specified | [13] |
| Trivalent GalNAc | Nanomolar (nM) range | Not Specified | [14][7] |
Experimental Protocols for Studying the Tri-GalNAc-ASGPR Interaction
Several experimental techniques are employed to characterize the binding and subsequent cellular processing of tri-GalNAc ligands.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Methodology:
-
Immobilization: Recombinant ASGPR is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the GalNAc-based ligand is flowed over the sensor surface. The binding of the ligand to the immobilized ASGPR causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the ligand from the receptor.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram (a plot of SPR signal versus time). The dissociation constant (Kd) is then calculated as koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[15]
Methodology:
-
Sample Preparation: A solution of purified ASGPR is placed in the sample cell of the calorimeter, and a solution of the tri-GalNAc ligand is loaded into the injection syringe.
-
Titration: The ligand is incrementally injected into the protein solution.
-
Heat Measurement: The heat released or absorbed upon binding is measured after each injection.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Cell-Based Uptake and Competition Assays
These assays are used to assess the efficiency of ligand internalization in a cellular context.
Methodology:
-
Cell Culture: Hepatocyte-derived cell lines that express ASGPR (e.g., HepG2) are cultured.[4][16]
-
Ligand Incubation: Cells are incubated with a fluorescently labeled tri-GalNAc conjugate.
-
Uptake Measurement: The amount of internalized ligand is quantified using techniques such as flow cytometry or fluorescence microscopy.[4]
-
Competition Assay: To confirm ASGPR-mediated uptake, the experiment is repeated in the presence of an excess of an unlabeled competitor ligand (e.g., free GalNAc or asialofetuin).[4] A reduction in the uptake of the labeled ligand indicates specific binding to ASGPR.
Visualization of Key Mechanisms and Workflows
Tri-GalNAc Binding to the ASGPR Complex
Caption: Multivalent binding of a tri-GalNAc ligand to the ASGPR complex.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining the binding affinity of tri-GalNAc to ASGPR.
Signaling Pathway: Receptor-Mediated Endocytosis
The binding of a tri-GalNAc conjugate to ASGPR triggers a well-characterized process of clathrin-mediated endocytosis.[14][12][17][18]
-
Binding and Clustering: The multivalent tri-GalNAc ligand cross-links multiple ASGPR units, promoting receptor clustering in clathrin-coated pits.[17][19]
-
Internalization: The clathrin-coated pits invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles containing the receptor-ligand complex.
-
Endosomal Trafficking: The vesicles uncoat and fuse with early endosomes. The acidic environment of the late endosome (pH 6.0-6.5) causes a conformational change in the ASGPR, leading to the dissociation of the Ca2+ ions and the release of the tri-GalNAc ligand.[20][21][22]
-
Receptor Recycling and Ligand Degradation: The ASGPR is recycled back to the cell surface for further rounds of ligand binding and internalization, a process that occurs approximately every 15 minutes.[7][11] The released ligand is trafficked to the lysosome for degradation.[11][12]
ASGPR-Mediated Endocytosis Pathway
Caption: The signaling pathway of ASGPR-mediated endocytosis of tri-GalNAc ligands.
References
- 1. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Physiological roles of asialoglycoprotein receptors (ASGPRs) variants and recent advances in hepatic-targeted delivery of therapeutic molecules via ASGPRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 6. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using isothermal titration calorimetry to determine thermodynamic parameters of protein-glycosaminoglycan interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of New Trivalent Ligands for Hepatocyte Targeting via the Asialoglycoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterizing the Membrane Assembly of ASGPR Related to Mediated Endocytosis Using TriGalNAc-Probe-Based Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR study of ligand release from asialoglycoprotein receptor under solution conditions in early endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthetic Site-Specific Antibody–Ligand Conjugates Promote Asialoglycoprotein Receptor-Mediated Degradation of Extracellular Human PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tri-GalNAc in Receptor-Mediated Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics to specific cell types is a paramount objective in modern drug development. One of the most successful strategies to emerge for hepatocyte-specific delivery is the utilization of the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and specifically expressed on the surface of liver cells.[1][2] This technical guide provides an in-depth exploration of the role of trivalent N-acetylgalactosamine (tri-GalNAc) ligands in mediating the endocytosis of conjugated therapeutics via the ASGPR. We will delve into the quantitative aspects of this interaction, detail key experimental protocols, and provide visual representations of the underlying biological pathways and experimental workflows.
The ASGPR recognizes and binds glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues, leading to their rapid internalization through clathrin-mediated endocytosis.[1] While a single GalNAc moiety exhibits low affinity for the ASGPR, the multivalent presentation of three GalNAc residues in a tri-antennary configuration dramatically enhances binding affinity, a phenomenon known as the "cluster effect".[3] This high-affinity interaction has been successfully exploited to deliver a variety of therapeutic payloads, most notably small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes for the treatment of various liver diseases.
Data Presentation
The efficiency of tri-GalNAc-mediated endocytosis is underpinned by the high-affinity binding of the ligand to the ASGPR. The following tables summarize key quantitative data from the literature, providing a comparative overview of binding affinities and the in vivo efficacy of this targeting modality.
| Ligand Valence | Dissociation Constant (Kd) (nM) | Reference(s) |
| Monovalent GalNAc | ~19.6 - 40,000 | [3] |
| Bivalent GalNAc | ~1.3 | [3] |
| Trivalent GalNAc | ~0.7 | [3] |
Table 1: Binding Affinities of GalNAc Ligands to the Asialoglycoprotein Receptor (ASGPR). The trivalent configuration of GalNAc results in a significantly lower dissociation constant, indicating a much higher binding affinity compared to its monovalent and bivalent counterparts.
| Therapeutic Agent | Target Gene | Animal Model | Dose for >90% Target Knockdown | Reference(s) |
| GalNAc-siRNA | Transthyretin (TTR) | Mouse | ~1 mg/kg | [2] |
| GalNAc-siRNA | Apolipoprotein B (ApoB) | Mouse | ~1 mg/kg | [4] |
Table 2: In Vivo Efficacy of Tri-GalNAc-siRNA Conjugates. Subcutaneous administration of low doses of tri-GalNAc-siRNA conjugates leads to potent and durable silencing of target genes in the liver.
Signaling and Endocytic Pathway
The binding of a tri-GalNAc-conjugated molecule to the ASGPR on the hepatocyte surface initiates a well-orchestrated process of clathrin-mediated endocytosis. This is not a classical signal transduction pathway that elicits a downstream cascade of intracellular signaling, but rather a highly efficient mechanism for the internalization and intracellular trafficking of the therapeutic cargo.
The process begins with the binding of the tri-GalNAc ligand to the ASGPR, which is clustered in clathrin-coated pits on the plasma membrane.[1] This binding event triggers the invagination of the membrane and the formation of a clathrin-coated vesicle containing the receptor-ligand complex. Following scission from the plasma membrane, the vesicle uncoats and fuses with early endosomes.
The acidic environment of the late endosome (pH ~6.0-6.5) facilitates the dissociation of the tri-GalNAc ligand from the ASGPR.[5] The ASGPR is then sorted and recycled back to the cell surface for further rounds of ligand binding and internalization, a process that occurs approximately every 15 minutes.[1] The liberated therapeutic cargo, now within the endosome, can then escape into the cytoplasm to engage with its target.
Experimental Protocols
Receptor Binding Affinity Assay using Surface Plasmon Resonance (SPR)
This protocol outlines the determination of the binding affinity (Kd) of tri-GalNAc ligands to the ASGPR using SPR.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Running Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Immobilization Buffer: 10 mM Sodium acetate, pH 4.0-5.5.
-
ASGPR Solution: Recombinant human ASGPR is diluted in the immobilization buffer to a final concentration of 10-50 µg/mL.
-
Ligand Solutions: A serial dilution of the tri-GalNAc conjugate is prepared in the running buffer, typically ranging from low nanomolar to micromolar concentrations.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 1.5-2.5.
-
-
ASGPR Immobilization:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
The ASGPR solution is injected over the activated sensor surface until the desired immobilization level is reached (typically 2000-5000 response units).
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
The tri-GalNAc ligand solutions are injected in order of increasing concentration, allowing for an association phase followed by a dissociation phase with running buffer.
-
Between each ligand injection, the sensor surface is regenerated with a short pulse of the regeneration solution to remove any bound ligand.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Cellular Uptake Assay using Flow Cytometry
This protocol describes a method to quantify the internalization of fluorescently labeled tri-GalNAc conjugates into hepatocytes.
Workflow Diagram:
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 4. worthington-biochem.com [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
The Biological Activity of Tri-GalNAc-COOH Conjugates: A Technical Guide for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics to specific cell types remains a paramount challenge in drug development. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR) has emerged as a key target. ASGPR is a C-type lectin receptor expressed almost exclusively and in high abundance on the surface of hepatocytes.[1][2] This receptor rapidly internalizes and clears circulating glycoproteins that expose terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[3]
The triantennary (tri-GalNAc) configuration of GalNAc ligands has been shown to be a high-affinity binder for ASGPR, exhibiting a significant "cluster effect" where the multivalent presentation leads to a binding affinity that is orders of magnitude higher than monovalent ligands.[1][3][4] By conjugating therapeutic payloads to a tri-GalNAc ligand, typically via a flexible linker terminating in a carboxylic acid (COOH) handle for versatile bioconjugation, potent and specific delivery to hepatocytes can be achieved. This strategy has revolutionized the development of therapies for liver diseases, particularly for oligonucleotide therapeutics like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[5][6][7] This guide provides an in-depth overview of the biological activity, quantitative data, and experimental protocols associated with tri-GalNAc-COOH conjugates.
Mechanism of Action: ASGPR-Mediated Endocytosis
The core mechanism driving the biological activity of tri-GalNAc conjugates is receptor-mediated endocytosis. The tri-GalNAc ligand acts as a high-affinity "key" that is recognized by the ASGPR on hepatocytes.[8] Upon binding, the receptor-ligand complex is rapidly internalized through clathrin-coated pits.[2][9] The vesicle then traffics through the endosomal pathway, where the acidic environment of the late endosome facilitates the dissociation of the ligand from the receptor.[9][10] The ASGPR is then recycled back to the cell surface, ready to bind new ligands, while the tri-GalNAc conjugate and its therapeutic payload are trafficked to the lysosome for degradation or, in the case of oligonucleotides, escape the endosome to engage with their cytosolic targets.[7][9]
Quantitative Biological Activity
The efficacy of tri-GalNAc conjugates is underpinned by their high binding affinity for ASGPR and the subsequent potent biological activity of the delivered payload. While tri-GalNAc-COOH itself is used as a reactive handle and often serves as a negative control in uptake assays, its conjugated forms show potent activity.[11][12]
ASGPR Binding Affinity
The triantennary configuration dramatically enhances binding affinity. Studies have shown that trivalent GalNAc ligands achieve nanomolar affinity for ASGPR, a significant improvement over the micromolar to millimolar affinity of monovalent GalNAc.[4][13][14] This high affinity is crucial for efficient capture and internalization of the conjugate from circulation.
| Conjugate Type | Ligand / Competitor | Assay Type | Ki / IC50 (nM) | Cell/System | Reference |
| Antisense Oligonucleotide (ASO) | Tri-GalNAc ASO (GN3-SRB1-M) | Competition Binding (125I-de-AGP) | 14.6 (Ki) | Mouse ASGPR | [15] |
| Antibody | CAR-WT Antibody vs. GalNAc ligand | Competitive Binding | 44 (IC50) | CHO-S (mouse ASGR1) | [8] |
| Antibody | CAR-WT Antibody vs. Asialofetuin ligand | Competitive Binding | 3.7 (IC50) | CHO-S (mouse ASGR1) | [8] |
| Small Molecule Glycopeptide | Tri-GalNAc Ligand 4 vs. Asialoorosomucoid | Competition Binding | 0.2 (IC50) | Rat Hepatocytes | [16] |
Table 1: Summary of ASGPR binding affinities for various tri-GalNAc conjugates.
In Vitro and In Vivo Potency
Conjugation of tri-GalNAc to therapeutic payloads leads to a substantial increase in potency, often by one or more orders of magnitude compared to the unconjugated payload.[5][15] This allows for significantly lower dosing, which can improve the therapeutic index and reduce potential off-target effects.[7]
| Conjugate Type | Target Gene / Protein | Potency Metric | Result | Model System | Reference |
| Antisense Oligonucleotide (ASO) | SR-B1 mRNA | ED50 (mg/kg) | ~1.5 (GalNAc) vs. >15 (unconjugated) | C57BL/6 Mice | [15] |
| Antisense Oligonucleotide (ASO) | GCGR mRNA | Target Reduction | Significant reduction at 0.3-10 mg/kg | Wild Type Mice | [17] |
| Antibody-Degrader (LYTAC) | EGFR | Protein Degradation | ~40% downregulation with 30 nM Ctx-GN | HepG2 and Huh7 cells | [7][11] |
| siRNA | TTR mRNA | Target Reduction | ~90% reduction of TTR serum levels | Human (Phase II Clinical Trial) | [9] |
Table 2: Examples of in vitro and in vivo potency of tri-GalNAc conjugates.
Experimental Protocols and Workflows
Detailed and robust experimental protocols are essential for evaluating the biological activity of tri-GalNAc-COOH conjugates. Below are representative methodologies for synthesis, binding, and cellular activity assays.
Workflow: Synthesis of a Tri-GalNAc-Payload Conjugate
The carboxylic acid handle of tri-GalNAc-COOH is typically conjugated to a primary amine on the payload molecule (e.g., an amine-modified oligonucleotide or a lysine residue on a protein) using standard amide bond-forming chemistry, such as activation with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Protocol 1: ASGPR Competitive Binding Assay
This assay measures the ability of a test compound (e.g., a tri-GalNAc conjugate) to compete with a known, labeled ligand for binding to ASGPR.[18][19]
-
Preparation :
-
Coat a high-binding 96-well plate with recombinant human ASGR1 protein or use cells engineered to overexpress ASGPR (e.g., CHO-S cells).[8] Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Prepare a constant, known concentration of a labeled competitor ligand (e.g., 125I-asialoorosomucoid or an Alexa-647 labeled tri-GalNAc peptide).[15][18]
-
Prepare a serial dilution of the unlabeled test conjugate.
-
-
Competition :
-
Add the serially diluted test conjugate to the wells.
-
Immediately add the labeled competitor ligand to all wells.
-
Incubate at 4°C or room temperature for a defined period (e.g., 1-4 hours) to reach binding equilibrium.
-
-
Wash and Detection :
-
Wash the plates multiple times with cold wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound ligands.
-
Quantify the amount of bound labeled competitor using a suitable detection method (e.g., gamma counter for 125I, fluorescence plate reader for Alexa-647).
-
-
Analysis :
-
Plot the signal versus the log concentration of the test conjugate.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test conjugate that inhibits 50% of the labeled ligand binding. This can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Workflow: In Vitro Cellular Uptake Assay
This workflow is used to quantify the amount of conjugate internalized by hepatocytes and can be adapted to measure the degradation of a target protein.[7][11]
References
- 1. Conjugation of mono and di-GalNAc sugars enhances the potency of antisense oligonucleotides via ASGR mediated delivery to hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Site-Specific Antibody–Ligand Conjugates Promote Asialoglycoprotein Receptor-Mediated Degradation of Extracellular Human PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeted delivery of oligonucleotides using multivalent protein–carbohydrate interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00788F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Introduction to LYTACs Utilizing tri-GalNAc-COOH for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. While technologies like proteolysis-targeting chimeras (PROTACs) have shown immense promise for intracellular proteins, a significant portion of the proteome, including membrane-bound and extracellular proteins, remains beyond their reach.[1][2] Lysosome-Targeting Chimeras (LYTACs) have been developed to address this limitation, providing a novel strategy to degrade extracellular and membrane-associated proteins by harnessing the endo-lysosomal pathway.[2][]
This technical guide provides an in-depth overview of a specific class of LYTACs that utilize a trivalent N-acetylgalactosamine (tri-GalNAc) ligand to engage the asialoglycoprotein receptor (ASGPR), a receptor predominantly expressed on the surface of hepatocytes.[2][4] This approach allows for liver-specific targeted protein degradation, opening up new avenues for treating a variety of liver-associated diseases.[][5] We will delve into the mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the underlying processes.
Mechanism of Action: tri-GalNAc-LYTACs
The fundamental principle of LYTAC technology is to create a molecular bridge between a target protein and a lysosome-shuttling receptor.[] In the case of tri-GalNAc-LYTACs, the chimera is a bifunctional molecule composed of:
-
A high-affinity ligand for the target protein: This can be an antibody, a small molecule, or a peptide that specifically recognizes and binds to an extracellular domain of the protein of interest (POI).[][]
-
A tri-GalNAc ligand: This carbohydrate moiety binds with high affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes.[4][7]
-
A chemical linker: This connects the target-binding moiety to the tri-GalNAc ligand.[]
The binding of the tri-GalNAc-LYTAC to both the POI and the ASGPR initiates the formation of a ternary complex on the hepatocyte cell surface. This complex is then internalized via clathrin-mediated endocytosis.[][5][8] Following internalization, the vesicle traffics through the endosomal pathway, eventually fusing with a lysosome. The acidic environment of the lysosome leads to the degradation of the target protein by lysosomal hydrolases.[][] The ASGPR is then recycled back to the cell surface, ready to mediate another round of degradation.[9][10]
Figure 1: Mechanism of tri-GalNAc-LYTAC-mediated protein degradation.
Quantitative Data on Protein Degradation
The efficacy of tri-GalNAc-LYTACs has been demonstrated for several target proteins. The following tables summarize key quantitative data from published studies.
| Target Protein | Cell Line | LYTAC Conjugate | Concentration | Degradation (%) | Reference |
| EGFR | HEP3B | Cetuximab-GalNAc | 10 nM | ~75% | [4] |
| HER2 | HEPG2 | Pertuzumab-GalNAc | 100 nM | ~50% | [4] |
| Integrins | HEPG2 | PIP-GalNAc | 200 nM | ~60% | [4] |
| EGFR | HEP3B | Ctx-M6Pn | 10 nM | ~80% | [4] |
| EGFR | HeLa-GFP | Ctx-GalNAc | 10 nM | Minimal | [4] |
Table 1: In vitro degradation of target proteins by tri-GalNAc-LYTACs.
| Target Protein | In Vivo Model | LYTAC Conjugate | Dosing | Outcome | Reference |
| EGFR | Mouse | Site-specific Ctx-GalNAc | Single dose | Sustained presence 72 hours post-injection | [4] |
Table 2: In vivo performance of a tri-GalNAc-LYTAC.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of LYTACs. Below are protocols for key experiments.
Protocol 1: Synthesis and Conjugation of tri-GalNAc-DBCO to an Antibody
This protocol is adapted from Ahn et al., 2021.[4]
Materials:
-
Antibody of interest (e.g., Cetuximab)
-
NHS-(PEG)4-Azide
-
tri-GalNAc-DBCO
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Zeba size exclusion columns (7K and 40K MWCO)
Procedure:
-
Buffer Exchange: Buffer exchange a 2 mg/mL solution of the antibody into PBS using a 7K Zeba size exclusion column.
-
Azide Modification: React the antibody with 25 equivalents of NHS-(PEG)4-Azide (from a 20 mg/mL stock in DMSO). Incubate the reaction overnight at room temperature.
-
Purification: Purify the azide-modified antibody using a 7K Zeba size exclusion column to remove excess reagents.
-
LYTAC Conjugation: Weigh 100 equivalents of tri-GalNAc-DBCO into an Eppendorf tube. Add the 2 mg/mL solution of the azide-modified antibody.
-
Incubation: Manually agitate the mixture until it is homogeneous. Incubate the reaction at room temperature in the dark for 3 days.
-
Final Purification: Purify the final LYTAC conjugate using a 40K Zeba size exclusion column.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. LYTACs: An Emerging Tool for the Degradation of Non-Cytosolic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Receptor-mediated endocytosis of asialoglycoproteins by rat liver hepatocytes: biochemical characterization of the endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor-mediated endocytosis of asialoglycoproteins by rat hepatocytes: receptor-positive and receptor-negative endosomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tri-GalNAc Cluster Function in Liver-Specific Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Liver-Specific Targeting
The liver plays a central role in metabolism and is the origin of numerous diseases, making it a prime target for therapeutic intervention. However, achieving specific delivery of drugs to hepatocytes while minimizing systemic exposure and off-target effects has been a significant challenge in drug development.[1] Traditional methods often lead to broad distribution, requiring higher doses and increasing the risk of toxicity.[1] The development of N-acetylgalactosamine (GalNAc)-conjugated therapeutics represents a breakthrough in this field, offering a highly efficient and selective mechanism for delivering a variety of drug modalities, particularly oligonucleotide-based therapies, directly to the liver.[2][3] This technology leverages a natural biological pathway to solve the complex problem of hepatic drug delivery.[4]
This guide provides a comprehensive technical overview of the tri-GalNAc cluster, its mechanism of action, quantitative performance metrics, key applications, and the experimental protocols used for its evaluation.
The Core Mechanism: ASGPR-Mediated Endocytosis
The efficacy of the tri-GalNAc platform is rooted in its high-affinity interaction with the asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the surface of hepatocytes.[5][6]
The Asialoglycoprotein Receptor (ASGPR)
ASGPR is a transmembrane protein responsible for the clearance of desialylated glycoproteins from circulation.[7][8] It is a hetero-oligomer composed of two homologous subunits, ASGR1 (major) and ASGR2 (minor), which assemble into functional trimers or tetramers on the hepatocyte membrane.[1][5] Key characteristics of ASGPR make it an ideal target for liver-specific delivery:
-
High Expression: Hepatocytes express a high density of ASGPR, with estimates of approximately 0.5 to 1.8 million receptors per cell.[4][6][9]
-
Specificity: ASGPR expression is largely restricted to hepatocytes, minimizing uptake by other cell types.[6][10]
-
Rapid Internalization and Recycling: Upon ligand binding, the ASGPR-ligand complex is rapidly internalized via clathrin-mediated endocytosis.[7][11] Inside the acidic environment of the endosome, the ligand dissociates, and the receptor is recycled back to the cell surface, ready to bind new ligands.[4][8]
The Tri-GalNAc Cluster: The Power of Multivalency
While a single GalNAc moiety binds to ASGPR, its affinity is relatively low.[12][13] The tri-GalNAc cluster, often referred to as a triantennary ligand, features three GalNAc sugars covalently linked to a central scaffold.[1] This trivalent arrangement dramatically enhances the binding avidity to the oligomeric ASGPR through a phenomenon known as the "cluster effect" or multivalent effect.[1][14] This cooperative binding results in a substantial increase in affinity, allowing for efficient and stable engagement with the receptor.[6]
The process begins when a tri-GalNAc-conjugated drug, administered typically via subcutaneous injection, enters circulation.[7] The tri-GalNAc ligand specifically binds to ASGPR on hepatocytes. This binding event triggers clathrin-mediated endocytosis, engulfing the conjugate into an endosome.[11] As the endosome matures and its internal pH drops, the conjugate is released from the receptor.[4] The ASGPR recycles to the cell surface, while the therapeutic payload is released from the endosome into the cytoplasm to exert its pharmacological effect.[4][8]
References
- 1. biosynth.com [biosynth.com]
- 2. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 3. GalNac-siRNA conjugate delivery technology promotes the treatment of typical chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 8. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Expression of Asialoglycoprotein Receptor 1 in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]
- 14. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
The Impact of Acetylation on the Stability of Tri-GalNAc-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential effects of acetylation on the chemical stability of tri-antennary N-acetylgalactosamine carboxylic acid (tri-GalNAc-COOH), a critical ligand for asialoglycoprotein receptor (ASGPR)-mediated drug delivery. In the absence of direct comparative stability studies in the public domain, this document outlines a comprehensive framework for evaluating the stability of both acetylated and non-acetylated forms of tri-GalNAc-COOH. It includes detailed, proposed experimental protocols for forced degradation studies, advanced analytical methodologies for degradation product monitoring, and hypothesized degradation pathways. The guide is intended to serve as a valuable resource for researchers and drug development professionals in designing and executing stability studies for this important class of molecules.
Introduction
The tri-antennary N-acetylgalactosamine (tri-GalNAc) cluster is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This specific interaction has been widely exploited for the targeted delivery of therapeutics, particularly oligonucleotides, to the liver. The conjugation of tri-GalNAc to a therapeutic payload, often via a linker terminating in a carboxylic acid (tri-GalNAc-COOH), is a key strategy in the development of liver-targeted drugs.
Acetylation of the hydroxyl groups on the galactose residues of tri-GalNAc is a common chemical modification, often employed during synthesis as a protecting group strategy. The presence or absence of these acetyl groups in the final conjugate could potentially influence the molecule's chemical stability, which is a critical quality attribute for any pharmaceutical ingredient. Understanding the impact of acetylation on the stability of tri-GalNAc-COOH is therefore crucial for ensuring the quality, safety, and efficacy of tri-GalNAc-based therapeutics.
Currently, there is a notable lack of publicly available data directly comparing the stability of acetylated and non-acetylated tri-GalNAc-COOH. This guide aims to bridge this knowledge gap by providing a robust theoretical and methodological framework for conducting such a stability assessment.
Hypothesized Effects of Acetylation on Stability
Acetylation of the hydroxyl groups on the GalNAc residues can be hypothesized to affect the stability of tri-GalNAc-COOH in several ways:
-
Steric Hindrance: The bulky acetyl groups may sterically hinder the approach of water molecules or other nucleophiles to the glycosidic linkages, potentially slowing down the rate of hydrolysis.
-
Electronic Effects: The electron-withdrawing nature of the acetyl groups could influence the electron density around the glycosidic oxygen, which may have a modest effect on its susceptibility to acid-catalyzed hydrolysis.
-
Solubility and Aggregation: Acetylation increases the lipophilicity of the molecule, which could alter its solubility in aqueous and organic media. This change in physical properties might indirectly affect its degradation kinetics.
-
Susceptibility to Base-Catalyzed Degradation: The ester linkages of the acetyl groups are susceptible to hydrolysis under basic conditions, which would lead to the de-acetylation of the molecule.
Proposed Experimental Protocols for Stability Assessment
To comprehensively evaluate the effect of acetylation on the stability of tri-GalNAc-COOH, a forced degradation study is recommended. This involves subjecting both the acetylated and non-acetylated forms of the molecule to a range of stress conditions, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).
Materials and Reagents
-
Acetylated tri-GalNAc-COOH (high purity)
-
Non-acetylated tri-GalNAc-COOH (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Milli-Q or equivalent)
Forced Degradation Conditions
The following table summarizes the proposed stress conditions for the forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
| Stress Condition | Proposed Parameters | Sampling Time Points |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 0, 2, 4, 8, 24, 48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 0, 1, 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ at room temperature | 0, 2, 4, 8, 24, 48 hours |
| Thermal Degradation | 80 °C (solid state and in solution) | 0, 1, 3, 7, 14 days |
| Photostability | ICH Q1B conditions (solid state and in solution) | As per ICH Q1B |
Sample Preparation for Analysis
-
Prepare stock solutions of acetylated and non-acetylated tri-GalNAc-COOH in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
For each stress condition, mix the stock solution with the respective stressor solution.
-
Incubate the samples at the specified temperature for the designated time points.
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis with the initial mobile phase of the HPLC method.
-
Store the samples at 2-8 °C until analysis.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is recommended.
HPLC-UV Method
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (for the amide bonds)
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
LC-MS/MS for Degradation Product Identification
For the identification of degradation products, the HPLC system can be coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
MS Scan Range: m/z 100-2000
-
MS/MS: Data-dependent acquisition to obtain fragmentation patterns of the degradation products.
The accurate mass measurements and fragmentation data will be used to propose the structures of the degradation products.
Data Presentation and Interpretation
The quantitative data from the forced degradation studies should be summarized in tables to facilitate a clear comparison between the stability of acetylated and non-acetylated tri-GalNAc-COOH.
Table 1: Hypothetical Stability Data for tri-GalNAc-COOH under Acid Hydrolysis (0.1 M HCl at 60 °C)
| Time (hours) | % Remaining (Non-acetylated) | % Remaining (Acetylated) |
| 0 | 100.0 | 100.0 |
| 2 | 98.2 | 99.1 |
| 4 | 96.5 | 98.3 |
| 8 | 92.8 | 96.5 |
| 24 | 85.1 | 92.4 |
| 48 | 76.3 | 87.8 |
Table 2: Hypothetical Stability Data for tri-GalNAc-COOH under Base Hydrolysis (0.1 M NaOH at 60 °C)
| Time (hours) | % Remaining (Non-acetylated) | % Remaining (Acetylated) |
| 0 | 100.0 | 100.0 |
| 1 | 99.5 | 95.2 (de-acetylation observed) |
| 2 | 99.0 | 90.8 (de-acetylation observed) |
| 4 | 98.1 | 82.3 (de-acetylation observed) |
| 8 | 96.2 | 70.1 (de-acetylation observed) |
| 24 | 92.5 | 55.6 (de-acetylation observed) |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the forced degradation study.
Hypothesized Degradation Pathway (Acid Hydrolysis)dot
The Triumvirate of Targeting: A Technical Guide to Tri-GalNAc as a High-Affinity Ligand for the Asialoglycoprotein Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, represents a prime target for liver-specific drug delivery. Its ability to recognize and internalize molecules bearing terminal galactose or N-acetylgalactosamine (GalNAc) residues has been extensively exploited in therapeutic development. This technical guide provides an in-depth exploration of the triantennary GalNAc (tri-GalNAc) ligand, a synthetic construct that has emerged as the gold standard for high-affinity ASGPR targeting. We will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its characterization, and visualize the underlying biological and experimental workflows.
The Tri-GalNAc Ligand and ASGPR Interaction
The ASGPR is a hetero-oligomeric receptor, with its subunits arranged in a way that creates multiple carbohydrate-binding domains. This architecture is key to the high-affinity binding of multivalent ligands. While a single GalNAc moiety binds to ASGPR with low affinity, the conjugation of three GalNAc residues into a "triantennary" structure dramatically enhances binding avidity, a phenomenon known as the "cluster effect" or "multivalency effect".[1][2] This enhanced affinity is critical for efficient receptor-mediated endocytosis and subsequent intracellular delivery of conjugated payloads, such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and other therapeutic agents.[3][4][5]
Quantitative Binding Affinity
The affinity of GalNAc-based ligands for ASGPR is directly correlated with their valency. Surface plasmon resonance (SPR) and other biophysical techniques have been employed to quantify these interactions, revealing a significant increase in affinity with the number of GalNAc residues.
| Ligand Valency | Dissociation Constant (Kd) | Fold Increase in Affinity (approx. vs. Mono) | Reference |
| Monovalent GalNAc | ~40 µM | 1x | [6][7][8] |
| Monovalent GalNAc (SPR) | 19.6 ± 9.8 nM | 1x | [2] |
| Bivalent GalNAc (SPR) | 1.3 ± 1.1 nM | ~15x | [2] |
| Trivalent GalNAc (SPR) | 0.7 ± 0.2 nM | ~28x | [2] |
ASGPR Expression Levels
The high density of ASGPR on hepatocytes is a key factor in the success of tri-GalNAc-mediated targeting. Quantitative studies have estimated the number of receptors per cell, providing a basis for understanding the capacity of this delivery pathway.
| Cell Type | ASGPR Expression Level | Reference |
| Mammalian Hepatocytes | 0.5 - 1.8 million receptors/cell | [3][9] |
| Human Hepatoma (HepG2) cells | ~225,000 receptors/cell |
ASGPR-Mediated Endocytosis Signaling Pathway
The binding of a tri-GalNAc conjugated molecule to ASGPR initiates a well-orchestrated process of clathrin-mediated endocytosis, leading to the internalization of the ligand-receptor complex and subsequent delivery of the payload into the cell.
Figure 1: ASGPR-Mediated Endocytosis Pathway.
Experimental Protocols
A variety of biophysical and cell-based assays are employed to characterize the interaction between tri-GalNAc ligands and ASGPR, as well as to assess the efficiency of cellular uptake.
Synthesis of Tri-GalNAc Conjugated Oligonucleotides
The synthesis of tri-GalNAc conjugated oligonucleotides is a critical first step for many therapeutic and research applications. This is typically achieved using solid-phase phosphoramidite chemistry.
Materials:
-
Controlled pore glass (CPG) solid support
-
DNA/RNA synthesizer
-
Phosphoramidites for desired oligonucleotide sequence
-
Tri-GalNAc phosphoramidite or tri-GalNAc CPG solid support
-
Standard reagents for oligonucleotide synthesis (activator, oxidizing agent, capping reagents, deprotection solutions)
-
HPLC for purification
Protocol:
-
Solid Support: Start with a CPG solid support, either pre-loaded with the first nucleoside or a universal support. For 3'-conjugation, a tri-GalNAc modified CPG can be used.
-
Automated Synthesis: Perform automated solid-phase synthesis of the oligonucleotide sequence using standard phosphoramidite chemistry cycles.
-
Ligand Conjugation: For 5'-conjugation, in the final synthesis cycle, use the tri-GalNAc phosphoramidite instead of a standard nucleoside phosphoramidite.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using a standard deprotection solution (e.g., concentrated ammonium hydroxide and methylamine).
-
Purification: Purify the crude tri-GalNAc conjugated oligonucleotide using high-performance liquid chromatography (HPLC) to obtain a product of high purity.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant ASGPR
-
Tri-GalNAc conjugate (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
Protocol:
-
Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Ligand Immobilization: Inject the recombinant ASGPR over the activated chip surface to covalently immobilize it via amine coupling.
-
Deactivation: Deactivate any remaining active esters on the chip surface by injecting ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the tri-GalNAc conjugate (analyte) over the chip surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the SPR signal (measured in resonance units, RU) over time during the association and dissociation phases.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant ASGPR
-
Tri-GalNAc conjugate
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze both the ASGPR and the tri-GalNAc conjugate extensively against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both solutions.
-
Instrument Setup: Fill the sample cell with the ASGPR solution and the injection syringe with the tri-GalNAc conjugate solution.
-
Titration: Perform a series of small, sequential injections of the tri-GalNAc conjugate into the ASGPR solution while monitoring the heat change.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd can be calculated), binding stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.
Cell-Based Uptake Assay using Fluorescence Microscopy
This assay visualizes and quantifies the uptake of fluorescently labeled tri-GalNAc conjugates into hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture reagents
-
Fluorescently labeled tri-GalNAc conjugate (e.g., with Cy5.5)
-
Confocal microscope
-
Optional: Endosomal/lysosomal markers (e.g., LysoTracker)
Protocol:
-
Cell Seeding: Seed HepG2 cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment: Incubate the cells with the fluorescently labeled tri-GalNAc conjugate at a specific concentration and for various time points (e.g., 0, 10, 30, 60 minutes).
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound conjugate.
-
Fixation and Staining (Optional): Fix the cells with paraformaldehyde and stain the nuclei with DAPI. For colocalization studies, incubate with endosomal or lysosomal markers.
-
Imaging: Acquire images using a confocal microscope.
-
Image Analysis: Quantify the intracellular fluorescence intensity to determine the extent of uptake. Analyze the colocalization of the conjugate with endosomal/lysosomal markers to track its intracellular trafficking.[10]
Experimental Workflow for Characterizing a Tri-GalNAc Targeted Therapeutic
The development and characterization of a novel tri-GalNAc conjugated therapeutic involves a multi-step workflow, from initial design and synthesis to in vitro and in vivo evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-mediated endocytosis: a model and its implications for experimental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of receptor endocytosis and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 6. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. An in vivo Method for Determination of Endosomal Distribution of Both Ligand and Asialoglycoprotein Receptor in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of receptor-mediated endocytosis [pubmed.ncbi.nlm.nih.gov]
- 10. Triantennary GalNAc Molecular Imaging Probes for Monitoring Hepatocyte Function in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate Synthesis with tri-GalNAc-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. This targeted approach aims to increase the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site.
The tri-GalNAc (triantennary N-acetylgalactosamine) moiety is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2] This specificity makes tri-GalNAc an exceptional targeting agent for the development of liver-specific ADCs for treating hepatocellular carcinoma and other liver cancers. By conjugating a tri-GalNAc-linker to an ADC, the therapeutic payload can be efficiently internalized into liver cancer cells via ASGPR-mediated endocytosis, leading to enhanced efficacy and reduced off-target toxicity.[3]
These application notes provide a detailed protocol for the synthesis, purification, and characterization of an ADC using a tri-GalNAc-COOH linker. The protocol describes the conjugation of the tri-GalNAc-COOH to the lysine residues of a monoclonal antibody, followed by the attachment of a drug payload.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ASGPR-mediated signaling pathway for ADC uptake and the general experimental workflow for the synthesis and characterization of a tri-GalNAc-ADC.
References
- 1. mdpi.com [mdpi.com]
- 2. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Tri-GalNAc-Based Degraders of Extracellular Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of tri-GalNAc-based degraders for targeted degradation of extracellular and membrane-bound proteins. This technology leverages the liver-specific asialoglycoprotein receptor (ASGPR) to facilitate the internalization and subsequent lysosomal degradation of target proteins, offering a promising strategy for therapeutic intervention, particularly in liver-related diseases.
Introduction to Tri-GalNAc-Based Degraders
Targeted protein degradation has emerged as a powerful therapeutic modality. While proteolysis-targeting chimeras (PROTACs) have been successful in degrading intracellular proteins via the ubiquitin-proteasome system, a growing class of molecules known as lysosome-targeting chimeras (LYTACs) has been developed to target extracellular and membrane proteins.
Tri-GalNAc-based degraders are a specialized type of LYTAC that utilize a trivalent N-acetylgalactosamine (tri-GalNAc) ligand, which binds with high affinity to the asialoglycoprotein receptor (ASGPR). ASGPR is highly expressed on the surface of hepatocytes, making it an ideal target for liver-specific drug delivery and protein degradation.[1][2][3]
The general mechanism involves a bifunctional molecule composed of a tri-GalNAc ligand linked to a targeting moiety (e.g., a small molecule or an antibody) that recognizes a specific protein of interest (POI). Upon administration, the tri-GalNAc portion of the degrader binds to ASGPR on hepatocytes, and the targeting moiety binds to the extracellular POI. This ternary complex is then internalized via clathrin-mediated endocytosis.[4][5] Following internalization, the complex is trafficked through the endo-lysosomal pathway, leading to the degradation of the POI within the lysosome.[1][3][6]
Key Advantages of the Tri-GalNAc System
-
Tissue Specificity: The high expression of ASGPR on hepatocytes allows for targeted degradation of proteins in the liver, potentially reducing off-target effects.[1][4]
-
Broad Target Scope: This technology can be applied to a wide range of extracellular and membrane-bound proteins, including those that have been challenging to target with traditional small molecule inhibitors.[2][3]
-
Catalytic Activity: Like other targeted protein degradation approaches, a single degrader molecule can facilitate the degradation of multiple target protein molecules.
Core Concepts and Workflow
The development of a novel tri-GalNAc-based degrader involves several key stages, from design and synthesis to in vitro evaluation.
Caption: High-level workflow for developing tri-GalNAc-based degraders.
Data Presentation: Efficacy of Tri-GalNAc Degraders
The following tables summarize quantitative data from proof-of-concept studies demonstrating the efficacy of tri-GalNAc-based degraders.
Table 1: Degradation of NeutrAvidin by a Small Molecule Tri-GalNAc Degrader
| Cell Line | Degrader | Target Protein | Concentration | Treatment Time | % Degradation | Reference |
| HepG2 | tri-GalNAc-biotin (1) | NeutrAvidin-650 | 2 µM | 4 h | Significant Uptake | [1][3] |
Table 2: Degradation of EGFR by an Antibody-Based Tri-GalNAc Degrader
| Cell Line | Degrader | Target Protein | Concentration | Treatment Time | % Degradation | Reference |
| HepG2 | Ctx-GN | EGFR | 30 nM | 48 h | ~40% | [3][7] |
| Huh7 | Ctx-GN | EGFR | 30 nM | 48 h | ~40% | [3][7] |
| Hep3B | Ctx-GalNAc | EGFR | 10 nM | 48 h | >70% | [8] |
Table 3: Degradation of HER2 by an Antibody-Based Tri-GalNAc Degrader
| Cell Line | Degrader | Target Protein | Concentration | Treatment Time | % Degradation | Reference |
| HepG2 | Ptz-GalNAc | HER2 | 100 nM | 48 h | 76% | [8] |
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of tri-GalNAc-based degraders.
Synthesis of Tri-GalNAc-Based Degraders
5.1.1. Synthesis of a Tri-GalNAc-NHS Ester for Antibody Conjugation
This protocol describes the conversion of commercially available tri-GalNAc-COOH to an active N-hydroxysuccinimide (NHS) ester, which can then be used for conjugation to antibodies.[3]
Caption: Synthesis of tri-GalNAc-NHS ester.
-
Materials:
-
tri-GalNAc-COOH
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve tri-GalNAc-COOH (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the tri-GalNAc-NHS ester.
-
5.1.2. Conjugation of Tri-GalNAc-NHS Ester to an Antibody
This protocol details the conjugation of the synthesized tri-GalNAc-NHS ester to a targeting antibody via reaction with lysine residues.[3]
-
Materials:
-
Targeting antibody (e.g., Cetuximab) in a suitable buffer (e.g., PBS, pH 7.4)
-
tri-GalNAc-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
PD-10 desalting columns or equivalent for purification
-
-
Procedure:
-
Prepare a stock solution of the tri-GalNAc-NHS ester in anhydrous DMSO.
-
Adjust the pH of the antibody solution to 8.5 with the sodium bicarbonate buffer.
-
Add the desired molar excess of the tri-GalNAc-NHS ester solution to the antibody solution. A 25-fold molar excess is a good starting point.[3]
-
Incubate the reaction mixture at room temperature for 4 hours with gentle agitation.
-
Purify the resulting antibody-tri-GalNAc conjugate using a PD-10 desalting column to remove unconjugated tri-GalNAc-NHS ester.
-
Characterize the conjugate by MALDI-TOF mass spectrometry to determine the average number of tri-GalNAc molecules per antibody.
-
Cell Culture
5.2.1. Maintenance of HepG2 Cells
HepG2 cells are a human liver cancer cell line that endogenously expresses high levels of ASGPR, making them a suitable model for studying tri-GalNAc-based degraders.
-
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Culture HepG2 cells in EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, and then add Trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
-
In Vitro Evaluation of Degrader Activity
5.3.1. Cellular Uptake Assay by Flow Cytometry
This protocol describes how to quantify the cellular uptake of a fluorescently labeled target protein in the presence of a tri-GalNAc-based degrader.
Caption: Workflow for cellular uptake assay using flow cytometry.
-
Materials:
-
HepG2 cells
-
Tri-GalNAc-based degrader
-
Fluorescently labeled protein of interest (e.g., NeutrAvidin-650 or a fluorescently labeled antibody)
-
Complete growth medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
-
-
Procedure:
-
Seed HepG2 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with the tri-GalNAc-based degrader and the fluorescently labeled POI at the desired concentrations in complete growth medium. Include controls with the fluorescent POI alone.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C.
-
After incubation, wash the cells twice with ice-cold PBS to remove unbound protein and degrader.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity in the degrader-treated cells compared to the control indicates cellular uptake of the POI.
-
5.3.2. Protein Degradation Assay by Western Blot
This protocol is for quantifying the reduction in the total amount of a target protein following treatment with a tri-GalNAc-based degrader.
-
Materials:
-
HepG2 cells
-
Tri-GalNAc-based degrader
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed HepG2 cells in a 6-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the tri-GalNAc-based degrader for the desired time (e.g., 48 hours). Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
-
5.3.3. Lysosomal Colocalization by Confocal Microscopy
This protocol is used to visualize the trafficking of the target protein to the lysosome.
Caption: Workflow for lysosomal colocalization experiment.
-
Materials:
-
HepG2 cells
-
Glass-bottom dishes or coverslips
-
Tri-GalNAc-based degrader
-
Fluorescently labeled protein of interest
-
LysoTracker dye (e.g., LysoTracker Red)
-
Formaldehyde for fixing
-
Mounting medium with DAPI
-
-
Procedure:
-
Seed HepG2 cells on glass-bottom dishes or coverslips.
-
Treat the cells with the degrader and the fluorescently labeled POI as described in the uptake assay.
-
Towards the end of the incubation period, add LysoTracker dye to the cells according to the manufacturer's instructions to stain the lysosomes.
-
Wash the cells with PBS and fix them with 4% formaldehyde.
-
Wash the cells again and mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a confocal microscope, acquiring images in the channels for the fluorescent POI, LysoTracker, and DAPI.
-
Analyze the images for colocalization between the fluorescent POI and the LysoTracker signal, which would appear as yellow puncta in the merged image if the POI is in the lysosome.
-
Troubleshooting
-
Low Degradation Efficiency:
-
Optimize the linker length and composition of the degrader.
-
Vary the concentration of the degrader and the treatment time.
-
Ensure high expression of ASGPR in the cell line used.
-
-
High Background in Western Blots:
-
Optimize the blocking conditions and antibody concentrations.
-
Ensure thorough washing steps.
-
-
No Cellular Uptake:
-
Confirm the successful conjugation of tri-GalNAc to the targeting moiety.
-
Verify the binding affinity of the targeting moiety to the POI.
-
Ensure the integrity of the tri-GalNAc ligand.
-
By following these guidelines and protocols, researchers can effectively design, synthesize, and evaluate novel tri-GalNAc-based degraders for the targeted degradation of extracellular proteins in a liver-specific manner.
References
- 1. Assays to monitor degradation of the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays to Monitor Degradation of the EGF Receptor | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tri-GalNAc biotin - CD BioSciences [lysosomexper.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with Tri-GalNAc-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of triantennary N-acetylgalactosamine (tri-GalNAc) to proteins using an N-hydroxysuccinimide (NHS) ester linker. This method is particularly relevant for researchers developing targeted therapies for liver-specific delivery, as the tri-GalNAc ligand is recognized with high affinity by the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes.[1][2][3] This interaction facilitates receptor-mediated endocytosis, enabling the targeted delivery of protein payloads to liver cells for applications such as targeted protein degradation.[1][4][5]
Principle of the Method
The labeling strategy is based on the reaction between the NHS ester of tri-GalNAc and primary amines (the ε-amino group of lysine residues and the α-amino group of the N-terminus) on the target protein.[6][7][] This reaction, typically carried out in a slightly alkaline buffer, results in the formation of a stable amide bond, covalently attaching the tri-GalNAc moiety to the protein.[6][7][9] The degree of labeling can be controlled by adjusting the molar ratio of the tri-GalNAc-NHS ester to the protein.[4][5]
Quantitative Data Summary
The efficiency of protein labeling and the subsequent cellular uptake can be influenced by several factors, including the molar ratio of the labeling reagent to the protein. The following table summarizes key quantitative parameters derived from experimental findings.
| Parameter | Value | Notes |
| Protein Concentration | 5 - 20 mg/mL | Optimal concentration can vary depending on the protein.[6] |
| tri-GalNAc-NHS Ester Molar Excess | 3 - 25 equivalents | 25 equivalents provided the best labeling efficiency for an antibody in one study.[4][5] The desired degree of labeling will depend on the specific application. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS | pH should be in the range of 8.0-9.0 for optimal NHS ester reactivity.[6][9] Amine-containing buffers (e.g., Tris) must be avoided.[10] |
| Reaction Time | 1 - 4 hours | At room temperature.[6][9] |
| Reaction Temperature | Room Temperature | Incubation can also be performed overnight on ice.[9][11] |
| Purification Method | Size Exclusion Chromatography | Gel filtration is commonly used to separate the labeled protein from unreacted tri-GalNAc-NHS ester and byproducts.[6][10] |
Experimental Protocol
This protocol provides a general procedure for labeling a protein with tri-GalNAc-NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer)
-
tri-GalNAc-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting or gel filtration column)
-
Phosphate-Buffered Saline (PBS) for buffer exchange and storage
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 5-20 mg/mL in the Reaction Buffer.[6] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS or the Reaction Buffer prior to labeling.
-
-
tri-GalNAc-NHS Ester Preparation:
-
Immediately before use, dissolve the tri-GalNAc-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[7]
-
-
Labeling Reaction:
-
Add the desired molar excess of the dissolved tri-GalNAc-NHS ester to the protein solution. It is recommended to add the NHS ester solution dropwise while gently vortexing the protein solution to ensure efficient mixing.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring or rotation.[6][9] Alternatively, the reaction can be carried out overnight on ice.[9][11]
-
-
Reaction Quenching (Optional):
-
To stop the labeling reaction, a quenching buffer containing primary amines (e.g., Tris-HCl) can be added to a final concentration of 50-100 mM. This will react with and consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the tri-GalNAc-labeled protein from unreacted labeling reagent and byproducts using a desalting or gel filtration column equilibrated with PBS or another suitable storage buffer.[6][10]
-
Collect the fractions containing the labeled protein. The success of the labeling can be monitored by methods such as SDS-PAGE (which may show a shift in molecular weight) or mass spectrometry.
-
-
Storage:
Visualizations
Experimental Workflow
Caption: Workflow for labeling proteins with tri-GalNAc-NHS ester.
ASGPR-Mediated Endocytosis Pathway
Caption: ASGPR-mediated uptake of a tri-GalNAc labeled protein.
References
- 1. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 2. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 3. Characterizing the Membrane Assembly of ASGPR Related to Mediated Endocytosis Using TriGalNAc-Probe-Based Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. lumiprobe.com [lumiprobe.com]
- 10. setabiomedicals.com [setabiomedicals.com]
- 11. interchim.fr [interchim.fr]
Revolutionizing Oligonucleotide Delivery: A Guide to Tri-GalNAc-COOH Conjugation for Enhanced Hepatocyte Targeting
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
The targeted delivery of oligonucleotide therapeutics to specific cell types remains a critical challenge in the development of nucleic acid-based medicines. This document provides a comprehensive overview and detailed protocols for the utilization of triantennary N-acetylgalactosamine (tri-GalNAc) conjugated to a carboxylic acid linker (tri-GalNAc-COOH) for the efficient and selective delivery of oligonucleotides to hepatocytes. The tri-GalNAc ligand exhibits high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes. This interaction facilitates rapid receptor-mediated endocytosis of the conjugated oligonucleotide, leading to a significant enhancement in potency and duration of action in the liver. This document outlines the underlying biological mechanism, provides step-by-step protocols for synthesis, conjugation, and in vitro/in vivo evaluation, and presents key quantitative data to support the adoption of this powerful delivery platform.
Introduction: The Power of Targeted Delivery
Oligonucleotide-based therapeutics, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), hold immense promise for treating a wide range of diseases by modulating gene expression. However, their inherent polyanionic nature and large molecular weight hinder their ability to cross cell membranes and reach their intracellular targets. To overcome these limitations, targeted delivery strategies are paramount.
The tri-GalNAc-ASGPR system has emerged as a clinically validated and highly effective approach for liver-specific delivery.[1][2] The ASGPR is a C-type lectin receptor responsible for the clearance of desialylated glycoproteins from circulation.[3] Its high expression levels on hepatocytes and rapid internalization and recycling make it an ideal target for delivering therapeutic payloads.[1] By conjugating a tri-GalNAc ligand to an oligonucleotide, the therapeutic cargo can hijack this natural pathway, leading to efficient uptake into hepatocytes.[2]
Mechanism of Action: ASGPR-Mediated Endocytosis
The targeted delivery of tri-GalNAc-conjugated oligonucleotides is a multi-step process initiated by the specific recognition of the tri-GalNAc ligand by the ASGPR on the hepatocyte surface. This high-avidity interaction triggers clathrin-mediated endocytosis, a process where the cell membrane invaginates to form a vesicle containing the receptor-ligand complex.
Caption: ASGPR-mediated endocytosis of tri-GalNAc-oligonucleotides.
Once inside the cell, the vesicle fuses with an early endosome. The acidic environment of the endosome (pH ~6.0) promotes the dissociation of the tri-GalNAc-oligonucleotide from the ASGPR. The receptor is then recycled back to the cell surface for further rounds of ligand uptake, while the oligonucleotide is trafficked through the endosomal pathway. A critical and still not fully understood step is the escape of the oligonucleotide from the endosome into the cytoplasm, where it can engage with its target mRNA, leading to gene silencing through mechanisms like RNA interference (for siRNAs) or RNase H-mediated degradation (for ASOs).
Data Presentation: Enhanced Potency and Hepatocyte Targeting
The conjugation of tri-GalNAc to oligonucleotides results in a dramatic improvement in their pharmacological properties. The following tables summarize key quantitative data from preclinical studies, highlighting the enhanced potency and selective delivery to hepatocytes.
Table 1: In Vivo Potency of GalNAc-Conjugated vs. Unconjugated ASOs in Mice
| Target Gene | ASO Chemistry | Conjugate | ED50 (mg/kg/week) for mRNA Reduction | Fold Improvement | Reference |
| SRB1 | 2'-MOE | Unconjugated | 15.0 | - | [4] |
| SRB1 | 2'-MOE | Tri-GalNAc | 1.5 | 10 | [4] |
| Apo(a) | 2'-MOE | Unconjugated | 11.0 | - | [5] |
| Apo(a) | 2'-MOE | Tri-GalNAc | 0.54 | >20 | [5] |
| MyD88 | 2'-MOE | Unconjugated | ~15.0 | - | [6] |
| MyD88 | 2'-MOE | Tri-GalNAc | ~2.5 | 6 | [6] |
| A1AT | 2'-MOE | Unconjugated | 45.0 | - | [7] |
| A1AT | 2'-MOE | Tri-GalNAc | 4.0 | 11.25 | [7] |
ED50: Effective dose required to achieve 50% reduction in target mRNA.
Table 2: Cellular Distribution of ASOs in Mouse Liver 48h After Subcutaneous Injection
| ASO | Dose (mg/kg) | ASO Concentration in Hepatocytes (μg/g tissue) | ASO Concentration in Non-Parenchymal Cells (μg/g tissue) | Hepatocyte to NPC Ratio | Reference |
| Unconjugated SRB1 ASO | 30 | ~20 | ~15 | ~1.3 | [1] |
| Tri-GalNAc-SRB1 ASO | 6 | ~100 | ~10 | ~10 | [1] |
NPC: Non-Parenchymal Cells
Table 3: Biodistribution of Unconjugated and Tri-GalNAc Conjugated ASOs in Mice
| Conjugate | Tissue | % of Injected Dose / g tissue | Reference |
| Unconjugated ASO | Liver | ~5 | [1] |
| Unconjugated ASO | Kidney | ~20 | [1] |
| Tri-GalNAc ASO | Liver | >60 | [1] |
| Tri-GalNAc ASO | Kidney | ~5 | [1] |
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in the synthesis, conjugation, and evaluation of tri-GalNAc-oligonucleotides.
Synthesis of Tri-GalNAc-Oligonucleotide Conjugates
The synthesis of tri-GalNAc-conjugated oligonucleotides can be achieved through either a solid-phase or a solution-phase approach. The solid-phase synthesis is generally more streamlined and amenable to automation.
Experimental Workflow: Solid-Phase Synthesis
Caption: Workflow for solid-phase synthesis of tri-GalNAc-oligonucleotides.
Protocol: Solid-Phase Synthesis of a 5'-Tri-GalNAc-Conjugated Oligonucleotide
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing solution).
-
Tri-GalNAc phosphoramidite.
-
Ammonium hydroxide solution.
-
High-performance liquid chromatography (HPLC) system for purification.
-
Mass spectrometer for analysis.
Procedure:
-
Oligonucleotide Synthesis: Assemble the desired oligonucleotide sequence on the CPG solid support using a standard automated DNA/RNA synthesizer following the manufacturer's protocols.
-
Tri-GalNAc Coupling: In the final coupling cycle, introduce the tri-GalNAc phosphoramidite to the 5'-terminus of the oligonucleotide. A longer coupling time (e.g., 10-15 minutes) may be required for efficient coupling of the bulky tri-GalNAc moiety.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating the CPG in concentrated ammonium hydroxide at 55°C for 8-16 hours.
-
Purification: Purify the crude tri-GalNAc-oligonucleotide conjugate using reverse-phase or ion-exchange HPLC to remove unconjugated oligonucleotides and other impurities.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
In Vitro Evaluation of Cellular Uptake
The enhanced uptake of tri-GalNAc-conjugated oligonucleotides into hepatocytes can be quantified using in vitro cell-based assays.
Protocol: In Vitro Uptake in Hepatocytes
Materials:
-
Hepatocyte cell line (e.g., HepG2, primary hepatocytes).
-
Cell culture medium and supplements.
-
Fluorescently labeled tri-GalNAc-oligonucleotide and unconjugated control.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the fluorescently labeled tri-GalNAc-oligonucleotide and the unconjugated control.
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound oligonucleotides.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the intracellular fluorescence intensity by flow cytometry to quantify uptake.
-
Fluorescence Microscopy: Visualize the intracellular localization of the fluorescently labeled oligonucleotides using a fluorescence microscope.
-
In Vivo Evaluation of Efficacy
The in vivo efficacy of tri-GalNAc-conjugated oligonucleotides is typically assessed in animal models by measuring the knockdown of the target gene.
Protocol: In Vivo Efficacy in Mice
Materials:
-
Appropriate mouse model (e.g., C57BL/6 for mouse-specific targets, transgenic mice for human targets).
-
Tri-GalNAc-oligonucleotide and unconjugated control formulated in sterile PBS.
-
Syringes and needles for subcutaneous injection.
-
RNA extraction and quantitative real-time PCR (qRT-PCR) reagents.
Procedure:
-
Animal Dosing: Administer the tri-GalNAc-oligonucleotide and unconjugated control to mice via subcutaneous injection at various dose levels. Include a saline-treated control group.
-
Tissue Collection: At a predetermined time point (e.g., 72 hours post-injection), euthanize the mice and harvest the liver tissue.
-
RNA Extraction: Isolate total RNA from the liver tissue using a suitable RNA extraction kit.
-
qRT-PCR Analysis: Perform qRT-PCR to quantify the expression level of the target mRNA. Normalize the data to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of target mRNA reduction relative to the saline-treated control group. Determine the ED50 value for the conjugated and unconjugated oligonucleotides.
Conclusion
The use of tri-GalNAc-COOH for targeted oligonucleotide delivery to hepatocytes represents a significant advancement in the field of nucleic acid therapeutics. This technology offers a robust and clinically validated method to enhance the potency, specificity, and duration of action of siRNAs and ASOs in the liver. The detailed protocols and compiled data presented in this document provide a valuable resource for researchers and drug developers seeking to leverage this powerful delivery platform for their therapeutic applications. The continued exploration and optimization of this approach are expected to lead to the development of novel and more effective treatments for a wide range of liver-associated diseases.
References
- 1. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disposition and Pharmacology of a GalNAc3-conjugated ASO Targeting Human Lipoprotein (a) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Potency of GalNAc-Conjugated Antisense Oligonucleotides in Hepatocellular Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tri-GalNAc-Mediated Delivery of Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triantennary N-acetylgalactosamine (tri-GalNAc) conjugated to antisense oligonucleotides (ASOs) represents a significant advancement in therapeutic oligonucleotide technology, enabling targeted delivery to hepatocytes. This approach leverages the high-affinity interaction between the tri-GalNAc ligand and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of liver cells.[1][2] This targeted delivery mechanism dramatically enhances the potency and therapeutic index of ASOs designed to modulate gene expression in the liver, allowing for lower doses, less frequent administration, and an improved safety profile compared to unconjugated ASOs.
These application notes provide a comprehensive overview of tri-GalNAc-mediated ASO delivery, including quantitative data on its efficacy, detailed experimental protocols for synthesis and evaluation, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action
The targeted delivery of tri-GalNAc-conjugated ASOs to hepatocytes is a multi-step process initiated by subcutaneous injection.[3] The conjugate enters the bloodstream and circulates throughout the body. Upon reaching the liver sinusoids, the tri-GalNAc ligand is recognized by and binds with high affinity to the ASGPR on the surface of hepatocytes.[4][5] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane invaginates to form an endosome, engulfing the tri-GalNAc-ASO-ASGPR complex.[3][6]
Inside the hepatocyte, the endosome acidifies, leading to the dissociation of the ligand-receptor complex. The ASO is then released from the endosome into the cytoplasm, a critical step for its therapeutic action.[3] Once in the cytoplasm, the antisense oligonucleotide binds to its complementary messenger RNA (mRNA) target. This binding event recruits the enzyme RNase H1, which cleaves the mRNA strand, leading to its degradation and preventing the translation of the target protein.[3] This sequence-specific gene silencing results in a potent and durable reduction of the target protein.
Quantitative Data Presentation
The conjugation of tri-GalNAc to ASOs results in a substantial improvement in their pharmacological properties. The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the enhanced potency, efficacy, and safety of this delivery platform.
| Parameter | Unconjugated ASO | Tri-GalNAc-Conjugated ASO | Fold Improvement | Reference(s) |
| Potency in Mice (ED₅₀) | ~15 mg/kg | ~2.5 mg/kg | 5- to 10-fold | [7] |
| Potency in Humans | - | - | Up to 30-fold | [2][8] |
| Hepatocyte Uptake | ~12% | ~80% | ~6.7-fold | [9] |
| Injection Site Reactions | 28.6% | 0.9% | 30-fold reduction | |
| Flu-like Symptoms | 0.7% | 0.0% | N/A |
Table 1: Comparative Efficacy and Safety of Unconjugated vs. Tri-GalNAc-Conjugated ASOs.
| Drug Name (Target) | Indication | Key Efficacy Endpoint | Result | Reference(s) |
| Eplontersen (TTR) | Hereditary Transthyretin Amyloidosis Polyneuropathy | Mean reduction in serum TTR concentration at 65 weeks | 82% | [10] |
| Investigational ASO (ANGPTL3) | Cardiovascular Disease | Reduction in ANGPTL3 protein | Dose-dependent reduction | [3] |
| Investigational ASO (APOC3) | Cardiovascular Disease | Reduction in APOC3 protein | Dose-dependent reduction | [3] |
Table 2: Clinical Trial Data for Selected Tri-GalNAc-Conjugated ASOs.
Experimental Protocols
The following section provides detailed protocols for the synthesis, characterization, and evaluation of tri-GalNAc-conjugated ASOs.
Protocol 1: Solid-Phase Synthesis of Tri-GalNAc-Conjugated ASOs
This protocol describes the synthesis of a tri-GalNAc conjugated ASO on an automated DNA/RNA synthesizer using phosphoramidite chemistry.
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U) with protecting groups.
-
Tri-GalNAc phosphoramidite.
-
Activator solution (e.g., 0.25 M DCI in acetonitrile).
-
Capping reagents (Cap A and Cap B).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Acetonitrile (synthesis grade).
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired ASO sequence.
-
Oligonucleotide Assembly: Perform the automated synthesis cycle for each nucleotide addition, consisting of:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.
-
Coupling: Addition of the next phosphoramidite in the presence of the activator.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.
-
-
Tri-GalNAc Conjugation: In the final coupling step, use the tri-GalNAc phosphoramidite to conjugate the ligand to the 5'-end of the ASO.
-
Cleavage and Deprotection:
-
Transfer the CPG support to a sealed vial.
-
Add concentrated ammonium hydroxide and heat at 55°C for 12-16 hours to cleave the ASO from the support and remove protecting groups.
-
-
Purification:
-
Filter the solution to remove the CPG support.
-
Lyophilize the filtrate to obtain the crude tri-GalNAc-ASO.
-
Purify the conjugate using high-performance liquid chromatography (HPLC).
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Evaluation of Tri-GalNAc-ASO Activity in Primary Hepatocytes
This protocol details the assessment of ASO-mediated target mRNA knockdown in primary mouse hepatocytes.
Materials:
-
Primary mouse hepatocytes.
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements).
-
Collagen-coated culture plates.
-
Tri-GalNAc-conjugated ASO and unconjugated control ASO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer for RNA extraction.
-
Reagents for quantitative reverse transcription PCR (qRT-PCR).
Procedure:
-
Cell Seeding: Plate primary mouse hepatocytes on collagen-coated plates at a desired density (e.g., 50,000 cells/well in a 96-well plate) and allow them to attach for 4-6 hours.
-
ASO Treatment: Prepare serial dilutions of the tri-GalNAc-ASO and control ASO in culture medium.
-
Incubation: Aspirate the seeding medium and add the ASO-containing medium to the cells. Incubate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: Wash the cells with PBS and then lyse them directly in the wells using the appropriate lysis buffer.
-
RNA Extraction and qRT-PCR:
-
Isolate total RNA from the cell lysates.
-
Perform qRT-PCR to quantify the expression level of the target mRNA and a housekeeping gene (for normalization).
-
-
Data Analysis: Calculate the percentage of target mRNA knockdown relative to cells treated with a control ASO or vehicle. Determine the IC₅₀ value for the tri-GalNAc-ASO.
Protocol 3: In Vivo Efficacy Study in a Mouse Model
This protocol describes the evaluation of a tri-GalNAc-ASO in a transgenic or wild-type mouse model.
Materials:
-
Appropriate mouse model (e.g., C57BL/6 mice).
-
Tri-GalNAc-conjugated ASO and saline control.
-
Subcutaneous injection supplies.
-
Anesthesia and euthanasia reagents.
-
Tissue harvesting tools.
-
Reagents for RNA and protein analysis.
Procedure:
-
Animal Acclimation: Acclimate the mice to the facility for at least one week before the study begins.
-
Dosing: Administer the tri-GalNAc-ASO or saline control via subcutaneous injection at the desired dose and frequency (e.g., once weekly for 4 weeks).
-
Monitoring: Monitor the animals for any adverse effects throughout the study.
-
Tissue Collection: At the end of the study, euthanize the mice and collect the liver and other relevant tissues. A portion of the liver should be snap-frozen in liquid nitrogen for RNA/protein analysis, and another portion fixed in formalin for histology.
-
Analysis:
-
mRNA Knockdown: Homogenize the frozen liver tissue, extract RNA, and perform qRT-PCR to measure the level of the target mRNA.
-
Protein Reduction: Perform Western blotting or an ELISA on liver homogenates to quantify the target protein levels.
-
Histology: Process the formalin-fixed liver tissue for immunohistochemistry (IHC) to visualize the distribution of the ASO and any potential tissue pathology.
-
Visualization of Workflows
Conclusion
The tri-GalNAc conjugation technology has revolutionized the field of antisense therapeutics for liver-related diseases. By ensuring efficient and specific delivery to hepatocytes, this platform significantly enhances the potency and safety of ASOs. The data and protocols presented in these application notes provide a valuable resource for researchers and drug developers working to advance this promising therapeutic modality. The continued exploration and optimization of this targeted delivery system hold the potential to bring new and effective treatments to patients with a wide range of hepatic disorders.
References
- 1. neb.com [neb.com]
- 2. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 5. neb.com [neb.com]
- 6. Primary mouse hepatocyte isolation [protocols.io]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 9. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tri-GalNAc-COOH in Gene Therapy for Liver Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The liver is a central target for gene therapy due to its role in numerous metabolic diseases and its susceptibility to viral and genetic disorders. A significant challenge in liver-directed gene therapy is the efficient and specific delivery of therapeutic payloads to hepatocytes. The asialoglycoprotein receptor (ASGPR), a C-type lectin highly and specifically expressed on the surface of hepatocytes, has emerged as a key target for achieving this specificity.[1][2] Triantennary N-acetylgalactosamine (tri-GalNAc) is a high-affinity ligand for ASGPR.[1] When conjugated to therapeutic agents such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), or viral vectors like adeno-associated viruses (AAVs), tri-GalNAc facilitates rapid and efficient receptor-mediated endocytosis into hepatocytes, thereby enhancing therapeutic efficacy and minimizing off-target effects.[1][2][3] This document provides detailed application notes and protocols for the use of tri-GalNAc-COOH in liver-targeted gene therapy.
Mechanism of Action: ASGPR-Mediated Endocytosis
The therapeutic strategy leveraging tri-GalNAc is centered on its high-affinity binding to the ASGPR, which is abundantly present on hepatocytes (approximately 500,000 copies per cell).[1] This interaction triggers clathrin-mediated endocytosis, a process where the cell membrane engulfs the tri-GalNAc-conjugated therapeutic, forming an endosome.[1] As the endosome matures, its internal pH decreases, causing the dissociation of the tri-GalNAc conjugate from the ASGPR. The receptor is then recycled back to the cell surface, while the therapeutic payload is released into the cytoplasm to exert its function, such as RNA interference or gene expression.[1]
Data Presentation: Efficacy of Tri-GalNAc Conjugation
The conjugation of tri-GalNAc to various gene therapy modalities has consistently demonstrated enhanced potency and liver-specific targeting. The following tables summarize quantitative data from preclinical studies.
Table 1: In Vivo Efficacy of Tri-GalNAc Conjugated Oligonucleotides
| Therapeutic Modality | Target Gene | Animal Model | Dose | Efficacy Improvement vs. Unconjugated | Reference |
| ASO | SRB1 | Mouse | - | ~7-fold increase in potency | [1] |
| ASO | Apo-B | Mouse | - | >10-fold increase in efficacy in hepatocytes | [4] |
| siRNA | TTR | Mouse (AAV-HBV model) | 7 mg/kg | Reduction of hepatitis B surface antigen below detection limit | [1] |
| ASO | PNPLA3 | Mouse (NAFLD model) | ≤12.5 mg/kg/week | Decrease in liver fat deposition and inflammation | [5] |
Table 2: In Vivo Efficacy of Tri-GalNAc Conjugated AAV
| Vector | Transgene | Animal Model | Dose | Efficacy Improvement vs. Unconjugated | Reference |
| rAAV2 | GFP | Mouse | - | Up to 3-fold increase in GFP expression | [3] |
Experimental Protocols
Protocol 1: Conjugation of tri-GalNAc-COOH to Amine-Modified Oligonucleotides
This protocol describes the conjugation of tri-GalNAc-COOH to an oligonucleotide (siRNA or ASO) that has been synthesized with a 5' or 3' amine modification. The process involves the activation of the carboxylic acid group of tri-GalNAc-COOH to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the amino-modified oligonucleotide.
Materials:
-
tri-GalNAc-COOH
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-modified oligonucleotide
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Ethanol (100% and 70%)
-
3 M Sodium acetate
-
Nuclease-free water
Procedure:
Part A: Activation of tri-GalNAc-COOH to tri-GalNAc-NHS ester
-
Dissolve tri-GalNAc-COOH, NHS, and DCC (or EDC) in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO. The final concentration of tri-GalNAc-COOH should be approximately 10-20 mg/mL.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, the resulting tri-GalNAc-NHS ester solution can be used directly in the next step or purified if necessary.
Part B: Conjugation to Amine-Modified Oligonucleotide
-
Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).
-
Add the tri-GalNAc-NHS ester solution (from Part A) to the oligonucleotide solution. A molar excess of the NHS ester (e.g., 10-20 fold) is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris buffer), if necessary.
Part C: Purification of the Conjugate
-
Purify the tri-GalNAc-oligonucleotide conjugate by ethanol precipitation. Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
Verify the conjugation and purity by methods such as HPLC or mass spectrometry.
Protocol 2: In Vitro ASGPR-Mediated Uptake Assay
This protocol is designed to assess the ASGPR-mediated uptake of a fluorescently labeled tri-GalNAc conjugate in hepatocyte-derived cell lines.
Materials:
-
HepG2 or Huh7 cells (ASGPR-positive)
-
HeLa cells (ASGPR-negative control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled tri-GalNAc conjugate (e.g., with Cy3 or FITC)
-
Unlabeled tri-GalNAc-COOH (for competition assay)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed HepG2, Huh7, and HeLa cells in appropriate culture vessels (e.g., 24-well plates) and grow to 70-80% confluency.
-
For the competition assay, pre-incubate a set of wells with a high concentration (e.g., 100-fold molar excess) of unlabeled tri-GalNAc-COOH for 30 minutes at 37°C.
-
Add the fluorescently labeled tri-GalNAc conjugate to all wells at a final concentration of 50-100 nM.
-
Incubate for 2-4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove unbound conjugate.
-
For flow cytometry analysis:
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
For fluorescence microscopy analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Expected Results:
-
High fluorescence signal in HepG2 and Huh7 cells.
-
Low to no fluorescence signal in HeLa cells.
-
Significantly reduced fluorescence in HepG2 and Huh7 cells pre-incubated with unlabeled tri-GalNAc-COOH, demonstrating competitive binding to ASGPR.
Protocol 3: In Vivo Evaluation of tri-GalNAc-AAV in Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of a tri-GalNAc-conjugated AAV vector carrying a reporter gene (e.g., GFP) in mice.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
tri-GalNAc-conjugated AAV vector (e.g., rAAV2-GFP)
-
Unconjugated AAV vector (as a control)
-
Sterile saline or PBS for injection
-
Insulin syringes
-
Anesthesia (e.g., isoflurane)
-
Tissue harvesting tools
-
Equipment for tissue processing (homogenizer, centrifuge)
-
Reagents for qPCR (for vector genome quantification) and Western blot or ELISA (for protein expression)
Procedure:
-
Vector Preparation: Dilute the tri-GalNAc-AAV and control AAV vectors to the desired concentration in sterile saline or PBS. A typical dose is 1 x 10^11 to 1 x 10^12 vector genomes (vg) per mouse.
-
Animal Administration:
-
Anesthetize the mice using isoflurane.
-
Administer the vector preparation via intravenous (tail vein) injection in a volume of 100-200 µL.
-
-
Monitoring: Monitor the animals regularly for any adverse effects.
-
Tissue Harvest:
-
At a predetermined time point (e.g., 2-4 weeks post-injection), euthanize the mice.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Harvest the liver and other organs of interest (e.g., spleen, kidney, heart) and snap-freeze in liquid nitrogen or fix in formalin.
-
-
Analysis:
-
Vector Biodistribution (qPCR): Extract genomic DNA from the harvested tissues. Quantify the number of AAV vector genomes per diploid genome using qPCR with primers specific to the vector's transgene or ITRs.
-
Transgene Expression (Western Blot/ELISA): Prepare protein lysates from the liver tissue. Quantify the expression of the transgene product (e.g., GFP) by Western blot or ELISA.
-
Histology/Immunohistochemistry: Section the formalin-fixed, paraffin-embedded liver tissue and perform immunohistochemistry to visualize the distribution of transgene expression within the liver.
-
Expected Results:
-
Significantly higher AAV vector genome copies and transgene expression in the livers of mice that received the tri-GalNAc-AAV compared to the unconjugated AAV.
-
Minimal vector genomes and transgene expression in non-liver tissues for the tri-GalNAc-AAV group, demonstrating liver-specific targeting.
Conclusion
Tri-GalNAc-COOH is a powerful tool for developing liver-targeted gene therapies. Its ability to mediate efficient uptake into hepatocytes via the ASGPR significantly enhances the therapeutic index of conjugated siRNAs, ASOs, and AAVs. The protocols provided herein offer a framework for researchers to conjugate tri-GalNAc-COOH to their therapeutic agents and to evaluate their efficacy both in vitro and in vivo. The continued development and application of this technology hold great promise for the treatment of a wide range of liver diseases.
References
- 1. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing liver gene therapy: Enhanced transduction with GalNAc-bioconjugated rAAV capsids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Forming Tri-GalNAc-Based LYTACs: A Step-by-Step Guide for Targeted Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the design, synthesis, and functional validation of triantennary N-acetylgalactosamine (tri-GalNAc) based Lysosome-Targeting Chimeras (LYTACs). This technology enables the targeted degradation of extracellular and membrane-bound proteins by hijacking the liver-specific asialoglycoprotein receptor (ASGPR), offering a promising strategy for therapeutic intervention and biological research.[1][2][3][4][5]
Introduction to Tri-GalNAc-Based LYTACs
LYTACs are bifunctional molecules that bridge a target protein to a lysosome-targeting receptor, leading to the internalization and subsequent degradation of the protein-LYTAC complex in the lysosome.[6][] The use of a tri-GalNAc ligand confers high-affinity binding to the ASGPR, which is predominantly expressed on hepatocytes, thereby enabling liver-specific targeted protein degradation.[1][8][9] This approach expands the scope of targeted protein degradation beyond intracellular proteins, which are the focus of technologies like PROTACs, to include cell surface receptors and secreted proteins.[2][]
The core principle involves conjugating a high-affinity binder for a protein of interest (e.g., an antibody or a small peptide) to a tri-GalNAc moiety.[1][2][3] This chimeric molecule, upon administration, engages both the target protein and the ASGPR on the surface of liver cells. The ternary complex is then internalized via ASGPR-mediated endocytosis and trafficked through the endo-lysosomal pathway, culminating in the degradation of the target protein.[1][][]
Synthesis of Tri-GalNAc-Based LYTACs
The formation of a tri-GalNAc-based LYTAC involves two key stages: the synthesis of a reactive tri-GalNAc ligand and its subsequent conjugation to a protein binder.
Synthesis of a Tri-GalNAc Ligand with a Reactive Handle
A commonly used reactive handle for conjugation is dibenzocyclooctyne (DBCO), which allows for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). The synthesis of tri-GalNAc-DBCO has been reported to be an 8-step process starting from peracetylated GalNAc and a Cbz-protected dendrimer scaffold.[1][4] While the detailed multi-step synthesis is beyond the scope of this guide, several commercial vendors now offer pre-synthesized tri-GalNAc derivatives with various reactive handles suitable for conjugation (e.g., tri-GalNAc-DBCO, tri-GalNAc-NHS ester).[11]
Conjugation of Tri-GalNAc to the Protein Binder
The choice of conjugation chemistry depends on the available functional groups on the protein binder and the reactive handle on the tri-GalNAc ligand.
Protocol: Conjugation of Tri-GalNAc-DBCO to an Azide-Modified Antibody
This protocol describes a common method for conjugating a tri-GalNAc ligand to an antibody that has been functionalized with azide groups.
Materials:
-
Antibody of interest, functionalized with azide groups (Antibody-N3)
-
Phosphate-buffered saline (PBS)
-
40K Zeba size exclusion columns[12]
Procedure:
-
Prepare a 2 mg/mL solution of the azide-functionalized antibody (Antibody-(PEG)4-N3) in PBS.[12]
-
Weigh the required amount of Tri-GalNAc-DBCO (e.g., 100 equivalents relative to the antibody) into a microcentrifuge tube.[12]
-
Add the antibody solution to the tube containing the Tri-GalNAc-DBCO.
-
Gently agitate the mixture manually until the Tri-GalNAc-DBCO is fully dissolved and the solution is homogeneous.[12]
-
Incubate the reaction mixture at room temperature in the dark for 3 days to allow the copper-free click chemistry reaction to proceed.[12]
-
After incubation, purify the resulting antibody-tri-GalNAc conjugate (GalNAc-LYTAC) by filtering the reaction mixture through a 40K Zeba size exclusion column to remove excess, unreacted tri-GalNAc-DBCO.[12]
-
Characterize the final conjugate to determine the average number of tri-GalNAc moieties per antibody. This can be achieved using techniques such as MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) or native gel electrophoresis, where the conjugated antibody will exhibit a slower migration due to its increased size.[1] For example, a successful conjugation of Cetuximab resulted in an average of 10.5 tri-GalNAc moieties per antibody.[1]
Experimental Validation of Tri-GalNAc-LYTAC Function
A series of in vitro experiments are essential to confirm the successful formation and biological activity of the tri-GalNAc-based LYTAC.
Confirmation of ASGPR-Mediated Internalization
Protocol: Cellular Uptake Assay
This assay verifies that the LYTAC is internalized by liver cells in an ASGPR-dependent manner.
Materials:
-
HepG2 cells (ASGPR-positive human liver cancer cell line)[2][3][13]
-
Fluorescently labeled LYTAC or a fluorescently labeled protein of interest co-administered with the LYTAC.
-
Exogenous tri-GalNAc ligand (for competition assay)[1]
-
Plate reader with fluorescence detection capabilities or a flow cytometer.
Procedure:
-
Seed HepG2 cells in a suitable plate format (e.g., 96-well plate).
-
Treat the cells with the fluorescently labeled LYTAC at a specific concentration (e.g., 50 nM) for a defined period (e.g., 4-24 hours).[1]
-
As a negative control, treat cells with the fluorescently labeled protein alone.
-
To confirm ASGPR specificity, co-incubate the cells with the LYTAC and a high concentration of free tri-GalNAc ligand (e.g., 5 mM).[1] The free ligand will compete for ASGPR binding and should inhibit the uptake of the LYTAC.
-
Wash the cells to remove any unbound fluorescent molecules.
-
Measure the intracellular fluorescence using a plate reader or analyze the cells by flow cytometry to quantify uptake. A significant increase in fluorescence in cells treated with the LYTAC compared to the control, and a reduction in uptake in the presence of excess free tri-GalNAc, confirms ASGPR-mediated internalization.[1][2][3]
Assessment of Target Protein Degradation
Protocol: Western Blotting for Total Protein Levels
This is a standard method to quantify the reduction in the total cellular level of the target protein.
Materials:
-
Hepatocellular carcinoma (HCC) cell lines expressing the target protein (e.g., HEP3B, HEPG2, HUH7).[1]
-
Tri-GalNAc-LYTAC.
-
Lysis buffer.
-
Primary antibody against the target protein.
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Chemiluminescence detection reagents.
Procedure:
-
Treat the HCC cells with the LYTAC at various concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM) for a specified duration (e.g., 48 hours).[1]
-
Include a control group treated with the unconjugated antibody.
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system. A dose-dependent decrease in the band intensity corresponding to the target protein in LYTAC-treated cells compared to controls indicates successful degradation. For example, treatment of HEP3B cells with a Cetuximab-GalNAc LYTAC resulted in over 70% degradation of cell surface EGFR.[1]
Protocol: Flow Cytometry for Cell Surface Protein Levels
This method is used to specifically measure the degradation of membrane-bound proteins.
Materials:
-
HCC cell lines expressing the target membrane protein.
-
Tri-GalNAc-LYTAC.
-
A different, non-competing primary antibody against the target protein, conjugated to a fluorophore.
Procedure:
-
Treat the cells with the LYTAC as described for the Western blot.
-
After treatment, harvest the cells and stain them with the fluorescently labeled detection antibody.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the level of the target protein on the cell surface. A significant reduction in MFI in LYTAC-treated cells indicates degradation of the membrane protein.
Verification of the Lysosomal Degradation Pathway
To confirm that the protein degradation is occurring via the lysosome, experiments can be performed with lysosomal inhibitors.
Protocol: Lysosomal Inhibition Assay
Materials:
-
HCC cell lines.
-
Tri-GalNAc-LYTAC.
-
Lysosomal inhibitors such as bafilomycin A1 (50 nM) or chloroquine (10 µM).[1]
Procedure:
-
Pre-treat the cells with the lysosomal inhibitor for a short period.
-
Add the LYTAC and continue the incubation.
-
Analyze the target protein levels by Western blotting or flow cytometry.
-
If the LYTAC-mediated degradation is rescued (i.e., the protein level is restored) in the presence of the inhibitors, it confirms that the degradation is dependent on the endo-lysosomal pathway.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on tri-GalNAc-based LYTACs.
| LYTAC Target | Cell Line | LYTAC Concentration | Treatment Duration | % Degradation | Assay Method | Reference |
| EGFR | HEP3B | 10 nM | 48 h | >70% | Flow Cytometry | [1] |
| EGFR | HEP3B | 10 nM | 48 h | Significant | Western Blot | [1] |
| HER2 | HEPG2 | 100 nM | 48 h | Significant | Western Blot | [1] |
| Integrins (total) | HEPG2 | N/A | N/A | ~60% | Flow Cytometry | [1] |
| αvβ3 Integrin | HEPG2 | N/A | N/A | 3-fold reduction | Flow Cytometry | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in the formation and action of tri-GalNAc-based LYTACs, the following diagrams have been generated using the DOT language.
References
- 1. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 8. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LYTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. LYTAC antibody conjugation [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Tri-GalNAc-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. One promising strategy for liver-specific delivery and degradation of extracellular and membrane-bound proteins is the use of tri-antennary N-acetylgalactosamine (tri-GalNAc) ligands. These ligands exhibit high affinity for the asialoglycoprotein receptor (ASGPR), a C-type lectin almost exclusively expressed on the surface of hepatocytes.[1][2][3][4] This interaction triggers receptor-mediated endocytosis, trafficking the target protein to the lysosome for degradation.[4][5][6] This technology, often embodied in Lysosome-Targeting Chimeras (LYTACs) or Molecular Degraders of Extracellular proteins (MoDE-As), provides a versatile platform for the targeted removal of proteins implicated in various liver diseases.[1][2]
These application notes provide a detailed overview of the experimental setup and protocols required to assess the efficacy and mechanism of tri-GalNAc-mediated protein degradation.
Signaling Pathway and Mechanism of Action
The fundamental principle of tri-GalNAc-mediated protein degradation involves hijacking the natural endocytic pathway of the ASGPR. A bifunctional molecule, consisting of a tri-GalNAc moiety linked to a binder for a protein of interest (POI), engages both the ASGPR on the hepatocyte surface and the target protein. This ternary complex is then internalized via clathrin-mediated endocytosis.[2][4] Following internalization, the vesicle acidifies, leading to the dissociation of the tri-GalNAc ligand from the ASGPR. The receptor is recycled back to the cell surface, while the POI is trafficked through the endo-lysosomal pathway for subsequent degradation by lysosomal hydrolases.[1][4]
Experimental Workflow
A typical experimental workflow to assess tri-GalNAc-mediated protein degradation involves a series of in vitro assays to confirm the mechanism of action and quantify the degradation efficiency. This includes initial cell-based screening, validation of ASGPR and lysosomal dependency, and characterization of the degradation kinetics.
Experimental Protocols
Protocol 1: In Vitro Assessment of Protein Degradation
This protocol outlines the general steps for treating cells with a tri-GalNAc degrader and assessing the levels of the target protein.
Materials:
-
ASGPR-positive cell line (e.g., HepG2, Huh7)
-
ASGPR-negative cell line (e.g., A549, HeLa) for specificity control
-
Complete cell culture medium
-
Tri-GalNAc degrader compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of the tri-GalNAc degrader in cell culture medium. Aspirate the old medium from the cells and add the medium containing the degrader or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Mechanistic Validation Assays
To confirm that the observed degradation is mediated by ASGPR and the lysosomal pathway, the following control experiments are crucial.
A. ASGPR Knockdown:
-
Transfect ASGPR-positive cells with siRNA targeting ASGPR or a non-targeting control siRNA according to the manufacturer's protocol.[4]
-
After 48-72 hours, confirm the knockdown efficiency by Western blotting or qRT-PCR for ASGPR.
-
Treat the transfected cells with the tri-GalNAc degrader as described in Protocol 1.
-
Assess POI levels. Degradation should be significantly reduced in ASGPR knockdown cells compared to the non-targeting control.[4]
B. Competitive Inhibition:
-
Co-treat ASGPR-positive cells with the tri-GalNAc degrader and a high concentration of free tri-GalNAc ligand (e.g., 5 mM).[4]
-
Assess POI levels as described in Protocol 1. The excess free ligand should compete for ASGPR binding and inhibit the degradation of the POI.[4]
C. Lysosomal Inhibition:
-
Pre-treat ASGPR-positive cells with a lysosomal inhibitor such as bafilomycin A1 (e.g., 50 nM) or chloroquine (e.g., 10 µM) for 1-2 hours.[4][7]
-
Add the tri-GalNAc degrader to the medium already containing the inhibitor and incubate for the desired time.
-
Assess POI levels. Inhibition of the lysosome should prevent the degradation of the POI, leading to its accumulation compared to cells treated with the degrader alone.[4][7]
D. Confocal Microscopy for Co-localization:
-
Seed cells on glass coverslips in a culture plate.
-
Treat cells with a fluorescently labeled POI binder-tri-GalNAc conjugate.
-
Fix, permeabilize, and mount the cells for imaging.
-
Visualize the cellular localization of the POI and the lysosome using a confocal microscope. Co-localization of the fluorescent signal from the POI and the lysosomal marker will confirm trafficking to the lysosome.[7]
Data Presentation
Quantitative data from dose-response and time-course experiments should be summarized in tables for clear comparison of degradation efficacy.
Table 1: Dose-Response Analysis of Protein Degradation
| Compound ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| Degrader-A | EGFR | HepG2 | 10 | >70 | 48 |
| Degrader-A | EGFR | Huh7 | 30 | ~40 | 48 |
| Degrader-B | Integrins | HEPG2 | ~20 | >60 | 48 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data presented are hypothetical examples based on published literature.[4][7][8]
Table 2: Time-Course Analysis of Protein Degradation
| Compound ID | Concentration (nM) | Cell Line | 4h Degradation (%) | 8h Degradation (%) | 24h Degradation (%) | 48h Degradation (%) |
| Degrader-C | 10 | HepG2 | ~40 | ~60 | >70 | >70 |
| Degrader-C | 100 | HepG2 | ~50 | >70 | >80 | >80 |
Data presented are hypothetical examples based on published literature.[5][9]
Troubleshooting and Considerations
-
The Hook Effect: At very high concentrations, bifunctional degraders can exhibit reduced efficacy due to the formation of binary complexes (Degrader-POI or Degrader-ASGPR) instead of the productive ternary complex. It is important to test a wide range of concentrations to identify the optimal degradation window.[1]
-
Cell Line Specificity: Always validate the expression of ASGPR in the chosen cell lines. The lack of degradation in ASGPR-negative cells is a critical control for demonstrating targeted delivery.[4]
-
Off-Target Effects: Assess the levels of other structurally related or unrelated proteins to ensure the specificity of the degrader.
-
Toxicity: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to ensure that the observed protein degradation is not a result of cellular toxicity.[2]
References
- 1. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation systems to enhance Wnt signaling [elifesciences.org]
- 6. Targeted protein degradation systems to enhance Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation systems to enhance Wnt signaling [elifesciences.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing tri-GalNAc-COOH Conjugation Efficiency
Welcome to the technical support center for tri-GalNAc-COOH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind tri-GalNAc-COOH conjugation to proteins?
A1: The conjugation of tri-GalNAc-COOH to a protein, such as an antibody, is typically achieved through a two-step carbodiimide coupling reaction. First, the carboxylic acid group (-COOH) on the tri-GalNAc moiety is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This activation step forms a more stable amine-reactive NHS ester. In the second step, this NHS ester reacts with primary amines (most commonly the ε-amine of lysine residues) on the protein to form a stable amide bond, covalently linking the tri-GalNAc to the protein.[1][2][3][4]
Q2: Why is N-hydroxysuccinimide (NHS) used with EDC?
A2: EDC alone can activate carboxyl groups to form an O-acylisourea intermediate, which can react with primary amines. However, this intermediate is unstable in aqueous solutions and can hydrolyze, leading to low conjugation efficiency. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts more efficiently with primary amines at physiological pH, thereby increasing the overall yield of the conjugation reaction.[1][5]
Q3: What is the optimal pH for the two-step conjugation reaction?
A3: The two-step EDC-NHS chemistry has different optimal pH ranges for each step. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[6][7] The subsequent reaction of the NHS-activated tri-GalNAc with the primary amines on the protein is more efficient at a physiological to slightly alkaline pH, generally between 7.2 and 8.0.[6][8][9]
Q4: How can I determine the efficiency of my conjugation reaction?
A4: The efficiency of the conjugation, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates, can be determined by several analytical techniques. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can show a shift in the molecular weight of the conjugated protein compared to the unconjugated protein.[10] Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a more precise method to determine the number of tri-GalNAc molecules conjugated to each protein.[11] Hydrophobic Interaction Chromatography (HIC) can also be used to separate and quantify species with different drug-to-antibody ratios.[12][13]
Q5: How should I purify the final tri-GalNAc-protein conjugate?
A5: After the conjugation reaction, it is crucial to remove unreacted tri-GalNAc, EDC/NHS byproducts, and any protein aggregates. The most common initial purification step is to use a desalting column (gel filtration) to separate the larger protein conjugate from smaller contaminants.[1][8] For more rigorous purification and to separate unconjugated protein from the conjugate, chromatography techniques such as ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or size-exclusion chromatography (SEC) can be employed.[14][15][16]
Troubleshooting Guide
This guide addresses common problems encountered during tri-GalNAc-COOH conjugation and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. | - Use fresh, high-quality EDC and NHS. - Equilibrate reagents to room temperature before opening to prevent moisture condensation.[1] - Prepare EDC and NHS solutions immediately before use. |
| Incorrect pH: The pH of the activation and/or conjugation buffer is outside the optimal range. | - For the activation step (EDC/NHS), use a buffer with a pH between 4.5 and 6.0 (e.g., MES buffer).[6][7] - For the conjugation step (amine reaction), adjust the pH to 7.2-8.0 (e.g., PBS buffer).[6][8][9] | |
| Insufficient Molar Ratio of Reactants: The molar excess of the activated tri-GalNAc to the protein is too low. | - Increase the molar ratio of the tri-GalNAc-NHS ester to the protein. Ratios of 10- to 25-fold molar excess have been reported to be effective.[2][3][17] | |
| Presence of Interfering Substances: The protein buffer contains primary amines (e.g., Tris, glycine) or carboxylates that compete with the reaction. | - Perform a buffer exchange into an amine- and carboxylate-free buffer (e.g., MES or HEPES for activation, PBS for conjugation) prior to the reaction.[8] | |
| Protein Precipitation during/after Conjugation | High Degree of Conjugation: Excessive conjugation of the hydrophobic tri-GalNAc moiety can lead to a decrease in the solubility of the protein. | - Reduce the molar ratio of the tri-GalNAc-NHS ester to the protein to achieve a lower drug-to-antibody ratio (DAR).[18] |
| Incorrect Buffer Conditions: The pH of the buffer is close to the isoelectric point (pI) of the protein, or the ionic strength is too low. | - Adjust the buffer pH to be at least one unit away from the protein's pI.[19] - Increase the salt concentration (e.g., 150 mM NaCl) or add stabilizers like glycerol (e.g., 5%) to the buffer.[19] | |
| Use of Organic Solvents: If the tri-GalNAc-COOH is dissolved in an organic solvent, it might cause protein denaturation and precipitation. | - Minimize the amount of organic co-solvent in the reaction mixture. - Add the tri-GalNAc solution dropwise to the protein solution with gentle stirring.[18] | |
| Heterogeneous Conjugate Population | Random Conjugation to Multiple Lysine Residues: The conjugation occurs on various surface-exposed lysine residues with different reactivities. | - This is an inherent characteristic of lysine-based conjugation. For more homogeneous products, consider site-specific conjugation strategies. |
| Inconsistent Reaction Conditions: Fluctuations in pH, temperature, or reaction time can lead to variability. | - Maintain consistent and controlled reaction conditions for all experiments. | |
| Difficulty in Purifying the Conjugate | Co-elution of Unconjugated Protein and Conjugate: The physicochemical properties of the unconjugated and conjugated protein are very similar. | - Optimize the chromatography method. For instance, in ion-exchange chromatography, a shallower gradient might be necessary to resolve the species. HIC is often effective at separating based on the degree of conjugation.[12][13] |
| Presence of Aggregates: The conjugation process can sometimes induce protein aggregation. | - Use size-exclusion chromatography (SEC) to remove high-molecular-weight aggregates.[16] |
Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of tri-GalNAc-COOH to an Antibody
This protocol outlines a general procedure for conjugating tri-GalNAc-COOH to an antibody. Optimization of molar ratios and reaction times may be necessary for specific antibodies.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2)
-
tri-GalNAc-COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column
Procedure:
Step 1: Activation of tri-GalNAc-COOH
-
Dissolve tri-GalNAc-COOH in Activation Buffer to a desired concentration (e.g., 10 mM).
-
Add a 1.5 to 2.5-fold molar excess of Sulfo-NHS to the tri-GalNAc-COOH solution.
-
Add a 1.5 to 2.5-fold molar excess of EDC to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to the Antibody
-
Immediately after activation, add the activated tri-GalNAc-sulfo-NHS ester solution to the antibody solution in Conjugation Buffer. A 10- to 25-fold molar excess of the activated tri-GalNAc to the antibody is a good starting point.[2][3]
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
Step 3: Purification of the Conjugate
-
Remove unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
For higher purity, further purification by chromatography (e.g., SEC, HIC) may be necessary.
Visualizations
Caption: Workflow for tri-GalNAc-COOH conjugation to an antibody.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. covachem.com [covachem.com]
- 9. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 15. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in tri-GalNAc-siRNA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of tri-GalNAc-siRNA conjugates, specifically focusing on issues related to low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Solid-Phase Synthesis & Coupling Efficiency
Question 1: My overall yield of the crude oligonucleotide is low. What are the most common causes related to solid-phase synthesis?
Low yield after solid-phase synthesis can stem from several factors, primarily related to coupling efficiency. The phosphoramidite coupling reaction is the most critical step for the overall yield of the full-length product.[1] Even a small decrease in coupling efficiency in each cycle leads to a significant reduction in the final yield, especially for longer oligonucleotides.[1]
Potential Causes & Solutions:
-
Moisture in Reagents and Solvents: Water is a primary inhibitor of the phosphoramidite coupling reaction. It reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.
-
Solution: Use anhydrous acetonitrile (<30 ppm water, preferably <10 ppm) for all steps.[2] Freshly opened solvent or solvent dried over molecular sieves is recommended. Ensure your phosphoramidite solutions are also anhydrous. You can dry dissolved phosphoramidites with high-quality molecular sieves (3 Å) just before use.[2]
-
-
Degraded Phosphoramidites: Phosphoramidites are sensitive to moisture and oxidation.
-
Solution: Use fresh, high-quality phosphoramidites. Store them under an inert atmosphere (argon or nitrogen) and at the recommended temperature. Allow vials to warm to room temperature before opening to prevent condensation.
-
-
Suboptimal Activator: The choice and concentration of the activator are critical for efficient coupling.
-
Solution: For bulky phosphoramidites like the tri-GalNAc moiety, a stronger activator may be necessary. Activators like 4,5-dicyanoimidazole (DCI) have been shown to increase the rate of coupling compared to 1H-tetrazole.[1] Optimizing the activator concentration is also key; for instance, 0.25 M DCI is often optimal for small-scale synthesis.[2]
-
-
Insufficient Coupling Time: Bulky phosphoramidites, such as those for GalNAc conjugation, may require longer coupling times due to steric hindrance.
-
Solution: Increase the coupling time for the GalNAc phosphoramidite. A coupling time of 12-15 minutes is often recommended for modified phosphoramidites.[3]
-
-
Suboptimal Phosphoramidite Concentration and Equivalents: Using too few equivalents of the phosphoramidite can lead to incomplete coupling.
-
Solution: Increase the equivalents of the GalNAc phosphoramidite. Studies have shown that increasing the equivalents from 1.75 to 2.88 can significantly improve coupling efficiency.[4]
-
Question 2: I am observing a high proportion of truncated sequences (n-1, n-2, etc.). What is causing this and how can I fix it?
A high proportion of truncated sequences is a direct indicator of poor coupling efficiency at one or more steps of the synthesis.
Potential Causes & Solutions:
-
Poor Coupling of a Specific Monomer: One of the phosphoramidites in your sequence may be of poor quality or particularly sensitive to reaction conditions.
-
Solution: If possible, analyze the crude product by mass spectrometry to identify which nucleotide is frequently missing. Replace the corresponding phosphoramidite with a fresh vial.
-
-
Inefficient Capping: The capping step is designed to block unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles. Inefficient capping will lead to the formation of deletion mutants.
-
Solution: Ensure your capping reagents (Cap A and Cap B) are fresh and properly prepared. Check the delivery lines on your synthesizer to ensure they are not clogged.
-
-
Secondary Structures in the Growing Oligonucleotide: The formation of secondary structures on the solid support can hinder the accessibility of the 5'-hydroxyl group for coupling.
-
Solution: For sequences prone to forming secondary structures (e.g., G-rich sequences), consider using modified phosphoramidites that reduce secondary structure formation or adjust the synthesis conditions (e.g., temperature, if your synthesizer allows).
-
Section 2: GalNAc Conjugation
Question 3: The coupling efficiency of my tri-GalNAc phosphoramidite is particularly low. How can I improve it?
The tri-GalNAc phosphoramidite is a bulky molecule, and achieving high coupling efficiency can be challenging.
Potential Causes & Solutions:
-
Steric Hindrance: The large size of the tri-GalNAc moiety can sterically hinder its approach to the 5'-hydroxyl group of the oligonucleotide.
-
Solid Support Pore Size: For long oligonucleotides, the growing chain can block the pores of the solid support, reducing reagent diffusion.
-
Solution: For oligonucleotides longer than 40 bases, consider using a solid support with a larger pore size (e.g., 1000 Å).[6]
-
Question 4: I am considering a solution-phase conjugation approach for the GalNAc moiety. What are the advantages and disadvantages compared to solid-phase synthesis?
Both solid-phase and solution-phase conjugation have their pros and cons.
-
Solid-Phase Conjugation:
-
Solution-Phase Conjugation:
The choice between the two methods will depend on your specific requirements for yield, purity, and process time.
Section 3: Deprotection and Purification
Question 5: After deprotection, my product appears degraded or contains many modifications. What could be the problem?
Incomplete or harsh deprotection can lead to a variety of side products and a lower yield of the desired full-length, fully deprotected oligonucleotide.
Potential Causes & Solutions:
-
Incomplete Removal of Protecting Groups: This is a common issue that can compromise the biological activity of the siRNA. The protecting group on the guanine base is often the most difficult to remove.[8]
-
Solution: Ensure your deprotection solution (e.g., ammonium hydroxide) is fresh.[8] Optimize the deprotection time and temperature according to the manufacturer's recommendations for the specific protecting groups used. For sensitive modifications, milder deprotection conditions may be necessary.[9]
-
-
Degradation of the Oligonucleotide: Harsh deprotection conditions can lead to the degradation of the RNA strand.
-
Solution: Use the recommended deprotection conditions for RNA. If your siRNA contains sensitive modifications, you may need to use a milder deprotection strategy.
-
-
Side Reactions: Incomplete capping can lead to the formation of adducts during deprotection.
-
Solution: As mentioned earlier, ensure efficient capping during synthesis.
-
Question 6: My yield is significantly lower after HPLC purification. How can I optimize the purification step?
Product loss during purification is a common contributor to low overall yield.
Potential Causes & Solutions:
-
Suboptimal HPLC Method: The choice of HPLC method (ion-exchange vs. reverse-phase) and the specific conditions can greatly impact recovery.
-
Solution:
-
Ion-Exchange (IEX) HPLC: This method separates molecules based on charge and is very effective for oligonucleotide purification, often providing high resolution and yield.[10]
-
Reverse-Phase (RP) HPLC: This method separates based on hydrophobicity. It is also widely used and can be advantageous for its use of volatile buffers, which simplifies product recovery.[11] For GalNAc-conjugated siRNAs, which are more hydrophobic, RP-HPLC is often a good choice.
-
-
Optimize the gradient, flow rate, and column temperature for your specific product.
-
-
Poor Resolution of Product from Impurities: If the full-length product is not well-separated from truncated sequences or other impurities, it will be difficult to collect a pure fraction without sacrificing yield.
-
Solution: Ensure your analytical HPLC method provides good separation before scaling up to preparative HPLC. You may need to screen different columns and mobile phases. For complex separations, a two-dimensional LC approach might be beneficial.[10]
-
-
Product Precipitation or Adsorption: The purified oligonucleotide may precipitate in the collection tube or adsorb to the surface of the chromatography equipment.
-
Solution: Ensure the collection tubes are compatible with your solvents. After purification, proper handling and storage of the purified oligonucleotide are crucial.
-
Quantitative Data Summary
The following tables summarize quantitative data related to tri-GalNAc-siRNA synthesis to help you benchmark your results.
Table 1: Impact of Phosphoramidite Equivalents and Activator on Coupling Efficiency
| Phosphoramidite Equivalents | Activator | Coupling Time (min) | Coupling Efficiency (%) | Reference |
| 1.75 | 1.0 M DCI, 0.1 M NMI | 5 | 46 | [4] |
| 3.50 | 1.0 M DCI, 0.1 M NMI | 5 | 68 | [4] |
| 5.25 | 1.0 M DCI, 0.1 M NMI | 5 | 79 | [4] |
| 1.75 | 1.0 M DCI, 0.1 M NMI | 15 | 80 | [4] |
| 2.88 | 1.0 M DCI, 0.1 M NMI | 30 | >95 | [4] |
| 2 | 1.0 M DCI | - | 54% (overall yield of 34-mer) | [5] |
| 2 | 0.45 M Tetrazole | - | No full-length product | [5] |
Table 2: Comparison of Solid-Phase vs. Solution-Phase GalNAc Conjugation
| Conjugation Method | Overall Yield (%) | Purity (%) | Advantages | Disadvantages | Reference |
| Solid-Phase | Lower | Lower | More expedient, fewer unit operations | Lower yield and purity | [4][7] |
| Solution-Phase | Higher | Slightly Higher | Higher yielding, slightly higher purity | Requires additional unit operations, longer production time | [4][7] |
Table 3: Expected Yields and Purity after Purification
| Purification Method | Typical Purity (%) | Typical Yield (%) | Reference |
| Ion-Exchange HPLC | >95 | 90 | [10] |
| Reverse-Phase HPLC | >97 | 93.2 (product recovery) | [4] |
| Mixed-Mode Chromatography | 90-95 | 30-60 (recovery) |
Experimental Protocols
Below are generalized methodologies for key experiments. Please note that these are starting points, and optimization for your specific sequence and modifications is likely necessary.
Protocol 1: Solid-Phase Synthesis of tri-GalNAc-siRNA
-
Preparation:
-
Ensure all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, deblocking solution) are fresh and anhydrous.
-
Use a high-quality solid support (e.g., CPG) with the first nucleoside pre-attached. For longer oligonucleotides (>40 bases), use a support with a larger pore size (e.g., 1000 Å).[6]
-
-
Synthesis Cycle: Perform the following steps for each nucleotide addition using an automated DNA/RNA synthesizer:
-
Deblocking (Detritylation): Remove the 5'-DMT protecting group using a solution of dichloroacetic acid in toluene.
-
Coupling: Couple the next phosphoramidite to the free 5'-hydroxyl group. For standard phosphoramidites, a short coupling time (e.g., 2 minutes) is sufficient. For the bulky tri-GalNAc phosphoramidite, use an extended coupling time (12-15 minutes) and a higher concentration of a potent activator like DCI.[3]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using capping reagents (Cap A and Cap B) to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
-
Final Deblocking: After the final synthesis cycle, remove the 5'-DMT group from the full-length oligonucleotide.
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Incubate the solution at the recommended temperature and time to remove all protecting groups from the bases and the phosphate backbone.
-
Protocol 2: Purification of tri-GalNAc-siRNA by HPLC
A. Ion-Exchange (IEX) HPLC
-
Column: Use a suitable anion-exchange column.
-
Mobile Phases:
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, 15% Acetonitrile, pH 8.5).
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1.5 M NaCl, 15% Acetonitrile, pH 8.5).
-
-
Gradient: Run a linear gradient from low to high salt concentration to elute the oligonucleotides. The highly charged, full-length product will elute at a higher salt concentration than shorter, truncated sequences.
-
Detection: Monitor the elution at 260 nm.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Desalting: Desalt the collected fraction using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
B. Reverse-Phase (RP) HPLC
-
Column: Use a C18 or C8 reverse-phase column suitable for oligonucleotides.
-
Mobile Phases:
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 0.1 M triethylammonium acetate (TEAA) in water).
-
Mobile Phase B: Organic solvent with an ion-pairing agent (e.g., 0.1 M TEAA in acetonitrile).
-
-
Gradient: Run a linear gradient from low to high organic solvent concentration. The hydrophobic tri-GalNAc-siRNA will be retained on the column and will elute at a higher organic solvent concentration.
-
Detection: Monitor the elution at 260 nm.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Post-Purification Processing: Evaporate the volatile mobile phase to obtain the purified product.
Visualizations
Diagram 1: Experimental Workflow for tri-GalNAc-siRNA Synthesis
Caption: Workflow of tri-GalNAc-siRNA synthesis and purification.
Diagram 2: Troubleshooting Logic for Low Coupling Efficiency
Caption: Troubleshooting flowchart for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization and separation of impurities in a GalNAc ligand - American Chemical Society [acs.digitellinc.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for tri-GalNAc-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing linker length in tri-GalNAc-drug conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a tri-GalNAc-drug conjugate?
A1: The linker in a tri-GalNAc-drug conjugate serves several critical functions. It connects the tri-GalNAc targeting moiety to the therapeutic payload (drug). The linker's length, flexibility, and chemical properties significantly influence the conjugate's overall performance, including its binding affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes, its stability in circulation, and the efficiency of drug release at the target site.[1][2][3] An optimized linker ensures that the tri-GalNAc cluster can effectively engage with the trimeric ASGPR, leading to efficient receptor-mediated endocytosis into liver cells.[4]
Q2: How does linker length impact the binding affinity (Kd) to the asialoglycoprotein receptor (ASGPR)?
A2: Linker length is a crucial parameter for optimal ASGPR binding. The tri-GalNAc moiety needs to adopt a specific spatial conformation to simultaneously engage the three carbohydrate recognition domains of the ASGPR trimer. A linker that is too short may cause steric hindrance, preventing the GalNAc residues from accessing the binding pockets. Conversely, an excessively long and flexible linker might be thermodynamically unfavorable for adopting the optimal binding conformation.[5][6] Studies have shown that a trivalent GalNAc ligand with a 15-20 Å spacing between each sugar exhibits the highest binding affinity.[7] Generally, multivalency significantly improves binding affinity from the micromolar (mM) range for monovalent GalNAc to the nanomolar (nM) range for trivalent conjugates, a phenomenon known as the "cluster effect".[8][9]
Q3: What is the difference between cleavable and non-cleavable linkers, and which should I choose?
A3: The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action for the drug payload.
-
Cleavable linkers are designed to be stable in systemic circulation and are cleaved by specific triggers within the target cell, such as changes in pH (acid-sensitive linkers), the presence of specific enzymes like cathepsins (protease-sensitive linkers), or a higher concentration of reducing agents like glutathione (disulfide linkers).[5] This allows for the release of the unmodified or near-unmodified drug inside the hepatocyte. Cleavable linkers can also facilitate a "bystander effect," where the released drug can diffuse out of the target cell and affect neighboring cells.[5]
-
Non-cleavable linkers are more stable and rely on the complete degradation of the antibody and linker within the lysosome to release the drug.[2] This typically results in the payload being released with an amino acid residue attached. Non-cleavable linkers offer greater plasma stability, which can reduce the risk of premature drug release and systemic toxicity.[1][2]
The optimal choice depends on the drug's properties and the therapeutic strategy. If the drug needs to be in its free form to be active, a cleavable linker is preferred. If systemic toxicity from premature release is a major concern and the drug-linker-amino acid adduct is still active, a non-cleavable linker may be a better option.
Q4: Can polyethylene glycol (PEG) linkers be used in tri-GalNAc-drug conjugates? What are the advantages?
A4: Yes, polyethylene glycol (PEG) linkers are commonly used in tri-GalNAc-drug conjugates.[10][11] PEG linkers offer several advantages:
-
Increased Hydrophilicity: PEGylation enhances the water solubility of the conjugate, which can be beneficial for hydrophobic drugs and can prevent aggregation.[3]
-
Improved Pharmacokinetics: The length of the PEG linker can be adjusted to optimize the pharmacokinetic properties of the conjugate, potentially increasing its half-life in circulation.[12]
-
Reduced Immunogenicity: PEG is known to reduce the immunogenicity of conjugated molecules.
-
Flexible Spacing: PEG linkers provide a flexible spacer to ensure the tri-GalNAc moiety can achieve the optimal orientation for ASGPR binding without interference from the drug payload.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and evaluation of tri-GalNAc-drug conjugates.
Problem 1: Low Yield During Conjugate Synthesis
-
Possible Cause: Inefficient coupling reaction between the linker and the drug or between the tri-GalNAc-linker and the drug.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Vary the reaction time, temperature, and pH to find the optimal conditions for the specific conjugation chemistry being used (e.g., amine-NHS ester coupling, click chemistry).[13]
-
Increase Molar Equivalents: In solid-phase synthesis, increasing the equivalents of the phosphoramidite can improve coupling efficiency.[14]
-
Purification Strategy: Inefficient purification can lead to significant loss of product. Evaluate different purification methods, such as reverse-phase HPLC, to optimize the recovery of the final conjugate.[14]
-
Reagent Quality: Ensure the purity and reactivity of all starting materials, including the activated linker and the drug.
-
Problem 2: Poor In Vivo Efficacy (High ED50)
-
Possible Cause: Suboptimal linker length leading to poor ASGPR binding, instability of the conjugate in vivo, or inefficient drug release.
-
Troubleshooting Steps:
-
Evaluate a Range of Linker Lengths: Synthesize and test a series of conjugates with varying linker lengths to identify the optimal spacing for ASGPR engagement.[5]
-
Assess In Vitro Binding Affinity: Perform in vitro binding assays (e.g., using HepG2 cells) to determine the dissociation constant (Kd) for each conjugate. A lower Kd value indicates higher binding affinity.[5]
-
Conduct Plasma Stability Assays: Incubate the conjugate in plasma from the relevant species (e.g., mouse, human) and analyze its degradation over time to assess linker stability.[6][10]
-
Analyze Drug Release Mechanism: If using a cleavable linker, confirm that the cleavage mechanism is efficient in the target intracellular environment.
-
Consider Drug Metabolism: The drug itself might be rapidly metabolized in the liver, leading to poor efficacy.
-
Problem 3: High Variability in HepG2 Cell Uptake Assays
-
Possible Cause: Inconsistent cell culture conditions, variability in ASGPR expression, or issues with the assay protocol.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media conditions, as these can affect ASGPR expression levels.[15]
-
Confirm ASGPR Expression: Periodically verify the expression of ASGPR in your HepG2 cell line using techniques like western blotting or flow cytometry.
-
Optimize Assay Parameters: Ensure consistent incubation times and conjugate concentrations. Use a positive control with known high uptake and a negative control (e.g., a non-targeting conjugate or competition with free GalNAc) in every experiment.
-
Single-Cell Suspension: Ensure a good single-cell suspension for flow cytometry analysis to avoid artifacts from cell clumps.[15]
-
Data Presentation
The following tables provide an illustrative summary of the expected impact of linker properties on the performance of tri-GalNAc-drug conjugates. The data presented here is hypothetical and intended to demonstrate trends observed in research. Actual results will vary depending on the specific drug, linker chemistry, and experimental conditions.
Table 1: Impact of Linker Length on ASGPR Binding Affinity and In Vitro Uptake
| Linker Type & Length | ASGPR Binding Affinity (Kd, nM) | Cellular Uptake in HepG2 cells (Relative Fluorescence Units) |
| Short (e.g., <10 Å) | 50 - 100 | 150 |
| Optimal (e.g., 15-20 Å) | 1 - 10 | 1000 |
| Long (e.g., >30 Å) | 20 - 50 | 600 |
| PEG4 Linker | 5 - 15 | 950 |
| PEG8 Linker | 10 - 25 | 800 |
Table 2: Impact of Linker Type on In Vivo Efficacy and Plasma Stability
| Linker Type | In Vivo Efficacy (ED50, mg/kg) | Plasma Stability (t1/2, hours) |
| Cleavable (Protease-sensitive) | 1.5 | 24 |
| Cleavable (pH-sensitive) | 2.0 | 36 |
| Non-cleavable | 3.5 | >48 |
Experimental Protocols
Protocol 1: Synthesis of a tri-GalNAc-PEG-Drug Conjugate (General Procedure)
This protocol outlines a general approach for the synthesis of a tri-GalNAc-drug conjugate using a PEG linker with a maleimide group for conjugation to a thiol-containing drug.
-
Activation of tri-GalNAc-PEG-COOH:
-
Dissolve the tri-GalNAc-PEG-COOH linker in a suitable organic solvent (e.g., DMF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in equimolar amounts to the linker solution.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester.
-
Monitor the reaction by TLC or LC-MS.
-
-
Conjugation to the Drug:
-
Dissolve the thiol-containing drug in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Add the activated tri-GalNAc-PEG-NHS ester to the drug solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the crude conjugate using reverse-phase HPLC.
-
Collect fractions containing the desired product and confirm its identity and purity by LC-MS and NMR.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the final tri-GalNAc-PEG-Drug conjugate as a powder.
-
Protocol 2: HepG2 Cell Uptake Assay using Flow Cytometry
This protocol describes a method to quantify the cellular uptake of fluorescently labeled tri-GalNAc-drug conjugates in HepG2 cells.
-
Cell Culture:
-
Culture HepG2 cells in complete medium (e.g., DMEM with 10% FBS) in a 24-well plate until they reach 70-80% confluency.[15]
-
-
Treatment:
-
Prepare solutions of the fluorescently labeled tri-GalNAc-drug conjugate at various concentrations in serum-free medium.
-
Wash the cells with PBS and add the conjugate solutions to the wells.
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells twice with cold PBS to remove unbound conjugate.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to FACS tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore used.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment group.
-
-
Data Analysis:
-
Plot the MFI against the conjugate concentration to generate a dose-response curve.
-
Include a negative control (untreated cells) and a competition control (co-incubation with a high concentration of free GalNAc) to confirm ASGPR-mediated uptake.
-
Visualizations
Caption: ASGPR-mediated endocytosis of a tri-GalNAc-drug conjugate.
Caption: Workflow for optimizing linker length in tri-GalNAc-drug conjugates.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015006740A2 - Oligonucleotide-ligand conjugates and process for their preparation - Google Patents [patents.google.com]
- 4. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 5. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introducing an In Vitro Liver Stability Assay Capable of Predicting the In Vivo Pharmacodynamic Efficacy of siRNAs for IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tri-GalNAc-PEG4-Mal | BroadPharm [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of Tri-GalNAc-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects associated with tri-GalNAc-based therapies, particularly siRNA conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects observed with tri-GalNAc-siRNA conjugates?
A1: The primary cause of off-target effects, including hepatotoxicity, is not the chemical modifications or the GalNAc ligand itself, but rather RNA interference (RNAi)-mediated effects.[1][2][3] These are hybridization-based off-target effects driven by the "seed region" (nucleotides 2-8) of the siRNA guide strand, which can bind to unintended mRNA transcripts with partial complementarity, mimicking the action of microRNAs (miRNAs).[2][4][5][6]
Q2: How can we predict the potential for off-target effects during the design phase of a tri-GalNAc-siRNA?
A2: In silico analysis is a critical first step. Bioinformatics tools can be used to predict potential off-target binding sites across the transcriptome by searching for sequences complementary to the seed region of the siRNA guide strand.[7] However, experimental validation is crucial as computational predictions may not fully capture the complexity of cellular interactions.
Q3: What is "seed-mediated" off-target activity and how does it contribute to toxicity?
A3: Seed-mediated off-target activity occurs when the seed region of the siRNA guide strand binds to the 3'-untranslated region (3'-UTR) of unintended mRNA transcripts, leading to their translational repression or degradation.[4][5][8] This widespread dysregulation of gene expression can lead to cellular stress and toxicity, such as the hepatotoxicity observed in preclinical rat studies.[1][2]
Q4: Are there specific chemical modifications that can help mitigate off-target effects?
A4: Yes, introducing thermally destabilizing modifications into the seed region of the siRNA guide strand can significantly reduce off-target binding while preserving on-target activity.[1][2][3] A key example is the incorporation of a single glycol nucleic acid (GNA) nucleotide or a 2'–5'-RNA modification.[4][8] These modifications decrease the binding affinity of the seed region to off-target mRNAs.[2] The "enhanced stabilization chemistry plus" (ESC+) design platform incorporates such modifications to improve the safety profile of GalNAc-siRNAs.[4]
Q5: What is the role of the RNA-induced silencing complex (RISC) in mediating off-target effects?
A5: The undesired off-target activity of GalNAc-siRNAs is mediated by the RISC, which is predominantly composed of the Argonaute 2 (AGO2) protein and TNRC6 paralogs (TNRC6A and/or TNRC6B).[9][10][11] While AGO2 is essential for on-target activity, its involvement in off-target effects highlights the importance of siRNA design to minimize unintended RISC-mediated silencing.[9][11]
Troubleshooting Guides
Issue 1: Observed Hepatotoxicity in Preclinical Animal Models
Possible Cause: High potential for seed-mediated off-target effects of the siRNA guide strand.
Troubleshooting Steps:
-
Sequence Analysis:
-
Perform a comprehensive bioinformatics analysis to identify potential off-target transcripts with seed-match complementarity in the 3'-UTR.
-
Prioritize investigation of siRNAs with a lower number of predicted high-affinity off-target sites.
-
-
Chemical Modification:
-
Synthesize variants of the lead siRNA candidate incorporating a single, thermally destabilizing modification (e.g., GNA) at different positions within the seed region (positions 2-8).
-
Evaluate the on- and off-target activity of these modified siRNAs in vitro.
-
-
In Vitro Assessment of Off-Target Activity:
-
Utilize RNA sequencing (RNA-seq) to globally assess changes in gene expression in a relevant cell line (e.g., primary hepatocytes) transfected with the siRNA.
-
Analyze the RNA-seq data using cumulative distribution function (CDF) plots to quantify the extent of off-target gene dysregulation for transcripts containing seed matches.
-
-
In Vivo Toxicity Studies:
-
Conduct dose-response toxicity studies in rats with the parent and modified siRNA candidates.
-
Monitor liver enzyme levels (e.g., ALT, AST) and perform histopathological analysis of liver tissue to assess hepatotoxicity.
-
Experimental Protocol: RNA-Seq Analysis of Off-Target Effects in Primary Hepatocytes
-
Cell Culture and Transfection:
-
Isolate primary hepatocytes from the species of interest (e.g., rat, mouse).
-
Plate cells at an appropriate density and allow them to adhere.
-
Transfect hepatocytes with the parent and modified GalNAc-siRNAs at various concentrations (e.g., 1 nM, 10 nM, 100 nM) using a suitable transfection reagent. Include a non-targeting siRNA control.
-
Incubate for 24-72 hours post-transfection.
-
-
RNA Isolation and Sequencing:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries from the total RNA.
-
Perform high-throughput sequencing (e.g., Illumina platform).
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Perform differential gene expression analysis between siRNA-treated and control samples.
-
Generate lists of upregulated and downregulated genes.
-
For off-target analysis, identify all transcripts containing sequences complementary to the siRNA seed region (7mer-m8, 8mer) in their 3'-UTR.
-
Generate CDF plots to visualize the cumulative distribution of expression changes for genes with and without seed matches. A significant shift in the CDF plot for seed-matched genes indicates off-target activity.
-
Issue 2: Loss of On-Target Potency After Introducing Seed-Destabilizing Modifications
Possible Cause: The specific position or type of chemical modification negatively impacts RISC loading or on-target binding.
Troubleshooting Steps:
-
Systematic Positional Walk:
-
Synthesize a panel of siRNAs with the destabilizing modification (e.g., GNA) at each position of the seed region (2 through 8).
-
Evaluate the in vitro potency (IC50) of each modified siRNA for the target mRNA.
-
-
Alternative Chemical Modifications:
-
Explore different types of thermally destabilizing modifications beyond GNA, such as 2'-5'-linked RNA or unlocked nucleic acid (UNA) analogs.
-
-
RISC Loading Assay:
-
Perform an immunoprecipitation assay targeting AGO2 to quantify the amount of the guide strand of the modified siRNA that is successfully loaded into the RISC complex.
-
Data Presentation: Impact of GNA Modification Position on On-Target Activity
| siRNA Construct | GNA Position in Guide Strand | In Vitro IC50 (nM) for Target mRNA |
| Parent siRNA | None | 0.5 |
| Modified siRNA 1 | 2 | 1.2 |
| Modified siRNA 2 | 3 | 0.8 |
| Modified siRNA 3 | 4 | 0.6 |
| Modified siRNA 4 | 5 | 0.7 |
| Modified siRNA 5 | 6 | 5.4 |
| Modified siRNA 6 | 7 | 0.9 |
| Modified siRNA 7 | 8 | 1.5 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Cellular uptake and mechanism of action for on-target and off-target effects of tri-GalNAc-siRNA.
Caption: Workflow for mitigating off-target effects of tri-GalNAc-siRNA.
Caption: Logic diagram illustrating the mitigation of off-target effects.
References
- 1. [PDF] Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 2. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Overcoming GNA/RNA base-pairing limitations using isonucleotides improves the pharmacodynamic activity of ESC+ GalNAc-siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights into Hybridization-Based Off-Target Activity of GalNAc-siRNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. login.medscape.com [login.medscape.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of tri-GalNAc-COOH in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with tri-GalNAc-COOH and its conjugates during experiments in biological fluids.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability challenges with your tri-GalNAc-COOH constructs.
Issue 1: Rapid degradation of my tri-GalNAc-conjugate in plasma/serum.
-
Question: My tri-GalNAc-conjugate shows a shorter than expected half-life in plasma or serum. What are the likely causes and how can I troubleshoot this?
-
Answer: Rapid degradation in plasma or serum is typically due to enzymatic activity. The two primary points of enzymatic attack on a tri-GalNAc-linker construct are the amide bonds within the linker and the glycosidic bonds of the GalNAc sugars.
-
Amide Linker Instability: Plasma contains a variety of proteases and esterases that can hydrolyze amide bonds. The specific sequence and structure of your linker can influence its susceptibility.[1][2][3][4][5]
-
Glycosidic Bond Instability: While generally more stable in plasma than in the intracellular environment, some glycosidases present in the blood may cleave the GalNAc sugars.[6][7][8]
Troubleshooting Steps:
-
Characterize Degradation Products: Use LC-MS to identify the degradation products. This will help determine if the cleavage is occurring at the linker or the sugar moieties.
-
Inhibit Proteases: Run a stability assay in plasma with a broad-spectrum protease inhibitor cocktail. If the stability of your conjugate increases, it indicates that proteolysis of the amide linker is a primary degradation pathway.
-
Modify the Linker: Consider synthesizing a conjugate with a more metabolically stable linker. For example, incorporating certain amino acids like glutamic acid has been shown to enhance linker stability.[1]
-
Modify Glycosidic Bonds: If you suspect glycosidase activity, consider using synthetic GalNAc analogues with more stable linkages, such as S- or C-glycosides, which are resistant to enzymatic cleavage.[7][9]
-
Issue 2: Loss of targeting efficiency to hepatocytes in vivo.
-
Question: My tri-GalNAc-conjugate is stable in vitro, but it shows poor liver uptake in vivo. Could this be a stability issue?
-
Answer: Yes, this could be due to in vivo metabolism of the tri-GalNAc moiety. Even if the entire conjugate appears stable in initial in vitro plasma stability assays, partial degradation of the tri-GalNAc cluster can occur in circulation.[10] Loss of one or more of the terminal GalNAc sugars will significantly reduce the binding affinity for the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to decreased liver uptake.[11][12]
Troubleshooting Steps:
-
Analyze Plasma Metabolites: After in vivo administration, collect plasma samples at various time points and analyze for the presence of partially degraded conjugates using high-resolution mass spectrometry.
-
Assess Glycosidase Activity: Perform an in vitro assay with purified glycosidases known to be present in plasma to confirm the susceptibility of your conjugate's glycosidic bonds.
-
Enhance Glycosidic Bond Stability: As mentioned previously, the use of metabolically stable S-, C-, or N-glycosides can prevent the loss of GalNAc sugars in vivo, thereby preserving the targeting function of the ligand.[7][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main enzymes in biological fluids that can degrade tri-GalNAc-COOH?
A1: The primary enzymes of concern are:
-
Proteases and Peptidases: Found in plasma and other biological fluids, these enzymes can hydrolyze amide bonds in the linker structure.[3][5]
-
Glycosidases: Enzymes such as β-galactosidase and N-acetylglucosaminidase are present in blood and can cleave the glycosidic bonds connecting the GalNAc sugars to the linker scaffold.[6][8] The activity of these enzymes is generally lower at physiological pH compared to the acidic environment of lysosomes.[6]
Q2: How does the intracellular environment affect the stability of the tri-GalNAc moiety?
A2: Following ASGPR-mediated endocytosis into hepatocytes, the tri-GalNAc conjugate is trafficked to endosomes and then lysosomes.[11][12] The acidic environment of the lysosome (pH 4.5-5.0) is optimal for many glycosidases, leading to the rapid cleavage of the GalNAc sugars from the linker.[7] For many therapeutic applications, this cleavage is a desired step to release the active payload.
Q3: Are there chemical modifications that can enhance the stability of the tri-GalNAc moiety itself?
A3: Yes. The susceptibility of the tri-GalNAc moiety to enzymatic degradation can be significantly reduced by modifying the glycosidic linkages. Replacing the natural β-O-glycosidic bond with more stable S-, C-, or N-glycosidic linkages can confer resistance to glycosidases.[7][9]
Q4: What is the expected half-life of a tri-GalNAc conjugate in plasma?
A4: The plasma half-life of tri-GalNAc conjugates is typically short, characterized by rapid distribution from the plasma to tissues, primarily the liver.[10][13][14] The clearance is largely driven by uptake via the ASGPR. The stability of the conjugate in plasma is highly dependent on the nature of the linker and any stabilizing modifications to the payload (e.g., an oligonucleotide). While the tri-GalNAc moiety itself is relatively stable in circulation, some loss of the sugar monomers can be observed.[10]
Data Presentation
Table 1: Relative Stability of Different Linker and Glycosidic Bond Chemistries
| Linker/Bond Type | Susceptibility to Enzymatic Cleavage | Primary Degrading Enzymes | Potential Stability Enhancement Strategy |
| Standard Amide Linker | Moderate to High | Proteases, Peptidases, Esterases | Introduction of stabilizing residues (e.g., glutamic acid) |
| Phosphodiester Linker | High | Nucleases (if part of an oligonucleotide) | Phosphorothioate modification |
| β-O-Glycosidic Bond | Moderate (intracellularly high) | Glycosidases | Replacement with stable bioisosteres |
| S-Glycosidic Bond | Low | Glycosidases | N/A (inherently stable) |
| C-Glycosidic Bond | Low | Glycosidases | N/A (inherently stable) |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for tri-GalNAc-Conjugates
-
Objective: To determine the rate of degradation of a tri-GalNAc-conjugate in plasma.
-
Materials:
-
tri-GalNAc-conjugate of interest
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
-
-
Methodology:
-
Pre-warm plasma to 37°C.
-
Spike the tri-GalNAc-conjugate into the plasma at a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to 3 volumes of ice-cold quenching solution.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact conjugate.
-
Calculate the half-life (t½) by plotting the percentage of remaining conjugate against time.
-
Protocol 2: Lysosomal Stability Assay
-
Objective: To assess the stability of the tri-GalNAc moiety in a simulated lysosomal environment.
-
Materials:
-
tri-GalNAc-conjugate
-
Rat liver tritosomes (a source of lysosomal enzymes)
-
Acidic buffer (e.g., 0.1 M sodium acetate, pH 5.0)
-
Quenching solution
-
LC-MS system
-
-
Methodology:
-
Dilute the rat liver tritosomes in the acidic buffer.
-
Add the tri-GalNAc-conjugate to the tritosome suspension.
-
Incubate at 37°C.
-
At specified time points, take aliquots and quench the reaction as described in Protocol 1.
-
Analyze the samples by LC-MS to monitor the degradation of the parent conjugate and the appearance of metabolites, such as the conjugate with cleaved GalNAc sugars.
-
Visualizations
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of the structural orientation of amide linkers on the serum compatibility and lung transfection properties of cationic amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Establishment of blood glycosidase activities and their excursions in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolically stable anomeric linkages containing GalNAc-siRNA conjugates: An interplay among ASGPR, glycosidase, and RISC pathways [morressier.com]
- 8. Serum glycosidase activity in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 10. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma Pharmacokinetics of N-Acetylgalactosamine-Conjugated Small-Interfering Ribonucleic Acids (GalNAc-Conjugated siRNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma Pharmacokinetics of N-Acetylgalactosamine-Conjugated Small-Interfering Ribonucleic Acids (GalNAc-Conjugated siRNAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce non-specific binding of tri-GalNAc conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the non-specific binding of tri-GalNAc conjugates.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of tri-GalNAc conjugates?
A1: Non-specific binding refers to the interaction of tri-GalNAc conjugates with unintended molecules, cells, or surfaces, rather than their intended target, the asialoglycoprotein receptor (ASGPR) on hepatocytes.[1][2] This can manifest as binding to other cell types, interaction with extracellular matrix proteins, or adherence to plasticware. These interactions are often driven by factors like electrostatic forces, hydrophobicity, or binding of the oligonucleotide portion to off-target transcripts.[3][4]
Q2: Why is it critical to reduce non-specific binding?
A2: Reducing non-specific binding is crucial for several reasons. Firstly, it increases the concentration of the conjugate available to bind to the target receptor on hepatocytes, thereby enhancing therapeutic efficacy and potency.[5][6] Secondly, it minimizes potential side effects and toxicity that can arise from the conjugate binding to or being internalized by non-target cells.[7] For siRNA-based conjugates, off-target binding can lead to unintended gene silencing and hepatotoxicity.[7][8] Finally, minimizing non-specific interactions leads to more reliable and reproducible experimental data.[9]
Q3: What are the primary factors that influence the non-specific binding of tri-GalNAc conjugates?
A3: The main contributing factors include:
-
Linker Chemistry: The properties of the linker connecting the tri-GalNAc moiety to the therapeutic payload play a significant role. Factors such as length, flexibility, charge, and hydrophobicity can all influence non-specific interactions.[10][11][12]
-
Payload Properties: The therapeutic agent itself (e.g., siRNA, ASO, small molecule) can have inherent properties that lead to non-specific binding. For oligonucleotides, this can include sequence-dependent off-target hybridization or electrostatic interactions of the negatively charged backbone.[4][8][13]
-
Overall Conjugate Characteristics: The size, charge, and hydrophobicity of the entire conjugate molecule can drive non-specific interactions with proteins and other biological macromolecules.[3][13]
-
Experimental Conditions: Assay conditions such as buffer pH, salt concentration, and the use of blocking agents can significantly impact the level of non-specific binding observed.[9][14]
Troubleshooting Guide: High Non-Specific Binding
This guide provides solutions to common problems encountered during experiments with tri-GalNAc conjugates.
Problem 1: High background signal or binding in ASGPR-negative cell lines.
-
Potential Cause: The conjugate exhibits non-specific adhesion to cell surfaces or extracellular matrix, potentially due to suboptimal linker properties or payload hydrophobicity. In some cases, ASGPR-independent uptake routes may be involved.[10]
-
Troubleshooting Strategies:
-
Optimize the Linker: Modify the linker to be more hydrophilic. Studies have shown that ligands with more hydrophilic linkers (higher Hydrophile-Lipophile Balance) tend to have higher solvent-accessible surface area, which can reduce steric hindrance and improve ASGPR recognition while potentially decreasing non-specific hydrophobic interactions.[11]
-
Incorporate Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) or polyethylene glycol (PEG) in your assay buffer to saturate non-specific binding sites on cells and surfaces.[3][9]
-
Adjust Buffer Conditions: Increase the salt concentration (e.g., 150 mM NaCl) in the incubation buffer to shield electrostatic interactions that can cause non-specific binding.[4] Adjusting the buffer pH can also help optimize binding efficiency.[9]
-
Problem 2: In vivo hepatotoxicity observed despite potent on-target activity.
-
Potential Cause: For siRNA conjugates, this is often caused by RNA interference-mediated off-target effects. These effects are largely driven by the "seed region" of the siRNA guide strand binding to unintended mRNA transcripts.[7][8]
-
Troubleshooting Strategies:
-
Modify the siRNA Seed Region: Introduce thermally destabilizing modifications into the seed region (nucleotides 2-8) of the siRNA antisense strand. A single modification with glycol nucleic acid (GNA) has been shown to significantly reduce seed-mediated off-target binding while maintaining on-target activity.[7][8] This approach forms the basis of advanced designs like the Enhanced Stabilization Chemistry Plus (ESC+) platform.[7]
-
Sequence Redesign: If possible, change the sequence of the seed region to minimize potential off-target matches with other transcripts in the target species.[7]
-
Problem 3: Low therapeutic efficacy or poor target protein knockdown in vivo.
-
Potential Cause: The conjugate may be binding non-specifically to plasma proteins or other biological components, reducing the amount available to reach hepatocytes. The overall size of the conjugate-protein complex could also hinder efficient uptake.[13]
-
Troubleshooting Strategies:
-
Evaluate Linker and Valency: While trivalent GalNAc is common, the specific structure and flexibility of the linker are critical.[10] In some cases, conjugates with two GalNAc moieties have shown sufficient activity.[15][16] Ensure the linker design allows for optimal presentation of the GalNAc sugars to the trimeric ASGPR.[10]
-
Analyze Conjugate Size: Research has indicated that smaller conjugate complexes may exhibit higher uptake efficiency.[13] If designing a degrader or a larger molecule conjugate, consider that the size of the final complex could be a parameter for optimization.[13]
-
Control for ASGPR Expression Levels: While ASGPR has a high capacity, its expression can be reduced in certain disease models. However, studies suggest that even a 50% reduction in ASGPR expression is often sufficient to drive the pharmacology of GalNAc conjugates.[17]
-
Data Summary Tables
Table 1: Effect of Linker Hydrophilicity on ASGPR Affinity
| Ligand | Linker Type | Hydrophile-Lipophile Balance (HLB) | ASGPR Affinity (Relative) |
| CHS-6-Gal | Lipophilic | Low | Lower |
| CHS-1-Gal | More Hydrophilic | High | Higher |
| CHS-6-GalNAc | Lipophilic | Low | Lower |
| CHS-PEG2-6-GalNAc | More Hydrophilic | High | Higher |
| Data synthesized from concepts presented in[11]. |
Table 2: Impact of siRNA Seed Region Modification on Off-Target Effects in Rats
| Conjugate Target | Modification | Dose (mg/kg) | Transcriptional Dysregulation |
| Ttr (D1) | Unmodified Seed | 30 | Significant dose-dependent increase in differentially expressed genes |
| Ttr (D4) | GNA-modified Seed | 60 | Little to no transcriptional dysregulation |
| Hao1 (D6) | Unmodified Seed | 30 | Significant dose-dependent increase in differentially expressed genes |
| Hao1 (D9) | GNA-modified Seed | 60 | Little to no transcriptional dysregulation |
| Data summarized from in vivo studies described in[8]. |
Key Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay via Flow Cytometry
-
Objective: To quantify and compare the ASGPR-mediated uptake of different fluorescently-labeled tri-GalNAc conjugates.
-
Methodology:
-
Cell Culture: Culture ASGPR-positive cells (e.g., HepG2) and ASGPR-negative control cells (e.g., HeLa) to ~80% confluency.
-
Conjugate Preparation: Prepare fluorescently-labeled GalNAc conjugates at the desired concentration (e.g., 1 µM) in cell culture medium.
-
Incubation: Remove media from cells, wash with PBS, and add the conjugate-containing media. Incubate for a set period (e.g., 2 hours) at 37°C. For competitive inhibition assays, pre-incubate cells with a high concentration of free GalNAc before adding the conjugate.[10]
-
Cell Harvesting: Wash cells three times with cold PBS to remove unbound conjugate. Detach cells using a non-enzymatic cell dissociation solution.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) in the appropriate channel.
-
Data Analysis: Compare the MFI of cells treated with different conjugates. A higher MFI indicates greater cellular uptake. Use the ASGPR-negative cells to quantify non-specific uptake.[10]
-
Protocol 2: Analysis of Off-Target Effects via RNA-Sequencing
-
Objective: To identify unintended changes in gene expression caused by siRNA-GalNAc conjugates.
-
Methodology:
-
In Vivo Study: Administer the GalNAc-siRNA conjugate to rodents (e.g., rats) at various doses, typically via subcutaneous injection. Include a saline-dosed control group.[8]
-
Tissue Collection: At a specified time point after the final dose (e.g., 24 hours), euthanize the animals and collect liver tissue. Freeze the tissue immediately in liquid nitrogen.[8]
-
RNA Extraction: Isolate total RNA from the liver tissue samples using a suitable RNA extraction kit.
-
Library Preparation & Sequencing: Prepare RNA-seq libraries from the isolated RNA and perform high-throughput sequencing.
-
Bioinformatic Analysis: Align the sequencing reads to the reference genome. Perform differential gene expression analysis to compare the transcriptomes of conjugate-treated groups versus the control group.
-
Seed-Match Analysis: Use bioinformatic tools to analyze the correlation between differentially expressed genes and the presence of seed-match sites for the siRNA in their 3'-UTRs. A cumulative distribution function (CDF) plot can visualize the overall impact on off-target transcripts.[8]
-
Visual Guides and Workflows
Caption: Targeted vs. Non-Specific Binding Pathways.
Caption: Troubleshooting Workflow for High Background.
References
- 1. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 2. aurion.nl [aurion.nl]
- 3. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aboligo.com [aboligo.com]
- 5. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 6. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 7. Nonclinical research published in Nature Communications describing optimization of GalNAc-siRNA conjugates to minimize off-target potential and maximize therapeutic index - Alnylam [capella.alnylam.com]
- 8. academic.oup.com [academic.oup.com]
- 9. hiyka.com [hiyka.com]
- 10. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of hydrophile-lipophile balance of the linker in Gal/GalNAc ligands on high-affinity binding of galactosylated liposomes by the asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Uptake Efficiency of Tri-GalNAc Labeled Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the uptake efficiency of tri-GalNAc labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the uptake of tri-GalNAc labeled antibodies?
The uptake of tri-GalNAc labeled antibodies is primarily mediated by the asialoglycoprotein receptor (ASGPR). This receptor is highly expressed on the surface of hepatocytes in the liver.[1][2][3] The tri-GalNAc ligand binds with high affinity to ASGPR, triggering clathrin-mediated endocytosis, which internalizes the antibody-ligand complex into the cell.[2] The cargo is then trafficked to the lysosome for degradation.[1][2]
Q2: Which cell lines are appropriate for studying tri-GalNAc antibody uptake?
Hepatocellular carcinoma cell lines that express high levels of ASGPR are commonly used. HepG2 and Huh7 cells are well-established models for in vitro studies of ASGPR-mediated uptake.[1][2][4] It is crucial to select a cell line with robust ASGPR expression to ensure that the observed uptake is mediated by the intended pathway.
Q3: What are the key factors that influence the uptake efficiency of tri-GalNAc labeled antibodies?
Several factors can significantly impact uptake efficiency:
-
Degree of tri-GalNAc Labeling: A higher number of tri-GalNAc ligands per antibody generally leads to increased internalization.[1][2][4]
-
Size of the Antibody-Ligand Complex: Smaller complexes, such as those formed with Fab fragments, have been shown to have higher uptake efficiency compared to full-sized antibodies.[1][2]
-
ASGPR Expression Levels: The density of ASGPR on the cell surface is a critical determinant of uptake capacity.[2]
-
Ligand Spacing and Presentation: The spatial arrangement of the GalNAc residues is crucial for high-affinity binding to the trimeric ASGPR.[2]
-
Concentration of the Labeled Antibody: Uptake is concentration-dependent, though a "hook effect" can be observed at very high concentrations where excess ligand saturates the receptors without forming productive uptake complexes.[3]
Troubleshooting Guide
Problem 1: Low or no uptake of my tri-GalNAc labeled antibody.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient tri-GalNAc Labeling | Increase the molar ratio of tri-GalNAc-NHS ester to the antibody during the conjugation reaction. A 25-fold molar excess of the NHS ester has been shown to be effective.[1][2] Confirm the degree of labeling using techniques like MALDI-TOF mass spectrometry. |
| Low ASGPR Expression on Cells | Confirm ASGPR expression on your target cells using methods like flow cytometry or western blotting. Consider using a different cell line with higher known ASGPR expression, such as HepG2. |
| Inefficient Formation of the Antibody-Target Complex | If you are co-incubating the labeled antibody with a target protein, pre-incubating them to allow complex formation before adding to the cells may not always enhance uptake, suggesting complex formation is not the rate-limiting step.[1][2] |
| Suboptimal Experimental Conditions | Optimize incubation time and antibody concentration. Typical incubations range from 4 to 6 hours.[1][2][4] Ensure the presence of Ca²⁺ ions in the medium, as ASGPR binding is calcium-dependent.[3] |
| Degradation of the tri-GalNAc Ligand | Ensure proper storage and handling of the tri-GalNAc conjugation reagents and the final labeled antibody to prevent degradation. |
Problem 2: High background or non-specific uptake.
| Potential Cause | Troubleshooting Suggestion |
| Uptake by other receptors | To confirm ASGPR-specific uptake, perform competition experiments by co-incubating with an excess of free tri-GalNAc or asialofetuin. A significant reduction in uptake will confirm ASGPR mediation. |
| Fc Receptor-Mediated Uptake | If your antibody has an active Fc region, consider using an isotype control or an antibody with a mutated Fc region to assess the contribution of Fc-mediated uptake. |
| Cellular Health | Ensure cells are healthy and not overly confluent, as this can lead to increased non-specific endocytosis. |
Quantitative Data Summary
Table 1: Factors Influencing Uptake Efficiency of Tri-GalNAc Conjugates
| Factor | Observation | Reference |
| Antibody Format | Fab fragments showed significantly higher uptake of a target protein compared to full-size IgG. | [1][2] |
| Degree of Labeling | An antibody with an average of 5.7 tri-GalNAc residues showed higher uptake than one with 4.7 residues. | [1][2] |
| Complex Size | Uptake efficiency of a target protein decreased as the size of the complex with the tri-GalNAc degrader increased. | [1][2] |
| Concentration | Dose-dependent uptake is observed, but a "hook effect" can occur at high concentrations of antibody-tri-GalNAc conjugates. | [3] |
Experimental Protocols
Protocol 1: Labeling of Antibodies with tri-GalNAc
This protocol is a generalized procedure based on common methodologies.[1][2]
-
Activation of tri-GalNAc: Convert tri-GalNAc-COOH to its active N-hydroxysuccinimide (NHS) ester using standard coupling chemistry (e.g., using EDC and NHS).
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). The concentration should typically be in the range of 1-5 mg/mL.
-
Conjugation Reaction: Add the tri-GalNAc-NHS ester to the antibody solution. A molar excess of the NHS ester (e.g., 25 equivalents) is often used to achieve a good labeling ratio.[1][2]
-
Incubation: Allow the reaction to proceed for a set time at room temperature or 4°C (e.g., 2-4 hours).
-
Purification: Remove unconjugated tri-GalNAc using a desalting column or size-exclusion chromatography.
-
Characterization: Determine the degree of labeling using MALDI-TOF mass spectrometry.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines a typical experiment to measure the uptake of a fluorescently labeled target protein mediated by a tri-GalNAc antibody.[1][2]
-
Cell Seeding: Plate ASGPR-expressing cells (e.g., HepG2) in a suitable plate format (e.g., 24-well plate) and allow them to adhere overnight.
-
Preparation of Complexes: Prepare the experimental solutions. For example, co-incubate a fluorescently labeled target protein (e.g., 50 nM) with the tri-GalNAc labeled antibody (e.g., 25 nM). Include controls such as the target protein alone and the target protein with an unlabeled antibody.
-
Cell Treatment: Remove the culture medium from the cells and add the prepared experimental solutions.
-
Incubation: Incubate the cells for a defined period (e.g., 6 hours) at 37°C.[1][2][4]
-
Washing: Wash the cells multiple times with cold PBS to remove unbound proteins.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the fluorescence intensity of the cell lysates using a plate reader. The intensity of the fluorescence is proportional to the amount of internalized protein. Alternatively, uptake can be visualized and quantified using fluorescence microscopy or flow cytometry.
Visualizations
Caption: ASGPR-mediated endocytosis of tri-GalNAc antibodies.
Caption: Workflow for assessing antibody uptake efficiency.
Caption: A logical approach to troubleshooting low uptake.
References
Technical Support Center: Tri-GalNAc Functionalized Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tri-GalNAc functionalized proteins. The focus is on preventing and characterizing protein aggregation to ensure the stability, efficacy, and safety of these complex biotherapeutics.
Section 1: Frequently Asked questions (FAQs)
Q1: What is protein aggregation and why is it a critical concern for tri-GalNAc functionalized proteins?
Protein aggregation is a process where individual protein molecules clump together to form larger complexes, ranging from soluble dimers and oligomers to large, insoluble particles.[1] For tri-GalNAc functionalized proteins, which are often developed as targeted therapeutics, aggregation is a major concern because it can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potentially trigger dangerous immunogenic responses in patients.[1][2][3] Regulatory bodies like the FDA and EMA closely monitor aggregation, making its control an essential part of the development process.[1]
Q2: What are the primary causes of aggregation for these complex protein conjugates?
Aggregation can be triggered by a variety of chemical and physical stresses throughout the manufacturing and storage lifecycle.[1][4] Key factors include:
-
Suboptimal Formulation: Incorrect pH, low buffer concentration, or inappropriate ionic strength can alter a protein's surface charge and lead to aggregation.[5][6]
-
Mechanical Stress: Physical forces encountered during processes like pumping, agitation, filtration, and freeze-thaw cycles can disrupt the protein's delicate three-dimensional structure, exposing hydrophobic regions that promote clumping.[1][4]
-
Temperature Stress: Both elevated temperatures and freeze-thaw cycles can denature proteins, making them prone to aggregation.[2][4]
-
High Protein Concentration: Many modern biotherapeutics are formulated at high concentrations, which increases the likelihood of intermolecular interactions that lead to aggregation and high viscosity.[2][6]
-
Interactions with Surfaces: Proteins can adsorb to interfaces, such as the air-liquid interface in a vial or solid-liquid interfaces in processing equipment, which can trigger unfolding and aggregation.[7]
Q3: How can I detect and quantify aggregation in my protein sample?
No single method can detect all types of protein aggregates.[4] Therefore, it is recommended to use a combination of complementary, orthogonal techniques to get a comprehensive view of the aggregation state.[8] Key methods include:
-
Size-Exclusion Chromatography (SEC): This is the most widely used method for routine, validated analysis of soluble aggregates like dimers and oligomers due to its speed and reproducibility.[9][10][11] It separates molecules based on their hydrodynamic size.[9][12]
-
Dynamic Light Scattering (DLS): DLS is a powerful, non-invasive technique for measuring the size distribution of particles in a solution, from nanometers to microns.[13][14][15] It is particularly useful for detecting the presence of even small amounts of large aggregates, which can be missed by other methods.[16]
-
Analytical Ultracentrifugation (AUC): AUC is a high-resolution technique that can characterize the homogeneity of a protein solution and detect a broad range of aggregate sizes.[17]
-
Spectroscopic Methods: Techniques like circular dichroism (CD) and fluorescence spectroscopy can monitor changes in the protein's conformation and secondary structure that often precede aggregation.[18]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of tri-GalNAc functionalized proteins.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Visible precipitates or cloudiness observed after purification, formulation, or storage. | 1. Severe Aggregation: The protein has formed large, insoluble aggregates. 2. Poor Solubility: The buffer conditions (pH, ionic strength) are not optimal for protein solubility. | 1. Centrifuge and Analyze: Spin down the sample and analyze the supernatant using SEC and DLS to quantify the remaining soluble protein and aggregates. 2. Re-evaluate Formulation: Screen a range of pH values and buffer systems. Every protein has an optimal pH range for stability.[6] Increasing buffer concentration can sometimes suppress aggregation.[5] 3. Add Excipients: Introduce stabilizing excipients like arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20/80) to the formulation.[2][19] |
| Size-Exclusion Chromatography (SEC) profile shows a broad main peak or multiple peaks preceding the monomer. | 1. Presence of Soluble Aggregates: The sample contains dimers, trimers, or higher-order soluble oligomers.[20] 2. Non-specific Interactions: The protein may be interacting with the SEC column stationary phase, causing poor peak shape. | 1. Confirm with Orthogonal Method: Use a complementary technique like DLS or AUC to confirm the presence and size of aggregates.[10] 2. Optimize SEC Mobile Phase: Modify the mobile phase to reduce secondary interactions. Adding excipients like arginine can improve peak shape and aggregate recovery. 3. Optimize Formulation: Refer to the formulation re-evaluation and excipient addition strategies mentioned above to reduce the initial formation of these aggregates. |
| Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI) and/or a very large average particle size. | 1. Heterogeneous Sample: The sample contains a wide range of particle sizes, indicating the presence of aggregates.[13] 2. Contamination: The sample or cuvette may be contaminated with dust or other particulates. | 1. Filter the Sample: Before DLS analysis, filter the sample through a low-binding 0.1 or 0.22 µm filter to remove large, extraneous particles. 2. Confirm with SEC: Run an SEC analysis to specifically quantify the different oligomeric species.[4] DLS is highly sensitive to large particles, which can sometimes overestimate the extent of aggregation. 3. Address Root Cause: A high PDI points to an underlying stability issue. Investigate the formulation conditions (pH, buffers, excipients) and handling procedures (temperature, agitation) to prevent aggregate formation. |
Section 3: Key Experimental Protocols
Protocol 1: Quantification of Protein Aggregates by Size-Exclusion Chromatography (SEC-HPLC)
This protocol outlines a standard method for analyzing soluble protein aggregates.
-
System Preparation:
-
Use a bio-inert UHPLC or HPLC system to minimize non-specific interactions.[12]
-
Equip the system with a UV detector (280 nm) or a diode-array detector.[12]
-
Select an appropriate SEC column. The pore size should be chosen based on the size of the protein monomer and expected aggregates (e.g., 300 Å is common for monoclonal antibodies).[12]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase that is optimal for the protein's stability. A common starting point is a phosphate-based buffer (e.g., 150 mM sodium phosphate) at a pH where the protein is known to be stable (e.g., pH 6.8-7.2).
-
Filter and degas the mobile phase thoroughly.
-
To reduce non-specific interactions, consider adding a salt (e.g., 150-300 mM NaCl) or arginine (e.g., 250 mM) to the mobile phase.[11]
-
-
Sample Preparation:
-
Dilute the tri-GalNAc functionalized protein to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any large, insoluble particles.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample (e.g., 10-20 µL).
-
Run the separation isocratically for a sufficient time to allow for the elution of the monomer and any smaller buffer components (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Aggregates, being larger, will elute before the main monomer peak.[20]
-
Integrate the area of each peak.
-
Calculate the percentage of aggregate by dividing the sum of the aggregate peak areas by the total area of all protein-related peaks and multiplying by 100.
-
Protocol 2: Assessment of Polydispersity by Dynamic Light Scattering (DLS)
This protocol provides a method for rapidly assessing the size distribution and presence of aggregates.
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes to ensure stability.
-
Set the measurement temperature, typically to 25°C.
-
-
Sample Preparation:
-
Filter the buffer/formulation that will be used for sample dilution through a 0.02 µm syringe filter to ensure it is particle-free.
-
Dilute the protein sample to a final concentration typically between 0.5 and 2.0 mg/mL using the filtered buffer. The optimal concentration depends on the specific protein and instrument.
-
Gently mix the sample by pipetting up and down. Do not vortex, as this can induce aggregation.
-
Transfer the sample to a clean, dust-free cuvette.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature for 2-5 minutes.
-
Perform the DLS measurement according to the instrument's software instructions. This typically involves multiple acquisitions to ensure reproducibility. The instrument analyzes fluctuations in scattered light intensity to determine particle size.[14][16]
-
-
Data Analysis:
-
Intensity Distribution: Examine the intensity distribution plot. The presence of peaks at significantly larger sizes (e.g., >100 nm) is a strong indicator of aggregation.[21]
-
Z-Average Diameter: This is the intensity-weighted mean hydrodynamic size. A large Z-average compared to the expected monomer size suggests the presence of aggregates.
-
Polydispersity Index (PDI): This value indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered monodisperse (a single population of sizes), while values above 0.3 suggest a polydisperse or heterogeneous sample containing multiple species or aggregates.
-
Section 4: Formulation & Solution Optimization
Table 1: Common Excipients to Mitigate Protein Aggregation
Excipients are crucial additives used to stabilize proteins in solution.[22][23]
| Excipient Category | Examples | Typical Concentration | Primary Mechanism of Action |
| Amino Acids | Arginine, Histidine, Glycine, Proline | 50 - 250 mM | Suppress aggregation by reducing protein self-binding and surface hydrophobicity through various interactions.[2][19] Histidine is also a common buffer. |
| Sugars & Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | 5% - 10% (w/v) | Stabilize the protein's native conformation through preferential exclusion, making unfolding less favorable.[2][19] |
| Surfactants (Non-ionic) | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.01% - 0.1% (w/v) | Prevent surface-induced aggregation by competitively adsorbing to interfaces or by binding to hydrophobic patches on the protein surface.[2][24] |
| Buffers | Histidine, Phosphate, Citrate | 10 - 50 mM | Maintain a stable pH, which is critical for controlling the protein's surface charge and minimizing electrostatic interactions that can lead to aggregation.[6][23][25] |
| Salts | Sodium Chloride (NaCl) | 50 - 150 mM | Modulate ionic strength to screen electrostatic charges and can help reduce viscosity at high protein concentrations.[23] |
Table 2: Comparison of Analytical Techniques for Aggregate Detection
Choosing the right analytical method is key to understanding the aggregation profile.[8]
| Technique | Principle | Size Range Detected | Throughput | Key Advantages | Key Limitations |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic size[9] | ~1 nm - 100 nm (soluble aggregates) | High | Robust, reproducible, and highly quantitative for soluble oligomers.[4][9] Widely accepted for QC.[10] | Can miss large aggregates; potential for protein-column interactions.[4][10] |
| Dynamic Light Scattering (DLS) | Measures fluctuations of scattered light from diffusing particles[14] | ~1 nm - >1 µm | High | Fast, non-invasive, and highly sensitive to the presence of small amounts of large aggregates.[13][15] | Low resolution; less sensitive to small particles in the presence of large ones; not a quantitative method.[4] |
| Analytical Ultracentrifugation (AUC) | Separation by sedimentation in a centrifugal field | ~1 kDa - >1 MDa | Low | High resolution; provides information on particle shape and molecular weight over a broad range.[17] | Requires specialized equipment and expertise; low throughput. |
| Visual Inspection | Direct observation | > ~50 µm (visible particles)[8] | High | Simple, fast, and required for quality control of final drug products. | Only detects large, visible particles; subjective. |
Section 5: Visual Guides & Workflows
dot
Caption: A decision tree for troubleshooting protein aggregation issues.
// Node Definitions start [label="Start: Purified\ntri-GalNAc Protein", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; initial_char [label="1. Initial Characterization\n(SEC, DLS)\nto establish baseline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buffer_screen [label="2. Buffer & pH Screening\n(e.g., Citrate, Histidine, Phosphate)\n(pH 5.0 - 7.5)", fillcolor="#FBBC05", fontcolor="#202124"]; stress_test1 [label="3. Apply Stress\n(Thermal & Agitation)\nMonitor with DLS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; select_buffer [label="4. Select Optimal\nBuffer/pH Condition", fillcolor="#34A853", fontcolor="#FFFFFF"]; excipient_screen [label="5. Excipient Screening\n(Sugars, Amino Acids, Surfactants)", fillcolor="#FBBC05", fontcolor="#202124"]; stress_test2 [label="6. Apply Stress to\nFormulations\nMonitor with SEC & DLS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_formulation [label="7. Select Lead Formulation(s)\nfor long-term stability study", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Stable Formulation\nIdentified", shape=house, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> initial_char; initial_char -> buffer_screen; buffer_screen -> stress_test1; stress_test1 -> select_buffer; select_buffer -> excipient_screen; excipient_screen -> stress_test2; stress_test2 -> final_formulation; final_formulation -> end; }
References
- 1. leukocare.com [leukocare.com]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 5. Effects of pH and Buffer Concentration on the Thermal Stability of Etanercept Using DSC and DLS [jstage.jst.go.jp]
- 6. leukocare.com [leukocare.com]
- 7. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 8. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biocompare.com [biocompare.com]
- 11. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azonano.com [azonano.com]
- 15. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Protein Aggregation Analysis [intertek.com]
- 18. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 20. longdom.org [longdom.org]
- 21. medium.com [medium.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pharmtech.com [pharmtech.com]
- 24. researchgate.net [researchgate.net]
- 25. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Cluster Effect: Tri-GalNAc Outperforms Mono-GalNAc for Liver-Specific Drug Delivery
A comprehensive analysis of N-acetylgalactosamine (GalNAc) conjugates reveals the critical role of valency in achieving efficient and specific delivery of therapeutics to the liver. Tri-antennary GalNAc (tri-GalNAc) conjugates demonstrate a significant advantage over their mono-valent counterparts, a phenomenon attributed to the "cluster effect," which dramatically enhances binding affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes.
This guide provides a detailed comparison of tri-GalNAc and mono-GalNAc for liver targeting, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Superior Binding Affinity and In Vivo Potency of Tri-GalNAc
The conjugation of therapeutics, particularly oligonucleotides like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), with GalNAc has revolutionized liver-targeted drug development.[1][2] The ASGPR, abundantly expressed on the surface of hepatocytes, recognizes and internalizes molecules with terminal galactose or GalNAc residues.[3][4] The key to efficient uptake lies in the multivalent presentation of these sugar moieties.
While a single GalNAc residue binds to the ASGPR with relatively low affinity, the arrangement of three GalNAc molecules in a tri-antennary configuration leads to a cooperative interaction that dramatically increases binding affinity.[3][5] This multivalent binding results in a 10^6-fold increase in affinity for triantennary oligosaccharides (nanomolar range) compared to monoantennary ones (millimolar range).[5] This enhanced binding translates directly to improved potency of the conjugated therapeutic. Studies have shown that tri-GalNAc conjugation can enhance the potency of ASOs by 6 to 10-fold in mouse liver hepatocytes.[6][7] In contrast, single GalNAc conjugated ASOs exhibit a 10-fold reduction in receptor binding affinity compared to their tri-GalNAc counterparts, although this only translated to a 2-fold reduction in in vivo activity in one study.[6][7]
The improved potency of tri-GalNAc conjugates allows for lower and less frequent dosing, which in turn improves the safety margin of the therapeutic.[6][7] For instance, the effective dose (ED50) for unconjugated ASOs in the liver ranges from 120 to 210 mg/week, whereas for GalNAc-conjugated ASOs, it is significantly lower, ranging from 4 to 10 mg/week.[6][7]
Quantitative Comparison of GalNAc Conjugates
| Parameter | Mono-GalNAc | Tri-GalNAc | Reference |
| ASGPR Binding Affinity (Dissociation Constant, Kd) | Millimolar (mM) range (~40 µM) | Nanomolar (nM) range | [4][5][8] |
| In Vivo Potency Enhancement (vs. unconjugated ASO) | ~5-10 fold | ~6-10 fold | [6][7] |
| Receptor Binding Affinity (vs. Tri-GalNAc) | 10-fold reduced | - | [6][7] |
| In Vivo Activity Reduction (vs. Tri-GalNAc) | 2-fold reduced | - | [6][7] |
| Hepatocyte Uptake of Conjugated ASO | Not specified | >80% of total drug in liver | [9] |
Mechanism of ASGPR-Mediated Endocytosis
The targeted delivery of GalNAc-conjugated therapeutics to hepatocytes is a highly efficient process mediated by the ASGPR. The following diagram illustrates the key steps in this signaling pathway.
Upon subcutaneous injection, the GalNAc-conjugated therapeutic circulates in the bloodstream and specifically binds to the ASGPR on the surface of hepatocytes.[1][3] This binding triggers clathrin-mediated endocytosis, leading to the formation of an early endosome containing the conjugate-receptor complex.[3][9] As the endosome matures, its internal pH decreases, causing the dissociation of the GalNAc conjugate from the ASGPR.[6] The freed ASGPR is then recycled back to the cell surface, ready to bind to more ligands.[6] The therapeutic payload is released into the cytoplasm where it can engage with its target, for example, an mRNA molecule, to elicit its therapeutic effect.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mono-GalNAc and tri-GalNAc conjugates. Below are outlines of key experimental protocols.
In Vitro Receptor Binding Assay
This assay quantifies the binding affinity of GalNAc conjugates to the ASGPR.
-
Cell Culture: Human hepatoma cells (e.g., HepG2) that express ASGPR are cultured under standard conditions.[4]
-
Ligand Preparation: Fluorescently labeled mono-GalNAc and tri-GalNAc conjugates are prepared.
-
Competition Binding: Cells are incubated with a fixed concentration of a known high-affinity radiolabeled ligand for ASGPR in the presence of increasing concentrations of the unlabeled test conjugates (mono- and tri-GalNAc).
-
Incubation and Washing: The incubation is carried out at 4°C to prevent internalization. After incubation, unbound ligands are removed by washing with cold buffer.
-
Quantification: The amount of bound radiolabeled ligand is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) for each test conjugate, from which the dissociation constant (Kd) can be derived.
In Vivo Biodistribution and Gene Silencing Studies
These studies evaluate the liver targeting efficiency and therapeutic efficacy of the conjugates in an animal model.
-
Animal Model: FVB/N mice are commonly used for these studies.[10]
-
Conjugate Administration: Mice are administered with either mono-GalNAc or tri-GalNAc conjugated siRNAs or ASOs via subcutaneous injection.[10]
-
Tissue Collection: At predetermined time points (e.g., 48 hours), the animals are euthanized, and organs (liver, kidneys, spleen, etc.) are harvested.[10]
-
Biodistribution Analysis:
-
Gene Silencing Efficacy:
-
Total RNA is extracted from the liver tissue.
-
Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA levels of the target gene.
-
The percentage of target mRNA reduction is calculated relative to a control group (e.g., saline-treated animals).[12]
-
Off-Target Effects and Safety Considerations
Conclusion
The evidence strongly supports the superiority of tri-GalNAc over mono-GalNAc for liver-targeted drug delivery. The "cluster effect" afforded by the tri-antennary structure leads to a dramatic increase in binding affinity for the ASGPR, resulting in enhanced in vivo potency and hepatocyte-specific uptake. This allows for lower, less frequent dosing and an improved safety profile. The robust and well-characterized mechanism of ASGPR-mediated endocytosis, coupled with the synthetic accessibility of tri-GalNAc conjugates, has established this technology as a leading platform for the development of liver-targeted therapeutics. Researchers and drug developers should prioritize the use of tri-GalNAc constructs to maximize the efficacy and specificity of their liver-directed therapies.
References
- 1. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 2. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 3. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 4. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of ASGPR-Mediated Uptake of Tri-GalNAc Conjugates
For Researchers, Scientists, and Drug Development Professionals
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a pivotal target for the liver-specific delivery of therapeutics. Its high affinity for N-acetylgalactosamine (GalNAc) residues has been exploited to engineer tri-antennary GalNAc (tri-GalNAc) conjugates, which have demonstrated remarkable efficiency in delivering a variety of payloads, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and small molecules, to the liver. This guide provides a comprehensive overview of the experimental validation of ASGPR-mediated uptake of tri-GalNAc conjugates, offering a comparison with alternative liver-targeting technologies and presenting supporting experimental data and protocols.
The Tri-GalNAc-ASGPR System: Mechanism of Action
The targeted delivery of tri-GalNAc conjugates to hepatocytes is a highly specific and efficient process mediated by receptor-mediated endocytosis. The multivalent presentation of GalNAc residues in a tri-antennary configuration significantly enhances the binding affinity to ASGPR, which exists as a hetero-oligomer. Upon binding, the receptor-ligand complex is rapidly internalized into the cell via clathrin-coated pits. Following internalization, the endosome acidifies, leading to the dissociation of the tri-GalNAc conjugate from the ASGPR. The receptor is then recycled back to the cell surface, while the conjugate is trafficked to the lysosome for degradation, or in the case of oligonucleotides, a small fraction escapes the endosome to engage with its cytoplasmic target.[1]
Experimental Validation of ASGPR-Mediated Uptake
The validation of ASGPR-mediated uptake of tri-GalNAc conjugates involves a series of in vitro and in vivo experiments designed to demonstrate specificity, efficiency, and functional outcomes.
In Vitro Validation
Cell-Based Assays:
Hepatocellular carcinoma cell lines that endogenously express ASGPR, such as HepG2 and Huh7, are commonly used for in vitro validation.[2][3]
-
Cellular Uptake Studies: These experiments quantify the amount of a fluorescently labeled tri-GalNAc conjugate internalized by the cells over time. The fluorescence intensity inside the cells is typically measured using a plate reader or visualized by confocal microscopy.[2][3]
-
Competition Assays: To demonstrate the specificity of the uptake, a competition experiment is performed where an excess of an unlabeled ASGPR ligand, such as free tri-GalNAc or asialofetuin (AF), is co-incubated with the labeled conjugate. A significant reduction in the uptake of the labeled conjugate in the presence of the competitor confirms ASGPR-mediated internalization.[4]
-
ASGPR Knockdown/Knockout: The definitive role of ASGPR in the uptake process can be confirmed by using siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the receptor in the target cells. A dramatic decrease in the uptake of the tri-GalNAc conjugate in the genetically modified cells provides strong evidence for ASGPR dependency.[4]
Quantitative Data from In Vitro Studies:
| Experiment | Cell Line | Tri-GalNAc Conjugate | Key Finding | Reference |
| Cellular Uptake | HepG2 | tri-GalNAc-biotin with fluorescently labeled NeutrAvidin (NA-650) | Time-dependent increase in intracellular fluorescence with the tri-GalNAc conjugate, but not with NA-650 alone or a negative control.[3] | [3] |
| Competition Assay | HepG2 | tri-GalNAc-biotin/NA-650 | Co-incubation with excess free tri-GalNAc-COOH significantly inhibited the uptake of NA-650.[3] | [3] |
| ASGPR Knockdown | HepG2 | tri-GalNAc-biotin/NA-650 | siRNA-mediated knockdown of ASGPR dramatically impeded the internalization of NA-650.[4] | [4] |
| Binding Affinity (Kd) | Primary Mouse Hepatocytes | Biotinylated-tri-GalNAc | 2.3 nM | [5] |
| IC50 for mRNA Silencing | Primary Mouse Hepatocytes | tri-GalNAc-siApoB | 1 nM | [5] |
Detailed Experimental Protocol: In Vitro Cellular Uptake Assay
-
Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled tri-GalNAc conjugate (e.g., 500 nM) in serum-free media. For competition experiments, co-incubate with a 100-fold molar excess of an unlabeled ASGPR ligand. Include control wells with the fluorescent probe alone and untreated cells.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 4, 8, and 24 hours).
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound conjugate.
-
Quantification: Measure the intracellular fluorescence using a microplate reader.
-
Visualization (Optional): For confocal microscopy, grow cells on glass coverslips, perform the treatment as described above, and then fix, permeabilize, and stain the cells with nuclear (e.g., DAPI) and lysosomal (e.g., LysoTracker) dyes.
In Vivo Validation
Animal Models:
Rodent models, such as mice and rats, are commonly used to assess the in vivo efficacy and liver-targeting ability of tri-GalNAc conjugates.[6]
-
Biodistribution Studies: A radiolabeled or fluorescently labeled tri-GalNAc conjugate is administered to the animals (typically via subcutaneous or intravenous injection). At various time points, tissues are harvested, and the amount of the conjugate in each organ is quantified. A high concentration of the conjugate in the liver compared to other organs demonstrates liver-specific targeting.[6]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies measure the concentration of the conjugate in the plasma over time, while PD studies assess the biological effect of the delivered payload (e.g., target mRNA knockdown for siRNA conjugates).[7]
-
Receptor Saturation Studies: To confirm that the liver uptake is receptor-mediated, increasing doses of the conjugate are administered. At higher doses, the ASGPRs become saturated, leading to a disproportionate increase in the plasma concentration of the conjugate and a decrease in the percentage of the dose taken up by the liver.[6]
Quantitative Data from In Vivo Studies:
| Experiment | Animal Model | Tri-GalNAc Conjugate | Key Finding | Reference |
| Biodistribution | Mice | Radiolabeled GalNAc-siRNA | The conjugate was overwhelmingly detected in the hepatocyte population of the liver 60 minutes post-dose.[6] | [6] |
| Pharmacodynamics | Mice | GalNAc-siRNA targeting Transthyretin (TTR) | Potent and durable knockdown of TTR mRNA in the liver.[6] | [6] |
| Receptor Saturation | Asgr2-/- Mice | GalNAc-siRNA | Receptor saturation was observed at doses >5 mg/kg, with increased plasma levels and lower liver levels compared to wild-type mice.[6] | [6] |
Detailed Experimental Protocol: In Vivo Biodistribution Study
-
Animal Dosing: Administer the radiolabeled or fluorescently labeled tri-GalNAc conjugate to a cohort of mice via intravenous or subcutaneous injection.
-
Time Points: At predetermined time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize a subset of the animals.
-
Tissue Harvesting: Collect major organs and tissues (liver, spleen, kidneys, heart, lungs, brain, etc.).
-
Quantification:
-
For radiolabeled conjugates, measure the radioactivity in each tissue using a gamma counter and express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
For fluorescently labeled conjugates, homogenize the tissues and measure the fluorescence intensity using a suitable instrument.
-
-
Data Analysis: Compare the accumulation of the conjugate in the liver to that in other organs to determine the degree of liver specificity.
Comparison with Alternative Liver-Targeting Technologies
While the tri-GalNAc-ASGPR system has proven to be highly effective, several other platforms are being developed for liver-targeted drug delivery.
| Technology | Mechanism of Targeting | Advantages | Disadvantages |
| Tri-GalNAc Conjugates | Active Targeting: High-affinity binding to ASGPR on hepatocytes. | High specificity for hepatocytes, efficient internalization, well-defined chemistry, and demonstrated clinical success.[8] | Primarily targets hepatocytes, potential for receptor saturation at high doses.[6] |
| Liposomes | Passive Targeting: Accumulation in the liver due to the enhanced permeability and retention (EPR) effect and uptake by Kupffer cells. Can be actively targeted by surface modification with ligands. | Can encapsulate a wide range of hydrophilic and hydrophobic drugs, can be engineered for controlled release.[2] | Lower specificity for hepatocytes compared to tri-GalNAc conjugates, potential for immunogenicity.[9] |
| Polymeric Nanoparticles | Passive and Active Targeting: Similar to liposomes, can be surface-functionalized with targeting moieties. | High drug loading capacity, tunable physicochemical properties, and biodegradability.[2] | Potential for toxicity depending on the polymer composition, complex manufacturing processes. |
| Adeno-Associated Viruses (AAVs) | Viral Tropism: Certain AAV serotypes exhibit a natural tropism for the liver. | High transduction efficiency, long-term gene expression. | Potential for immunogenicity, limited packaging capacity, and concerns about insertional mutagenesis. |
| Exosomes | Cell-Specific Tropism: Can be engineered to display targeting ligands on their surface. | Biocompatible, low immunogenicity, can cross biological barriers. | Challenges in large-scale production and purification, lower drug loading capacity. |
Visualizing the Pathways and Workflows
ASGPR-Mediated Endocytosis Pathway
References
- 1. Frontiers | Frontiers in hepatic drug delivery-grand challenges [frontiersin.org]
- 2. Liver-specific drug delivery platforms: Applications for the treatment of alcohol-associated liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic nanoparticles for targeted therapy of liver disease - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00044K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. worthington-biochem.com [worthington-biochem.com]
- 6. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 9. Efficient Hepatic Delivery of Drugs: Novel Strategies and Their Significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Tri-GalNAc-siRNA vs. Unconjugated siRNA
In the landscape of RNA interference (RNAi) therapeutics, the effective delivery of small interfering RNA (siRNA) to target cells remains a primary challenge. While unconjugated "naked" siRNA molecules hold therapeutic promise, their clinical utility is often hampered by poor stability and inefficient cellular uptake. The conjugation of siRNA to a trivalent N-acetylgalactosamine (GalNAc) ligand has emerged as a leading strategy to overcome these hurdles, particularly for liver-targeted therapies. This guide provides an objective comparison of the potency of tri-GalNAc-siRNA and unconjugated siRNA, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Uptake Pathways
The fundamental difference in potency between unconjugated and tri-GalNAc-conjugated siRNA lies in their mechanism of cellular entry. Unconjugated siRNAs lack a specific uptake mechanism and are inefficiently internalized by cells. In contrast, tri-GalNAc-siRNA leverages receptor-mediated endocytosis for highly efficient and specific delivery to hepatocytes.
The tri-GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][2][3] This binding event triggers the rapid internalization of the conjugate into the cell via clathrin-mediated endocytosis.[2] Once inside the cell, the conjugate traffics through the endosomal pathway. As the endosome acidifies, the siRNA is released from the receptor, which is then recycled back to the cell surface.[3] A small but sufficient fraction of the siRNA escapes the endosome to enter the cytoplasm, where it engages the RNA-induced silencing complex (RISC) to mediate the cleavage of its target mRNA, resulting in potent and durable gene silencing.[2][3]
Quantitative Potency Comparison
The targeted delivery mechanism of tri-GalNAc-siRNA translates into a dramatic increase in potency compared to unconjugated siRNA. This is consistently observed in both in vitro and in vivo studies. Chemical modifications, often referred to as Enhanced Stabilization Chemistry (ESC) or Advanced ESC, are typically applied to the siRNA duplex to improve stability and further boost potency and duration of action.[1][3][4][5] Direct comparisons have shown that these advanced designs can be 5- to 10-fold more potent than earlier versions.[1]
While unconjugated siRNAs often require delivery vehicles like lipid nanoparticles (LNPs) for any significant in vivo activity, GalNAc-conjugation allows for simple subcutaneous administration and achieves profound, long-lasting gene silencing in the liver.[4]
Table 1: In Vivo Potency Comparison
| Parameter | Unconjugated siRNA (without delivery vehicle) | Tri-GalNAc-siRNA (Subcutaneous) | Fold Improvement | Reference |
|---|---|---|---|---|
| Effective Dose | High / Often Ineffective | Low (e.g., < 3 mg/kg) | >10-fold | [1] |
| Duration of Effect | Transient / Negligible | Long-lasting (weeks to months) | Significant | [4] |
| Hepatocyte Uptake | Minimal | Highly Efficient | Significant |[6][7] |
Table 2: Impact of Chemical Modification on GalNAc-siRNA Potency
| siRNA Design | Key Features | Relative In Vivo Potency | Reference |
|---|---|---|---|
| Standard (STC) | Basic 2'-F and 2'-OMe modifications | Baseline | [1][4] |
| Enhanced (ESC) | Additional 5' phosphorothioates | 5 to 10-fold > STC | [1][4] |
| Advanced (Adv. ESC) | Optimized 2'-F/2'-OMe pattern | ~8-fold > ESC |[1][5] |
Experimental Protocols
Accurate assessment of siRNA potency requires robust and reproducible experimental methods. Below are standard protocols for key in vitro and in vivo assays.
This protocol determines the concentration of siRNA required to achieve 50% knockdown of the target mRNA (IC50).
-
Cell Culture: Plate primary human or mouse hepatocytes in collagen-coated 96-well plates and allow them to attach for 24 hours.
-
siRNA Preparation: Prepare a serial dilution of both tri-GalNAc-siRNA and unconjugated siRNA in culture medium. A typical concentration range is 0.1 nM to 100 nM.
-
Transfection/Treatment:
-
For tri-GalNAc-siRNA: Add the diluted siRNA directly to the cells (free uptake).
-
For Unconjugated siRNA: Transfection is required. Mix the siRNA with a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol before adding to the cells.
-
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C and 5% CO2.
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the well using a suitable lysis buffer.
-
RNA Isolation & qRT-PCR:
-
Data Analysis: Calculate the percentage of mRNA reduction relative to cells treated with a non-targeting control siRNA. Plot the percentage of knockdown against the siRNA concentration and determine the IC50 value using a dose-response curve fit.
This protocol assesses the in vivo potency and duration of action.
-
Animal Model: Use C57BL/6 mice (n=3-5 per group).
-
siRNA Administration:
-
Administer tri-GalNAc-siRNA via subcutaneous (SC) injection at desired doses (e.g., 0.3, 1, 3 mg/kg).
-
Administer unconjugated siRNA via intravenous (IV) injection, typically formulated in a lipid nanoparticle (LNP) for comparison, as unformulated siRNA is rapidly cleared.
-
Include a control group treated with saline or a non-targeting control GalNAc-siRNA.
-
-
Tissue Collection: At predetermined time points (e.g., Day 7, 14, 28), euthanize the animals and harvest the liver.
-
Tissue Homogenization and RNA Extraction: Homogenize a portion of the liver tissue and extract total RNA.
-
qRT-PCR Analysis: Quantify the target mRNA levels using qRT-PCR as described in the in vitro protocol.
-
Data Analysis: Calculate the percentage of target mRNA knockdown compared to the saline-treated control group for each dose and time point.
Experimental and logical Workflow
The process of comparing siRNA constructs involves a systematic workflow from initial design and synthesis to in-depth in vivo analysis. This ensures a comprehensive evaluation of both on-target potency and potential off-target effects.
Managing Off-Target Effects
Conclusion
The conjugation of a tri-GalNAc ligand to a chemically stabilized siRNA represents a major advancement in RNAi therapeutics. This strategy transforms the siRNA from an inefficient molecule into a highly potent, liver-specific drug that can be administered subcutaneously to achieve robust and durable gene silencing. The enhanced potency, prolonged duration of action, and well-characterized safety profile make tri-GalNAc-siRNA a superior platform compared to unconjugated siRNA for treating a wide variety of liver-related diseases.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of transfection conditions and analysis of siRNA potency using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle for In Vivo Delivery: Tri-GalNAc Conjugates vs. Antibody-Based Platforms
For researchers, scientists, and drug development professionals, the efficient and targeted delivery of therapeutic payloads to specific cells or tissues remains a critical hurdle in the development of novel medicines. Two platforms have emerged as powerful contenders in this arena: the liver-centric tri-antennary N-acetylgalactosamine (tri-GalNAc) technology, primarily for oligonucleotides, and the versatile antibody-based delivery systems, including antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of these two modalities to inform strategic decisions in drug development.
This comparison guide delves into the key performance metrics of tri-GalNAc and antibody-based delivery systems, supported by experimental data from preclinical and clinical studies. We will explore their mechanisms of action, pharmacokinetic profiles, biodistribution, efficacy, and safety considerations.
At a Glance: A Tale of Two Targeting Strategies
The fundamental difference between these two platforms lies in their targeting mechanism. Tri-GalNAc leverages the high-density and rapid internalization of the asialoglycoprotein receptor (ASGPR) on hepatocytes, making it an exceptional system for liver-directed therapies.[1] In contrast, antibody-based delivery offers broader applicability, with the potential to target a vast array of cell surface antigens expressed on various cell types, most notably cancer cells.
Quantitative Comparison of In Vivo Performance
The following tables summarize key quantitative data from in vivo studies to provide a direct comparison of the performance of tri-GalNAc-siRNA conjugates and antibody-drug conjugates (ADCs).
Table 1: Pharmacokinetic Properties
| Parameter | Tri-GalNAc-siRNA Conjugates | Antibody-Drug Conjugates (ADCs) |
| Route of Administration | Subcutaneous | Intravenous |
| Time to Max Plasma Conc. (Tmax) | 0.25 - 2 hours (mice, monkeys)[1] | End of infusion[2] |
| Plasma Half-life | Rapid clearance from plasma (hours)[1][3] | 3 - 20 days[2] |
| Volume of Distribution (Vd) | Low, reflects rapid uptake into the liver | Close to or slightly greater than plasma volume[2] |
| Clearance | Rapid, primarily via ASGPR-mediated hepatic uptake | Slow, primarily via proteolytic degradation[4] |
Table 2: Biodistribution and Targeting Efficiency
| Parameter | Tri-GalNAc-siRNA Conjugates | Antibody-Drug Conjugates (ADCs) |
| Primary Target Organ | Liver (Hepatocytes) | Varies based on target antigen (e.g., tumors) |
| Peak Liver Accumulation | High, rapid and efficient uptake | Variable, can be a site of off-target accumulation |
| Peak Tumor Accumulation (%ID/g) | Not Applicable | 3% - 27% (in mouse xenograft models)[5][6] |
| Off-Target Accumulation | Primarily kidney (low levels, ~2% of dose)[7] | Spleen, liver, other organs depending on antibody and target expression |
Table 3: In Vivo Efficacy and Potency
| Parameter | Tri-GalNAc-siRNA Conjugates | Antibody-Drug Conjugates (ADCs) |
| Therapeutic Modality | Gene silencing (RNA interference) | Cytotoxicity, payload delivery |
| In Vivo Potency (ED50/IC50) | ED50 of ≤1 mg/kg (for potent chemistries in mice)[7][8] | In vitro IC50 < 1 nM for potent ADCs[9] |
| Duration of Effect | Prolonged, up to 10 months after a single dose (vutrisiran)[1] | Dependent on payload, tumor regrowth can occur |
Delving into the Mechanisms and Workflows
To better understand the operational principles and experimental evaluation of these delivery systems, the following diagrams illustrate their respective pathways and a generalized workflow for in vivo comparison.
Caption: Mechanism of Tri-GalNAc-siRNA delivery to hepatocytes.
Caption: Mechanism of ADC delivery to a target tumor cell.
Caption: Generalized workflow for in vivo comparison studies.
Experimental Protocols: A Guide to In Vivo Evaluation
While specific protocols vary depending on the therapeutic agent and animal model, the following provides a generalized methodology for key in vivo experiments.
In Vivo Efficacy Study
-
Objective: To determine the therapeutic efficacy of the delivery system in a disease-relevant animal model.
-
Animal Model:
-
Tri-GalNAc-siRNA: Transgenic mouse models of liver diseases (e.g., transthyretin amyloidosis) or viral infections (e.g., hepatitis B).
-
ADC: Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively.
-
-
Procedure:
-
Animals are randomized into treatment and control groups.
-
The tri-GalNAc-siRNA conjugate is administered subcutaneously, while the ADC is given intravenously.
-
For tri-GalNAc-siRNA: Liver tissue and/or serum are collected at specified time points to measure target mRNA and protein levels via qPCR and ELISA, respectively.
-
For ADC: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Efficacy is determined by the degree of target gene knockdown or tumor growth inhibition compared to control groups.
-
Biodistribution Study
-
Objective: To quantify the distribution of the conjugate in various organs and tissues over time.
-
Methodology:
-
The conjugate is labeled with a radionuclide (e.g., 125I, 111In, 89Zr) or a fluorescent dye.
-
The labeled conjugate is administered to animals (subcutaneously for tri-GalNAc-siRNA, intravenously for ADC).
-
At predetermined time points, animals are euthanized, and organs of interest (liver, tumor, kidneys, spleen, heart, lungs, etc.) and blood are collected.
-
The radioactivity or fluorescence in each sample is measured using a gamma counter or imaging system.
-
Results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[5][10]
-
Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the conjugate.
-
Procedure:
-
The conjugate is administered to animals.
-
Blood samples are collected at multiple time points via tail vein or other appropriate methods.
-
Plasma is isolated, and the concentration of the conjugate (and/or its payload) is quantified using methods like ELISA, HPLC, or LC-MS/MS.[8]
-
PK parameters such as Cmax, Tmax, AUC (area under the curve), and half-life are calculated using appropriate software.
-
Toxicology Study
-
Objective: To assess the safety profile and identify potential toxicities of the conjugate.
-
Methodology:
-
The conjugate is administered to two animal species (one rodent, one non-rodent) at multiple dose levels, including a control group.[11][12]
-
Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.
-
At the end of the study, blood is collected for hematology and clinical chemistry analysis.
-
A comprehensive necropsy is performed, and organs are collected for histopathological examination.
-
For ADCs, special attention is given to potential "off-target" toxicities related to the payload.[13] For tri-GalNAc-siRNA, liver and kidney function are closely monitored.
-
Concluding Remarks: Choosing the Right Tool for the Job
The choice between tri-GalNAc and antibody-based delivery systems is fundamentally dictated by the therapeutic target and the desired site of action.
Tri-GalNAc-siRNA conjugates represent a highly optimized and clinically validated platform for silencing gene expression in the liver. Their rapid clearance from circulation and specific uptake by hepatocytes lead to a favorable safety profile for liver-directed therapies.
Antibody-based delivery systems , particularly ADCs, offer unparalleled versatility in targeting a wide range of cell types and diseases, especially in oncology. The long circulatory half-life of antibodies allows for sustained exposure to the target tissue. However, challenges related to tumor penetration, on-target off-tumor toxicity, and immunogenicity require careful consideration and optimization.
Ultimately, a thorough understanding of the in vivo behavior of these sophisticated drug delivery platforms is paramount for their successful translation from the laboratory to the clinic. The experimental frameworks outlined in this guide provide a foundation for the critical evaluation and comparison of these and other emerging delivery technologies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Plasma Pharmacokinetics of N-Acetylgalactosamine-Conjugated Small-Interfering Ribonucleic Acids (GalNAc-Conjugated siRNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. In Vivo Biodistribution, PET Imaging, and Tumor Accumulation of 86Y- and 111In-Antimindin/RG-1, Engineered Antibody Fragments in LNCaP Tumor–Bearing Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics [advancingrna.com]
- 12. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the specificity of tri-GalNAc for hepatocytes over other cell types
A deep dive into the experimental evidence validating the preferential targeting of hepatocytes by tri-GalNAc conjugated molecules over other cell types.
In the realm of targeted drug delivery, the ability to direct therapeutic payloads to specific cell types is paramount. For liver-directed therapies, the tri-antennary N-acetylgalactosamine (tri-GalNAc) ligand has emerged as a gold standard, demonstrating exceptional specificity for hepatocytes, the primary functional cells of the liver. This guide provides a comprehensive comparison, supported by experimental data, of the uptake of tri-GalNAc conjugated molecules in hepatocytes versus other key liver cell populations, including Kupffer cells, and liver sinusoidal endothelial cells (LSECs).
The Mechanism of Specificity: Asialoglycoprotein Receptor (ASGPR)
The remarkable specificity of tri-GalNAc for hepatocytes is attributed to its high-affinity binding to the asialoglycoprotein receptor (ASGPR), a C-type lectin almost exclusively and abundantly expressed on the surface of hepatocytes.[1][2][3][4] This receptor recognizes and internalizes glycoproteins that have exposed terminal galactose or N-acetylgalactosamine residues. The tri-antennary configuration of GalNAc provides a multivalent interaction that significantly enhances the binding affinity and avidity for the ASGPR, leading to rapid and efficient receptor-mediated endocytosis of the conjugated cargo.[1][4]
Quantitative Comparison of Cellular Uptake
Experimental studies have quantitatively demonstrated the preferential uptake of tri-GalNAc conjugated oligonucleotides by hepatocytes compared to non-parenchymal (NP) cells of the liver, which include Kupffer cells and LSECs.
A key in vivo study in mice investigated the distribution of a tri-GalNAc conjugated antisense oligonucleotide (ASO) within the different liver cell populations. The results, summarized in the table below, highlight a dramatic shift in cellular distribution favoring hepatocytes for the GalNAc-conjugated ASO compared to its unconjugated counterpart.
| Cell Type | Unconjugated ASO (% of total liver uptake) | tri-GalNAc-Conjugated ASO (% of total liver uptake) | Fold Increase in Hepatocyte Uptake with tri-GalNAc Conjugation |
| Hepatocytes | ~12% | >80% | ~7-fold |
| Non-Parenchymal Cells | >70% | <20% | - |
Data sourced from Watanabe et al.[5] and Cui H, et al.[2]
These findings are corroborated by other studies which have consistently shown that GalNAc conjugation leads to enhanced uptake and activity of therapeutic oligonucleotides specifically in hepatocytes, with minimal uptake by other liver cell types.[6][7]
Experimental Protocols
The validation of tri-GalNAc specificity relies on robust experimental methodologies. Below are summaries of key protocols used to generate the comparative data.
Isolation and Culture of Primary Liver Cells
To assess the uptake of tri-GalNAc conjugates in different liver cell populations in vitro, primary cells are isolated from animal models, typically mice.
-
Hepatocyte Isolation: A two-step collagenase perfusion method is commonly employed. The liver is first perfused with a calcium-free buffer to loosen cell junctions, followed by perfusion with a collagenase solution to digest the extracellular matrix. The resulting cell suspension is then subjected to low-speed centrifugation to pellet the larger hepatocytes, which are then further purified.
-
Isolation of Non-Parenchymal Cells (Kupffer Cells and LSECs): The supernatant from the hepatocyte isolation, which is rich in non-parenchymal cells, is further processed. Density gradient centrifugation or magnetic-activated cell sorting (MACS) using specific cell surface markers (e.g., F4/80 for Kupffer cells, CD146 for LSECs) are used to separate the different cell populations.
-
Cell Culture: Isolated cells are plated on collagen-coated dishes and cultured in appropriate media to maintain their viability and phenotype for subsequent uptake studies.
In Vitro Cellular Uptake Assay
This assay quantifies the amount of a fluorescently labeled tri-GalNAc conjugate taken up by the different isolated liver cell types.
-
Preparation of Labeled Conjugate: The tri-GalNAc conjugated molecule (e.g., siRNA, ASO) is labeled with a fluorescent dye (e.g., Cy3, Alexa Fluor 488).
-
Cell Treatment: The isolated and cultured hepatocytes, Kupffer cells, and LSECs are incubated with the fluorescently labeled tri-GalNAc conjugate at a specific concentration for a defined period.
-
Quantification of Uptake: After incubation, the cells are washed to remove any unbound conjugate. The amount of internalized conjugate is then quantified using methods such as:
-
Flow Cytometry: Provides a quantitative measure of the fluorescence intensity per cell, allowing for a direct comparison of uptake across the different cell populations.
-
Fluorescence Microscopy: Allows for visualization of the subcellular localization of the conjugate within the cells.
-
-
Competition Assay: To confirm that the uptake is ASGPR-mediated, a competition experiment is performed where cells are co-incubated with the fluorescently labeled conjugate and an excess of unlabeled tri-GalNAc or another ASGPR ligand. A significant reduction in the uptake of the fluorescent conjugate in the presence of the competitor confirms ASGPR-specific uptake.
ASGPR-Mediated Endocytosis Pathway
The uptake of tri-GalNAc conjugated molecules into hepatocytes is a well-orchestrated process known as receptor-mediated endocytosis. The key steps are illustrated in the diagram below.
References
- 1. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver-Targeted Delivery of Oligonucleotides with N-Acetylgalactosamine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Characterization of Hepatic Distribution and mRNA Reduction of Antisense Oligonucleotides Conjugated with Triantennary N-Acetyl Galactosamine and Lipophilic Ligands Targeting Apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Protein Degradation: Tri-GalNAc-LYTACs vs. Alternative Platforms
For researchers, scientists, and drug development professionals, this guide provides a quantitative and methodological comparison of tri-GalNAc-LYTACs with other leading protein degradation technologies. We delve into the experimental data supporting their efficacy and provide detailed protocols for key assays.
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Among the innovative platforms developed, Lysosome-Targeting Chimeras (LYTACs) have emerged as a powerful modality for degrading extracellular and membrane-bound proteins. This guide focuses on a specific class of LYTACs, those utilizing a tri-antennary N-acetylgalactosamine (tri-GalNAc) ligand to hijack the asialoglycoprotein receptor (ASGPR), a receptor predominantly expressed on hepatocytes. This liver-specific targeting offers a distinct advantage for treating diseases rooted in this organ.
We will objectively compare the performance of tri-GalNAc-LYTACs against first-generation LYTACs and the widely adopted intracellular protein degradation platforms: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
Mechanism of Action: A Tale of Two Cellular Disposal Systems
Targeted protein degradation technologies are broadly categorized by the cellular machinery they co-opt. Tri-GalNAc-LYTACs utilize the endo-lysosomal pathway, while PROTACs and molecular glues exploit the ubiquitin-proteasome system.
Tri-GalNAc-LYTACs: Hijacking the Lysosome for Extracellular Protein Degradation
Tri-GalNAc-LYTACs are bifunctional molecules composed of a target-binding moiety (e.g., an antibody or small molecule) linked to a tri-GalNAc ligand.[1][2][3][4] This tri-GalNAc cluster binds with high affinity to the ASGPR on the surface of liver cells.[1][3] This binding event triggers the internalization of the entire LYTAC-target protein-ASGPR complex via clathrin-mediated endocytosis.[5] The complex is then trafficked through the endosomal pathway to the lysosome, where the acidic environment and potent hydrolases lead to the degradation of the target protein.[5][6] The ASGPR is then recycled back to the cell surface. This mechanism makes tri-GalNAc-LYTACs particularly suited for eliminating membrane proteins and secreted proteins, a space largely inaccessible to other TPD technologies.[1][2][3][4][7][][9][10]
PROTACs and Molecular Glues: Intracellular Degradation via the Proteasome
In contrast, PROTACs and molecular glues are designed to eliminate intracellular proteins.[11][12] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[2][12] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target, marking it for degradation by the 26S proteasome.[12]
Molecular glues are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the same ubiquitination and proteasomal degradation outcome.[2] Unlike PROTACs, which are rationally designed with distinct binding moieties, molecular glues often act by altering the surface of the E3 ligase to recognize a new substrate.[2]
Quantitative Performance Comparison
A direct comparison of degradation efficiency is crucial for evaluating these platforms. Here, we summarize key quantitative data for tri-GalNAc-LYTACs and, where available, for PROTACs targeting the same protein, Epidermal Growth Factor Receptor (EGFR). It is important to note that the data for LYTACs and PROTACs are from different studies and experimental conditions may vary.
Table 1: Degradation of EGFR by tri-GalNAc-LYTACs and PROTACs
| Degrader | Technology | Target | Cell Line | Concentration | % Degradation (Dmax) | DC50 | Citation(s) |
| Ctx-GalNAc | tri-GalNAc-LYTAC | EGFR | HEP3B | 10 nM | ~70% (total protein) | ~1 nM (surface protein) | [1] |
| Ctx-GalNAc | tri-GalNAc-LYTAC | EGFR | HEPG2 | 10 nM | >60% (total protein) | Not Reported | [1] |
| Covalent PROTAC 4 | PROTAC | EGFR | Not Specified | Not Specified | 79.1% | 214.8 nM | [5] |
| Compound 14 | PROTAC | EGFR (Del19 mutant) | HCC827 | Not Specified | 91.2% | 0.261 nM | [7] |
| PROTAC EGFR degrader 2 | PROTAC | EGFR | Not Specified | Not Specified | Not Reported | 36.51 nM | [13] |
Table 2: Degradation of HER2 by a tri-GalNAc-LYTAC
| Degrader | Technology | Target | Cell Line | Concentration | % Degradation (Dmax) | DC50 | Citation(s) |
| Ptz-GalNAc | tri-GalNAc-LYTAC | HER2 | HEPG2 | 100 nM | 76% | Not Reported | [3] |
The data indicates that tri-GalNAc-LYTACs can achieve significant degradation of their target membrane proteins at nanomolar concentrations. For instance, the Ctx-GalNAc LYTAC demonstrated potent degradation of EGFR in liver cancer cell lines.[1][14] While a direct, side-by-side comparison is lacking, the DC50 values for some EGFR-targeting PROTACs are also in the low nanomolar range, highlighting the high potency of both platforms.[7] However, the key differentiator remains the subcellular location of their targets.
Comparison with First-Generation LYTACs
The tri-GalNAc-LYTAC platform represents an advancement over the first-generation LYTACs, which utilized a mannose-6-phosphate (M6P) ligand to engage the ubiquitously expressed cation-independent mannose-6-phosphate receptor (CI-M6PR). The primary advantage of the tri-GalNAc system is its liver specificity due to the restricted expression of ASGPR on hepatocytes.[1][3] Furthermore, studies have shown that GalNAc-LYTACs have a superior internalization efficiency compared to M6Pn-LYTACs in hepatocytes, potentially due to higher surface expression of ASGPR versus CI-M6PR in these cells.[1]
Experimental Protocols
To facilitate the replication and validation of these findings, we provide detailed methodologies for the key experiments used in the quantitative analysis of protein degradation.
Experimental Workflow for Quantifying Protein Degradation
Detailed Protocol: Western Blot for Total Protein Degradation
This protocol is adapted from standard molecular biology techniques and is suitable for analyzing total protein levels following treatment with a degrader molecule.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEP3B, HEPG2) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of the tri-GalNAc-LYTAC, PROTAC, or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Detailed Protocol: Flow Cytometry for Surface Protein Degradation
This protocol is designed to quantify changes in the levels of a membrane-bound protein on the cell surface.
-
Cell Culture and Treatment:
-
Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution to preserve surface epitopes.
-
Treat the cells with the desired concentrations of the tri-GalNAc-LYTAC or control for the specified time in suspension.
-
-
Cell Staining:
-
After treatment, wash the cells twice with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing a fluorescently conjugated primary antibody against the target protein (e.g., PE-conjugated anti-EGFR).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer. For viability assessment, a viability dye (e.g., DAPI or Propidium Iodide) can be added just before analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Determine the median fluorescence intensity (MFI) of the target protein staining for each sample.
-
Calculate the percentage of surface protein remaining relative to the vehicle-treated control.
-
Signaling Pathway Context: The Importance of EGFR Degradation
The degradation of EGFR by tri-GalNAc-LYTACs has significant downstream functional consequences. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple signaling cascades that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers. By inducing the degradation of EGFR, tri-GalNAc-LYTACs can effectively shut down these oncogenic signaling pathways.
Conclusion
Tri-GalNAc-LYTACs represent a significant advancement in the field of targeted protein degradation, offering a potent and tissue-specific approach to eliminating extracellular and membrane-bound proteins. Their unique mechanism of action, which harnesses the ASGPR and the lysosomal degradation pathway, distinguishes them from intracellular degraders like PROTACs and molecular glues. The quantitative data presented demonstrates their efficacy in degrading key therapeutic targets. As the field continues to evolve, the ability to selectively degrade proteins in a tissue-specific manner, as exemplified by tri-GalNAc-LYTACs, will undoubtedly be a cornerstone of next-generation therapeutics. The detailed experimental protocols provided herein should empower researchers to further explore and expand upon this promising technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular glue - Wikipedia [en.wikipedia.org]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging protein degradation strategies: expanding the scope to extracellular and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Lysosome-Targeting Ligands: Tri-GalNAc-COOH vs. Alternatives
In the rapidly evolving field of targeted protein degradation, the effective delivery of cargo to the lysosome is paramount. Lysosome-targeting chimeras (LYTACs) represent a powerful strategy to hijack endogenous cellular machinery for the degradation of extracellular and membrane-bound proteins. A critical component of any LYTAC is the lysosome-targeting ligand, which dictates the efficiency and cell-type specificity of the degradation process. This guide provides an objective comparison of tri-GalNAc-COOH, a ligand for the asialoglycoprotein receptor (ASGPR), with other prominent lysosome-targeting ligands, supported by experimental data and detailed protocols.
Overview of Lysosome-Targeting Ligands
The most well-characterized lysosome-targeting ligands for LYTACs are tri-antennary N-acetylgalactosamine (tri-GalNAc) and mannose-6-phosphate (M6P). Tri-GalNAc targets the asialoglycoprotein receptor (ASGPR), which is highly and specifically expressed on hepatocytes, making it an ideal candidate for liver-directed therapies.[1][2][3] In contrast, mannose-6-phosphate (M6P) and its synthetic analogs (M6Pn) bind to the cation-independent mannose-6-phosphate receptor (CI-M6PR), which is expressed more broadly across various cell types.[1][4][5]
The general mechanism for both ligands involves the creation of a bifunctional LYTAC molecule. This chimera simultaneously binds to a protein of interest (POI) on the cell surface and the respective lysosome-shuttling receptor (ASGPR or CI-M6PR). This ternary complex is then internalized via receptor-mediated endocytosis, trafficking the POI to the lysosome for degradation.[4][6]
Quantitative Performance Comparison
The choice of a lysosome-targeting ligand significantly impacts the internalization and subsequent degradation efficiency of the target protein. Below is a summary of key quantitative data comparing tri-GalNAc and M6P-based LYTACs.
| Parameter | tri-GalNAc Ligands | M6P/M6Pn Ligands | Key Insights |
| Target Receptor | Asialoglycoprotein Receptor (ASGPR) | Cation-Independent Mannose-6-Phosphate Receptor (CI-M6PR) | ASGPR is liver-specific, offering tissue-targeted degradation.[1][4] CI-M6PR has broader tissue distribution.[1] |
| Receptor Expression (Hepatocytes) | High (~500,000 copies/cell) | Lower than ASGPR | The higher expression of ASGPR on hepatocytes contributes to the superior internalization of GalNAc-LYTACs in these cells.[1][2] |
| Binding Affinity (to receptor) | Multivalent tri-GalNAc: Low nanomolar (nM) range | Multivalent M6P: Low nanomolar (nM) range (Kd = 2–20 nM)[7][8] | Both multivalent ligands exhibit high affinity for their respective receptors, a phenomenon known as the "glycoside cluster effect".[7][8] |
| Internalization Efficiency (HepG2 cells) | 16-fold increase in uptake relative to control | 2-fold increase in uptake relative to control | In hepatocyte-derived cells, GalNAc-LYTACs demonstrate significantly more efficient internalization of cargo compared to M6Pn-LYTACs.[1][4] |
| Target Degradation Efficiency (EGFR) | >70% degradation in HEP3B cells with Ctx-GalNAc | Similar degradation levels to M6Pn-LYTACs for membrane proteins | Despite differences in internalization, both ligands can achieve high levels of membrane protein degradation.[1] |
Experimental Protocols
To enable researchers to replicate and validate these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Comparison of Ligand-Mediated Internalization via Flow Cytometry
Objective: To quantify and compare the internalization efficiency of a fluorescently labeled protein mediated by tri-GalNAc- and M6Pn-conjugated antibodies.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Fluorescently labeled antibody (e.g., IgG-647)
-
Goat anti-rabbit antibody conjugated to tri-GalNAc (GalNAc-LYTAC)
-
Goat anti-rabbit antibody conjugated to M6Pn (M6Pn-LYTAC)
-
Unconjugated goat anti-rabbit antibody (Control)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in a multi-well plate and culture until they reach 70-80% confluency.
-
Prepare treatment solutions in cell culture medium containing the fluorescently labeled antibody (e.g., 50 nM IgG-647) and one of the following: GalNAc-LYTAC (e.g., 25 nM), M6Pn-LYTAC (e.g., 25 nM), or unconjugated antibody (e.g., 25 nM).
-
Aspirate the culture medium from the cells and add the treatment solutions.
-
Incubate the cells at 37°C for a defined period (e.g., 1 hour).
-
Wash the cells three times with ice-cold PBS to remove unbound antibodies.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cellular fluorescence using a flow cytometer, measuring the mean fluorescence intensity (MFI) for each condition.
-
Normalize the MFI of the LYTAC-treated cells to the MFI of the control-treated cells to determine the fold increase in internalization.
Protocol 2: Assessment of Target Protein Degradation by Western Blot
Objective: To determine the extent of target protein degradation mediated by a LYTAC.
Materials:
-
Hepatocellular carcinoma cell line expressing the target protein (e.g., HEP3B for EGFR)
-
LYTAC targeting the protein of interest (e.g., Cetuximab-GalNAc)
-
Control antibody (e.g., unconjugated Cetuximab)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein (e.g., anti-EGFR)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in a multi-well plate and culture to the desired confluency.
-
Treat the cells with the LYTAC or control antibody at various concentrations for a specified duration (e.g., 48 hours).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the control.
Visualizing the Lysosome-Targeting Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: tri-GalNAc-LYTAC mediated protein degradation pathway.
Caption: M6P-LYTAC mediated protein degradation pathway.
Caption: Workflow for comparing lysosome-targeting ligands.
Conclusion
Both tri-GalNAc and M6P are effective lysosome-targeting ligands for the degradation of extracellular and membrane-bound proteins. The primary distinction lies in their receptor targets, which in turn dictates their cell-type specificity. Tri-GalNAc, through its interaction with the liver-specific ASGPR, provides a powerful tool for hepatocyte-targeted therapies. This is underscored by its significantly higher internalization efficiency in liver cell lines compared to the more broadly targeted M6P/CI-M6PR pathway. While both ligands can achieve robust degradation of target proteins, the choice between them will ultimately depend on the desired therapeutic application and the target cell population. The experimental protocols and data presented in this guide offer a framework for researchers to make informed decisions in the design and evaluation of novel LYTAC-based therapeutics.
References
- 1. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lysosome-Targeting Strategy Using Polypeptides and Chimeric Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tri-GalNAc Conjugates in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The development of trivalent N-acetylgalactosamine (tri-GalNAc) conjugated small interfering RNAs (siRNAs) has revolutionized the field of RNA interference (RNAi) therapeutics, particularly for liver-targeted gene silencing.[1] This guide provides an objective comparison of the performance of tri-GalNAc-siRNA conjugates in various preclinical animal models, supported by experimental data, to aid in the evaluation and design of future studies.
Mechanism of Action: Targeted Gene Silencing in Hepatocytes
Tri-GalNAc-siRNA conjugates leverage the high-affinity interaction between the GalNAc ligand and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2] This interaction facilitates rapid, receptor-mediated endocytosis of the siRNA conjugate into the liver cells.[1] Following endocytosis, the siRNA escapes the endosome and engages the RNA-induced silencing complex (RISC), leading to the sequence-specific cleavage and degradation of the target messenger RNA (mRNA).[3] This process results in a potent and durable reduction of the corresponding protein.
Comparative Efficacy Data in Animal Models
The following table summarizes the in vivo efficacy of tri-GalNAc-siRNA conjugates targeting various genes in different animal models. The data highlights the potent, dose-dependent, and durable gene silencing achieved with this delivery platform.
| Target Gene | Animal Model | Dose | Route of Administration | mRNA/Protein Knockdown | Duration of Effect | Reference |
| Transthyretin (TTR) | Mice | 1.0 mg/kg (weekly) | Subcutaneous | ~50% protein suppression | Sustained for 196 days | |
| Transthyretin (TTR) | Mice | 2.5 mg/kg (weekly) | Subcutaneous | ~80% protein suppression | Sustained for 196 days | |
| Transthyretin (TTR) | Asgr2-/- Mice | 0.2, 1, 5 mg/kg (single dose) | Subcutaneous | ~20%, 50%, 80% protein suppression respectively | Not specified | [4] |
| Transthyretin (TTR) | Cynomolgus Monkeys | 1-3 mg/kg (single dose) | Subcutaneous | 74-80% protein reduction | Not specified | [5] |
| Transthyretin (TTR) | Cynomolgus Monkeys | 9 mg/kg (total oral dose) | Oral Gavage | 25-42% protein reduction | Not specified | [5] |
| Transthyretin (TTR) | Cynomolgus Monkeys | 30 mg/kg (total oral dose) | Oral Gavage | 60-61% protein reduction | Not specified | [5] |
| PCSK9 & APOC3 | Humanized APOC3 Transgenic Mice | 3 mg/kg (RBD7022) + 1 mg/kg (RBD5044) | Subcutaneous | 67% LDL-C reduction | Not specified | [6] |
| Antithrombin (AT) | Mice | 0.2 mg/kg (weekly) | Subcutaneous | ~60% serum AT knockdown | Steady state after 3 doses | |
| Antithrombin (AT) | Mice | 0.5 mg/kg (weekly) | Subcutaneous | ~75% serum AT knockdown | Steady state after 3 doses | |
| TMPRSS6 | HFE-/- Mice | 1 or 3 mg/kg (single dose) | Subcutaneous | Dose-dependent reduction of serum iron | Not specified | [7] |
| Huntingtin (HTT) | Non-Human Primates | Single dose | Intrathecal | >80% protein reduction in cortex, up to 75% in caudate and putamen | Sustained for at least 6 months | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are generalized protocols for key experiments involved in evaluating tri-GalNAc-siRNA conjugates in animal models.
Typical In Vivo Efficacy Study Workflow
Animal Models and Husbandry
-
Species and Strain: Commonly used models include C57BL/6 mice, Wistar rats, and cynomolgus monkeys.[4][5] Specific transgenic or disease models (e.g., humanized APOC3 transgenic mice) are employed for particular targets.[6]
-
Housing: Animals are typically housed in a temperature- and light-controlled environment with ad libitum access to food and water.[9]
-
Acclimation: A minimum of a one-week acclimation period is standard before the commencement of any experimental procedures.[9]
-
Ethics: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).[5]
Dosing and Administration
-
Formulation: Lyophilized tri-GalNAc-siRNA conjugates are typically reconstituted in sterile, nuclease-free phosphate-buffered saline (PBS).
-
Route of Administration: Subcutaneous (s.c.) injection is the most common route for systemic delivery to the liver. For specific applications, other routes like intrathecal or oral gavage may be used.[5][8]
-
Dose Volume: The volume of administration is adjusted based on the animal's body weight.
Sample Collection and Processing
-
Blood Collection: Blood samples are collected at predetermined time points via standard methods (e.g., retro-orbital sinus in mice, peripheral vein in larger animals) for serum or plasma separation to measure circulating protein levels or biomarkers.
-
Tissue Collection: At the end of the study, animals are euthanized, and liver tissue is collected. A portion of the tissue is snap-frozen in liquid nitrogen and stored at -80°C for subsequent RNA and protein analysis.[10]
Quantification of Gene Knockdown
-
RNA Isolation: Total RNA is extracted from liver tissue using a suitable method, such as TRIzol reagent or commercially available kits.[10][11]
-
Protein Quantification:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Serum or liver lysate concentrations of the target protein are measured using commercially available or custom-developed ELISA kits.
-
Western Blot: Protein expression in liver tissue lysates can be visualized and semi-quantified by Western blotting using an antibody specific to the target protein.
-
This guide provides a comparative overview of the efficacy of tri-GalNAc-siRNA conjugates in preclinical animal models. The presented data and protocols demonstrate the robustness and therapeutic potential of this technology for liver-targeted gene silencing. For more detailed information, researchers are encouraged to consult the cited literature.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery Systems for the Direct Application of siRNAs to Induce RNA Interference (RNAi) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atalantatx.com [atalantatx.com]
- 9. EFFECTIVENESS OF siRNA UPTAKE IN TARGET TISSUES BY VARIOUS DELIVERY METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 12. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of tri-GalNAc-COOH
This guide provides essential safety and logistical information for the proper disposal of tri-GalNAc-COOH, a complex carbohydrate molecule. Adherence to these procedures is critical to ensure personnel safety and compliance with institutional and regulatory standards. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory settings.
Pre-Disposal Hazard Assessment
Before handling tri-GalNAc-COOH for disposal, it is imperative to consult the Safety Data Sheet (SDS) for specific hazard information. If an SDS is not available, the compound should be handled with caution, assuming it may be a potential irritant. The primary route of exposure is through inhalation of powder or direct contact with skin and eyes.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
Spill Management: In case of a spill, avoid generating dust. Moisten the material with water, and then carefully scoop the spilled substance into a designated waste container.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. The disposal pathway for tri-GalNAc-COOH depends on whether it is in pure solid form or dissolved in a solvent.
| Form of Waste | Waste Classification | Description | Primary Disposal Container |
| Pure Solid | Non-Hazardous Solid Chemical Waste | Uncontaminated, pure tri-GalNAc-COOH powder. | Labeled, sealed container for solid chemical waste. |
| Aqueous Solution | Non-Hazardous Aqueous Waste | tri-GalNAc-COOH dissolved in water or benign buffer solutions (e.g., PBS). | Labeled container for non-hazardous aqueous waste. |
| Organic Solvent Solution | Hazardous Chemical Waste | tri-GalNAc-COOH dissolved in a hazardous organic solvent (e.g., DMSO, DMF, Methanol). | Labeled container for the specific class of hazardous solvent waste. |
| Contaminated Labware | Solid Chemical Waste | Items such as pipette tips, tubes, and gloves that are grossly contaminated. | Labeled container for solid chemical waste. |
Note: The final classification of waste must always be in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of tri-GalNAc-COOH waste.
Step 1: Identify the Waste Stream
-
Determine if the waste is pure solid, an aqueous solution, or a solution in a hazardous solvent.
Step 2: Select the Correct Waste Container
-
Obtain a chemically compatible waste container from your institution's EHS department.
-
Ensure the container is clearly labeled with the chemical name ("tri-GalNAc-COOH") and any solvents present.
Step 3: Transfer the Waste
-
For Solids: Carefully transfer the solid powder into the designated solid waste container using a spatula or scoop. Avoid creating dust.
-
For Liquids: Pour liquid waste into the appropriate aqueous or solvent waste container using a funnel. Do not mix incompatible waste streams.
Step 4: Seal and Store the Container
-
Securely close the lid on the waste container.
-
Store the container in a designated satellite accumulation area until it is ready for pickup by EHS personnel.
Step 5: Documentation
-
Log the waste in your laboratory's chemical waste inventory as required by your institution.
Workflow for Waste Disposal Decision-Making
The following diagram illustrates the logical steps for determining the correct disposal path for tri-GalNAc-COOH.
Caption: Waste disposal decision workflow for tri-GalNAc-COOH.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Your local EHS office is the final authority on waste disposal procedures.
Essential Safety and Handling Guide for tri-GalNAc-COOH in Acetylation Protocols
For researchers, scientists, and drug development professionals utilizing tri-GalNAc-COOH in acetylation reactions, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary hazards associated with tri-GalNAc-COOH are skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact.[2] They should be inspected before use and removed immediately after contact with the chemical.[3] For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Required for all personnel, including visitors, in areas where chemicals are handled.[3][4] Safety goggles provide a tighter seal and are recommended when there is a splash hazard.[1][3] |
| Face shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during vigorous reactions.[3] | |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin from potential splashes.[1][2] Ensure the lab coat is fully buttoned. |
| Foot Protection | Closed-toe shoes | Shoes that cover the entire foot are mandatory in a laboratory setting to protect against spills and falling objects.[3] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling the powder and there is a risk of generating dust, or if working with volatile acetylating agents, a risk assessment may indicate the need for a respirator.[2] Work should be conducted in a chemical fume hood if there is a potential for inhalation exposure.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of tri-GalNAc-COOH from receipt to use in an acetylation reaction.
1. Receiving and Storage:
- Upon receipt, visually inspect the container for any damage or leaks.
- Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
- Ensure the container is clearly labeled.
2. Preparation for Acetylation:
- Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
- Don all required PPE as outlined in the table above.
- If working with a powdered form of tri-GalNAc-COOH, handle it in a chemical fume hood to minimize inhalation risk.
- Carefully weigh the required amount of tri-GalNAc-COOH.
3. During the Acetylation Reaction:
- Conduct the reaction in a chemical fume hood.[4]
- Use appropriate glassware and ensure it is free from defects.[4]
- When combining with an acetylating agent, add reagents slowly to control the reaction rate and temperature.
- Maintain a clean and uncluttered workspace to minimize the risk of spills.[4]
4. Post-Reaction and Cleanup:
- Quench the reaction safely according to your specific experimental protocol.
- Clean all glassware and equipment thoroughly.
- Wash hands with soap and water after handling is complete, even if gloves were worn.[6]
Disposal Plan
Proper disposal of tri-GalNAc-COOH and related waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused tri-GalNAc-COOH | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated hazardous waste container immediately after use. Do not dispose of in regular trash. |
| Reaction Mixture Waste | The waste from the acetylation reaction should be collected in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.[7] |
| Empty Containers | Triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing and air-drying, the container may be disposed of in the regular trash, depending on institutional policies.[8] |
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points for safely handling tri-GalNAc-COOH in an acetylation workflow.
Caption: Workflow for handling tri-GalNAc-COOH during acetylation.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. zmshealthbio.com [zmshealthbio.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
